Methyl (2-hydroxyethyl)carbamodithioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-(2-hydroxyethyl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS2/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUIUIJPXQCMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534106 | |
| Record name | Methyl (2-hydroxyethyl)carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30534106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56158-48-6 | |
| Record name | Methyl (2-hydroxyethyl)carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30534106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Methyl (2-hydroxyethyl)carbamodithioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl (2-hydroxyethyl)carbamodithioate. Dithiocarbamates are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and agriculture.[1] This document outlines a detailed, robust protocol for the synthesis of the title compound via a one-pot, three-component reaction. Furthermore, it details the expected analytical characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the structure and purity of the synthesized product. All quantitative data is summarized in tables for clarity, and key workflows are visualized using diagrams.
Synthesis
The synthesis of this compound is achieved through the reaction of a primary amine (2-aminoethanol) with carbon disulfide in a basic medium to form a dithiocarbamate salt intermediate.[2] This intermediate is then S-alkylated in situ using a methylating agent, such as methyl iodide, to yield the final product.[3] This method is efficient and represents a highly atom-economic process for producing S-alkyl dithiocarbamates.[3]
Overall Reaction Scheme
HO-CH₂CH₂-NH₂ + CS₂ + NaOH → [HO-CH₂CH₂-NH-CSS⁻Na⁺] + H₂O [HO-CH₂CH₂-NH-CSS⁻Na⁺] + CH₃I → HO-CH₂CH₂-NH-CSS-CH₃ + NaI
Experimental Protocol
Materials:
-
2-Aminoethanol (Ethanolamine)
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Methyl Iodide (CH₃I)
-
Methanol
-
Diethyl ether
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Formation of Dithiocarbamate Salt:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), dissolve 2-aminoethanol (10.0 mmol, 1.0 eq) in 50 mL of methanol.
-
To this stirring solution, add a solution of sodium hydroxide (10.0 mmol, 1.0 eq) in 20 mL of water dropwise, ensuring the temperature remains below 10 °C.
-
After the addition of NaOH is complete, add carbon disulfide (11.0 mmol, 1.1 eq) dropwise over 20 minutes. A pale yellow precipitate of the sodium dithiocarbamate salt may form.
-
Allow the mixture to stir at 0-5 °C for an additional 1 hour after the CS₂ addition is complete.
-
-
S-Methylation:
-
While maintaining the temperature at 0-5 °C, add methyl iodide (10.5 mmol, 1.05 eq) to the reaction mixture dropwise.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the remaining mixture into 100 mL of cold deionized water and extract with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Synthesis Workflow Diagram
Characterization
The structural confirmation of the synthesized this compound (Molecular Weight: 151.27 g/mol , Formula: C₄H₉NOS₂) is performed using a combination of spectroscopic techniques.[2] The following sections detail the expected results from these analyses.
Data Presentation
The quantitative data from NMR and IR spectroscopy are summarized in the tables below.
| ¹H NMR (Predicted) | |||
| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |
| ~ 2.60 | S-CH₃ | Singlet (s) | 3H |
| ~ 3.50 | HO-CH₂-CH₂ -NH- | Triplet (t) | 2H |
| ~ 3.75 | HO-CH₂ -CH₂-NH- | Triplet (t) | 2H |
| Variable (depends on solvent, concentration) | OH | Broad Singlet (s) | 1H |
| Variable (depends on solvent) | NH | Broad Singlet (s) | 1H |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 18-22 | S-C H₃ |
| ~ 50-55 | HO-CH₂-C H₂-NH- |
| ~ 60-65 | HO-C H₂-CH₂-NH- |
| ~ 198-205 | N-C (=S)S- |
| FT-IR (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |
| 3500 - 3200 (broad) | O-H stretch |
| 3300 - 3100 (broad) | N-H stretch |
| 2950 - 2850 (sharp) | C-H stretch (aliphatic) |
| ~ 1500 | N-H bend |
| ~ 1450 | C-N stretch (thioureide) |
| ~ 1050 | C-O stretch |
| ~ 980 | C=S stretch |
| ~ 700 | C-S stretch |
Spectroscopic Analysis Details
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons attached to the sulfur as a sharp singlet. The two methylene groups of the hydroxyethyl chain will appear as two triplets, assuming coupling between them. The hydroxyl and amine protons typically appear as broad singlets, and their chemical shifts are highly dependent on the solvent and sample concentration.
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals. The thiocarbonyl carbon (C=S) is characteristically found far downfield, typically in the 198-205 ppm range.[4] The carbons of the hydroxyethyl group and the S-methyl group are expected in the aliphatic region, with the carbon attached to the oxygen appearing more downfield than the one attached to the nitrogen.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A prominent broad absorption band between 3500-3200 cm⁻¹ indicates the O-H stretching vibration, characteristic of the alcohol group.[6] A broad N-H stretch is also expected. Sharp peaks in the 2950-2850 cm⁻¹ region correspond to the aliphatic C-H stretching. The presence of the dithiocarbamate moiety is confirmed by the C-N stretching (thioureide) band around 1450 cm⁻¹ and the C=S stretching vibration near 980 cm⁻¹.[2]
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) should show the molecular ion peak [M]⁺ at an m/z of 151. Key fragmentation patterns would likely involve the loss of the S-methyl group (-SCH₃) and cleavage of the ethyl chain, which can be compared to the fragmentation of similar dithiocarbamates.[7][8]
Characterization Logic Diagram
Conclusion
This guide provides a detailed framework for the successful synthesis and comprehensive characterization of this compound. The outlined experimental protocol is based on established, efficient methods for dithiocarbamate synthesis.[9] The predicted analytical data serves as a benchmark for researchers to verify the identity, structure, and purity of the synthesized compound. This foundational information is critical for professionals engaged in drug discovery and development, enabling further investigation into the biological activities and potential applications of this and related dithiocarbamate derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 56158-48-6 | Benchchem [benchchem.com]
- 3. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Carbamodithioic acid, dimethyl-, methyl ester [webbook.nist.gov]
- 8. Carbamodithioic acid, diethyl-, methyl ester [webbook.nist.gov]
- 9. A highly efficient synthesis of dithiocarbamates in green reaction media - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for research and development purposes only. It is not for human or veterinary use. Users should consult original research and safety data sheets for comprehensive information.
Introduction
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a tetrazole derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably Cilostazol.[1][2] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used for its antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties.[2] Understanding the chemical properties, synthesis, and safety of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is therefore crucial for professionals in drug discovery and development.
Chemical and Physical Properties
The fundamental physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized in the table below. This data is essential for its handling, storage, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 73963-42-5 | [2][3][4] |
| Molecular Formula | C₁₁H₁₉ClN₄ | [2][3][5] |
| Molecular Weight | 242.75 g/mol | [1][2][3][5] |
| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyltetrazole | [3] |
| Synonyms | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, 1-Cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, Cilostazol Impurity 6 | [2][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 49-52 °C | [2] |
| Boiling Point (Predicted) | 425.2 ± 24.0 °C | [2] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 1.23 ± 0.10 | [2] |
| InChI | InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2 | [1][2][4] |
| InChIKey | INTQSGGUSUSCTJ-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | C1CCC(CC1)N2C(=NN=N2)CCCCCl | [4] |
Safety and Hazard Information
Appropriate safety precautions are paramount when handling 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in a laboratory setting. The GHS hazard classifications and associated precautionary statements are outlined below.
| Hazard Category | GHS Classification | Precautionary Statements |
| Flammability | Flammable Solid (H228) | P210, P240, P241, P370+P378 |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Damage/Irritation | Causes serious eye irritation (H319) | P264, P280, P305+P351+P338, P337+P313 |
Note: This chemical does not meet GHS hazard criteria for 75% of all reports to the ECHA C&L Inventory.[3] However, the aggregated GHS information from 4 reports by companies indicates the hazards listed above.[3]
Handling and Storage:
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly sealed. Recommended storage temperature is 2-8°C.[2]
-
Handling: Avoid contact with skin and eyes. Use personal protective equipment as required. Keep away from heat, sparks, and open flames.[6][7][8]
Experimental Protocols: Synthesis
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is synthesized through a multi-step process. A common method involves the reaction of N-(5-chloro-n-pentanoyl)cyclohexylamine with phosphorus pentachloride followed by cyclization with trimethylsilyl azide.[5]
Materials:
-
N-(5-chloro-n-pentanoyl)cyclohexylamine (12.8 g)
-
Phosphorus pentachloride (15.9 g)
-
Toluene (120 g)
-
Trimethylsilyl azide (9.8 g)
-
Water
Procedure:
-
Combine N-(5-chloro-n-pentanoyl)cyclohexylamine and phosphorus pentachloride in toluene at room temperature (20°C).
-
Stir the mixture for approximately 3 hours.
-
Add trimethylsilyl azide to the reaction mixture.
-
Continue stirring at room temperature for about 16 hours.
-
After the reaction is complete, add 50 g of water to quench the reaction.
-
Separate the organic phase from the aqueous phase.
-
Wash the organic phase with 40 g of water.
-
Evaporate the toluene completely under vacuum at a temperature of approximately 45-50°C.
-
The resulting product is 1-cyclohexyl-5-(4-chlorobutyl) tetrazole (13.3 g), with a molar yield of approximately 93%.[5]
Another reported synthesis involves the reaction of N-cyclohexyl-5-chloropentanamide with phosphorous pentachloride in benzene at 0°C.[9]
Visualizations
Synthesis Workflow of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
Caption: A flowchart illustrating the key stages and reactants in the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Biological Activity Context
Caption: The role of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as an intermediate in the synthesis of the drug Cilostazol.
References
- 1. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]
- 2. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]
- 3. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. miritz.com [miritz.com]
- 8. media.laballey.com [media.laballey.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Mechanism of Action for Dithiocarbamate RAFT Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, kinetics, and practical application of dithiocarbamate-mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It is designed to serve as a technical resource for researchers and professionals involved in polymer synthesis and drug development, offering detailed insights into the underlying principles and experimental considerations.
Core Principles of Dithiocarbamate RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.[1] The process is mediated by a chain transfer agent (CTA), and dithiocarbamates represent a significant class of these agents.
The core of the RAFT mechanism involves a degenerative chain transfer process where a propagating radical (P•) reversibly adds to the thiocarbonyl group of the RAFT agent (a dithiocarbamate in this case), forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical derived from the RAFT agent's leaving group (R•). This rapid equilibrium between active (propagating) and dormant (macro-RAFT agent) species allows for controlled polymer growth.[2]
The general mechanism of RAFT polymerization can be visualized as follows:
Dithiocarbamate RAFT agents are characterized by the Z-group being a dialkyl- or aryl-substituted nitrogen atom attached to the thiocarbonyl carbon. The lone pair of electrons on the nitrogen atom plays a crucial role in modulating the reactivity of the C=S double bond.[3] This electron-donating effect generally makes dithiocarbamates less reactive than dithioesters or trithiocarbonates, rendering them particularly suitable for controlling the polymerization of less-activated monomers (LAMs) such as vinyl acetate and N-vinylpyrrolidone.[4][5]
A key innovation in dithiocarbamate RAFT chemistry is the development of "switchable" RAFT agents. These agents, typically containing a pyridinyl substituent on the nitrogen, can be protonated to increase their reactivity, making them effective for the polymerization of more-activated monomers (MAMs) like acrylates and styrenes.[6] This "switching" ability allows for the synthesis of block copolymers from monomers with disparate reactivities using a single RAFT agent.
Quantitative Kinetic Data
The effectiveness of a RAFT polymerization is governed by the rates of addition (k_add) and fragmentation (k_frag), which are often expressed as a chain transfer constant (C_tr). Below are tables summarizing key kinetic parameters for selected dithiocarbamate RAFT agents with various monomers.
Table 1: Chain Transfer Constants (Ctr) of Dithiocarbamate RAFT Agents
| RAFT Agent | Monomer | Ctr | Temperature (°C) | Notes |
| Malonate N,N-diphenyldithiocarbamate | Vinyl Acetate | ~26 | 60 | Good control over vinyl acetate polymerization.[6] |
| Malonate N,N-diphenyldithiocarbamate | Styrene | ~2.7 | 110 | Moderate control over styrene polymerization.[6] |
| S-Cyanomethyl N,N-dimethyldithiocarbamate | Vinyl Acetate | 3.2 | 60 | Interchain transfer constant.[5] |
| Cyanomethyl methyl(phenyl)dithiocarbamate | 1-Vinyl-1,2,4-triazole | - | 60 | Found to be one of the most effective agents for this monomer.[7] |
| Cyanomethyl methyl(pyridine-4-yl)dithiocarbamate | 1-Vinyl-1,2,4-triazole | - | 60 | Also highly effective for this monomer.[7] |
Table 2: Polymerization Data for Dithiocarbamate-Mediated RAFT
| RAFT Agent | Monomer | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |
| Benzyl 1-pyrrolecarbodithioate | N-isopropylacrylamide | < 50,000 | < 1.3 | - |
| Cumyl 1-pyrrolecarbodithioate | N-isopropylacrylamide | < 50,000 | < 1.3 | - |
| Malonate N,N-diphenyldithiocarbamate | Vinyl Acetate | > 50,000 | < 1.5 | - |
| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Methyl Acrylate | - | < 1.1 | - |
| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Styrene | - | < 1.1 | - |
| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Vinyl Acetate | - | < 1.3 | - |
| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Methyl Methacrylate | - | < 1.5 | - |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful RAFT polymerization. The following sections outline key experimental procedures.
General Protocol for Dithiocarbamate-Mediated RAFT Polymerization
This protocol provides a general procedure for the solution polymerization of a monomer using a dithiocarbamate RAFT agent and a thermal initiator.[8]
Materials:
-
Monomer (e.g., vinyl acetate, styrene)
-
Dithiocarbamate RAFT agent
-
Radical initiator (e.g., AIBN, V-501)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or ampule
-
Nitrogen or argon source
-
Oil bath
Procedure:
-
To a Schlenk flask or ampule, add the dithiocarbamate RAFT agent, monomer, and initiator in the desired molar ratios.
-
Add the appropriate volume of anhydrous solvent to achieve the target concentration.
-
Seal the flask or ampule and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the vessel with an inert gas (nitrogen or argon).
-
Immerse the reaction vessel in a preheated oil bath at the desired polymerization temperature.
-
Allow the polymerization to proceed for the specified time.
-
To quench the reaction, cool the vessel in an ice bath and expose the solution to air.
-
Isolate the polymer by precipitation into a non-solvent (e.g., methanol, hexanes), followed by filtration and drying under vacuum.
Protocol for Kinetic Analysis via In-situ NMR
In-situ NMR spectroscopy is a powerful tool for monitoring the kinetics of RAFT polymerization in real-time.[9]
Equipment:
-
NMR spectrometer with a variable temperature probe
-
NMR tubes with a sealable cap (e.g., J. Young valve)
Procedure:
-
Prepare a stock solution of the monomer, dithiocarbamate RAFT agent, initiator, and an internal standard (e.g., mesitylene) in a deuterated solvent.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Seal the NMR tube and degas the solution using the freeze-pump-thaw method.
-
Place the NMR tube in the preheated NMR spectrometer probe.
-
Acquire ¹H NMR spectra at regular time intervals throughout the polymerization.
-
Determine the monomer conversion by integrating the signals of the monomer and the internal standard.
Protocol for Chain Extension Polymerization
A successful chain extension experiment is a strong indicator of the "living" character of the synthesized polymer.
Procedure:
-
Synthesize a macro-RAFT agent (a polymer with a dithiocarbamate end-group) using the protocol in section 3.1.
-
Purify the macro-RAFT agent to remove any unreacted monomer and initiator.
-
In a Schlenk flask, dissolve the purified macro-RAFT agent and a new batch of initiator in a suitable solvent.
-
Add the second monomer to the solution.
-
Degas the solution and conduct the polymerization as described in section 3.1.
-
Analyze the resulting block copolymer by GPC to observe the shift in molecular weight.
Mandatory Visualizations
Signaling Pathway: The Core RAFT Equilibrium
Experimental Workflow: Kinetic Analysis of Dithiocarbamate RAFT
Logical Relationship: Influence of Z-Group on Dithiocarbamate Reactivity
References
- 1. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. boronmolecular.com [boronmolecular.com]
- 9. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Structural Analysis of N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Hydroxyethyl)carbamodithioic acid methyl ester is a small organic molecule with potential applications in synthesis, including as an intermediate in the creation of oxacephem antibiotics.[1] A thorough understanding of its three-dimensional structure is critical for predicting its reactivity, biological activity, and for the rational design of novel derivatives. This guide provides a comprehensive overview of the methodologies used to elucidate the structure of this and related compounds, presenting expected structural features and detailed experimental protocols. While specific crystallographic data for the title compound is not publicly available, this document compiles typical data from analogous dithiocarbamate structures to offer valuable insights.
Introduction to Dithiocarbamates
Dithiocarbamates are a class of organosulfur compounds characterized by the >N−C(=S)S− functional group.[2] They are analogues of carbamates where both oxygen atoms have been replaced by sulfur. The lone pair of electrons on the nitrogen atom can delocalize into the dithiocarbonyl group, resulting in resonance structures that impart a degree of double-bond character to the C-N bond.[2][3] This electronic feature influences the geometry and reactivity of the molecule. Dithiocarbamates are versatile ligands that form stable complexes with a wide range of transition metals.[3][4][5]
Expected Structural Features
Based on the analysis of related dithiocarbamate structures, the following structural characteristics are anticipated for N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester.
Molecular Geometry
The core dithiocarbamate moiety (>N-CS2-) is expected to be planar or nearly planar due to the resonance stabilization.[2] The geometry around the nitrogen atom will likely be trigonal planar. The presence of the 2-hydroxyethyl group introduces conformational flexibility.
Bond Lengths and Angles
Quantitative structural data for N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester is not available in the cited literature. However, typical bond lengths and angles for similar dithiocarbamate esters can be summarized as follows:
| Bond | Expected Length (Å) |
| C=S | 1.65 - 1.75 |
| C-S (ester) | 1.75 - 1.85 |
| C-N | 1.30 - 1.40 |
| N-C (ethyl) | 1.45 - 1.50 |
| C-C (ethyl) | 1.50 - 1.55 |
| C-O (ethyl) | 1.40 - 1.45 |
| Angle | Expected Angle (°) |
| S=C-S | 115 - 125 |
| S=C-N | 120 - 130 |
| S-C-N | 110 - 120 |
| C-N-C (ethyl) | 115 - 125 |
| N-C-C (ethyl) | 108 - 112 |
| C-C-O (ethyl) | 107 - 111 |
Note: These are generalized values and the actual parameters for N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester may vary.
Experimental Protocols for Structural Elucidation
A combination of spectroscopic and crystallographic techniques is essential for a complete structural analysis.
Synthesis
The synthesis of N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester can be inferred from procedures for related compounds. A plausible route involves the reaction of 2-aminoethanol with carbon disulfide in the presence of a base, followed by S-alkylation with a methylating agent. A documented synthesis of a derivative, N-[2-(2-tetrahydropyranyl)oxyethyl]dithiocarbamic acid methyl ester, starts from the title compound, confirming its availability as a precursor.[6]
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule.
Experimental Workflow:
Figure 1: General workflow for X-ray crystallography.
Methodology:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[7] The diffraction pattern is recorded on a detector as the crystal is rotated.[7]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined.[7] This initial model is then refined to achieve the best fit with the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the molecular skeleton.
Expected ¹H NMR Spectral Features:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -OH | 1-5 (broad) | Singlet |
| -NH -CH₂- | ~3.5 | Triplet |
| -CH₂-OH | ~3.7 | Triplet |
| -S-CH₃ | ~2.5 | Singlet |
Expected ¹³C NMR Spectral Features:
| Carbon | Expected Chemical Shift (ppm) |
| C =S | 190 - 210 |
| -C H₂-N- | 40 - 50 |
| -C H₂-OH | 60 - 70 |
| -S-C H₃ | 15 - 25 |
Methodology:
-
Sample Preparation: A small amount of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to assemble the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8][9]
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad |
| N-H stretch | 3100 - 3500 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C=S stretch | 1000 - 1250 | Strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or dissolved in a suitable solvent.[9][10]
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded.
-
Spectral Interpretation: The absorption bands in the spectrum are assigned to specific functional groups to confirm the molecular structure.
Logical Relationships in Structural Elucidation
The process of determining the structure of a molecule involves a logical flow of information from different analytical techniques.
Figure 2: Logical workflow for molecular structure elucidation.
Conclusion
The structural analysis of N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester requires a multi-faceted approach combining synthesis, purification, and various analytical techniques. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its characterization based on the well-established chemistry of dithiocarbamates. The detailed protocols and expected data will be valuable for researchers working on the synthesis, characterization, and application of this and related molecules in drug discovery and materials science.
References
- 1. N-(2-Hydroxyethyl)carbaModithioic Acid Methyl Ester manufacturers and suppliers in india [chemicalbook.com]
- 2. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, Crystal Structure and Stability Studies of Dithiocarbamate Complexes of Some Transition Elements (M=Co, Ni, Pd) | Semantic Scholar [semanticscholar.org]
- 6. prepchem.com [prepchem.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. webassign.net [webassign.net]
Initial Investigations into Dithiocarbamate-Mediated Polymerization: A Technical Guide
Introduction
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The process is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains.[1] Among the various classes of CTAs, dithiocarbamates have emerged as a particularly versatile group. Initial forays into their use, however, revealed a critical dependency on their chemical structure, a finding that unlocked their potential and paved the way for their widespread application. This guide delves into the core principles and seminal findings from the initial investigations of dithiocarbamate-mediated polymerization.
The Core Principle: The RAFT Mechanism
RAFT polymerization operates via a degenerate chain transfer process, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing irreversible termination reactions.[2] The process, mediated by a dithiocarbamate RAFT agent, involves a sequence of addition and fragmentation steps.
The Decisive Factor: Dithiocarbamate Structure
Early research quickly established that not all dithiocarbamates are effective RAFT agents. Simple N,N-dialkyl dithiocarbamates, previously known as "photoiniferters," proved ineffective for achieving controlled polymerization under thermal conditions.[3] The breakthrough came with the discovery that the electronic structure of the nitrogen substituent (the 'Z' group) is paramount.
Effective control is achieved when the non-bonded electron pair of the nitrogen atom is part of an aromatic or conjugated system (e.g., pyrrole, pyrazole, or imidazole).[3][4] This delocalization reduces the electron-donating character of the nitrogen into the thiocarbonyl (C=S) group. Consequently, the C=S double bond becomes more reactive towards radical addition, and the subsequent fragmentation steps are more favorable, enabling the RAFT equilibrium to be established effectively.[3] In contrast, in simple N,N-dialkyl dithiocarbamates, the nitrogen lone pair strongly delocalizes into the thiocarbonyl group, reducing its reactivity and rendering the compound ineffective as a RAFT agent.[3]
Quantitative Data from Initial Studies
The success of dithiocarbamates in which the nitrogen lone pair is part of an aromatic system was demonstrated through the controlled polymerization of various monomers like styrene and acrylates. These experiments yielded polymers with predictable molecular weights (Mn) and low polydispersity indices (Mw/Mn), typically below 1.2, which is a hallmark of a controlled polymerization process.[3]
Table 1: Polymerization of Styrene and Acrylic Monomers with Aromatic Dithiocarbamate RAFT Agents (Data sourced from Macromolecules 1999, 32, 6977-6980)[3]
| Monomer | RAFT Agent | Time (h) | Conversion (%) | Mn (calc) | Mn (exp) | Mw/Mn |
| Styrene | 5a (Pyrrole-based) | 6 | 21 | 5,800 | 6,480 | 1.46 |
| Styrene | 5a (Pyrrole-based) | 16 | 45 | 12,400 | 12,100 | 1.21 |
| Styrene | 5a (Pyrrole-based) | 30 | 70 | 19,200 | 15,600 | 1.20 |
| Methyl Acrylate | 5a (Pyrrole-based) | 4 | 59 | 3,300 | 3,400 | 1.13 |
| Methyl Acrylate | 5b (Pyrrole-based) | 16 | 98 | 13,000 | 12,100 | 1.07 |
| Methyl Methacrylate | 5b (Pyrrole-based) | 8 | 58 | 6,100 | 6,700 | 1.27 |
| N,N-dimethylacrylamide | 6 (Imidazole-based) | 4 | 60 | 10,600 | 10,500 | 1.14 |
Further studies explored other dithiocarbamate structures, such as those derived from diethanolamine, for the polymerization of styrene, demonstrating first-order kinetics and a linear evolution of molecular weight with conversion.[5]
Table 2: Polymerization of Styrene with Diethanolamine (DEA) Dithiocarbamate RAFT Agent (Data sourced from J. Chem. Sci. 2018, 130, 10)[5]
| Time (h) | Conversion (%) | Mn (exp) | Mw/Mn |
| 12 | 11.2 | 37,113 | 1.42 |
| 24 | 19.8 | 39,245 | 1.43 |
| 48 | 32.7 | 41,879 | 1.48 |
| 72 | 45.1 | 43,183 | 1.51 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon initial findings. Below are representative protocols for the synthesis of a dithiocarbamate RAFT agent and its subsequent use in polymerization.
Protocol 1: Synthesis of a Dithiocarbamate RAFT Agent
This protocol is adapted from the synthesis of Cyanomethyl Methyl(Pyridine-4-yl)Dithiocarbamate.[2]
-
Reactant Preparation: Dissolve 4-(methylamino)pyridine (4.5 g, 42.05 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) in a flask under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to -10 °C in an ice-salt bath. Add n-butyl lithium (2.5 M in hexanes, 22 mL, 55.00 mmol) dropwise. Stir the reaction mixture for 1 hour at this temperature.
-
Thiocarbonylation: Add carbon disulfide (5.1 mL, 84.00 mmol) to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 20 hours.
-
Alkylation: Cool the resulting mixture to 0 °C and add bromoacetonitrile (7.57 g, 63.00 mmol).
-
Workup: Stir the reaction at room temperature for 2 hours. After the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product is purified, often by column chromatography, to yield the final RAFT agent.
Protocol 2: Dithiocarbamate-Mediated RAFT Polymerization
This protocol describes a general procedure for the RAFT polymerization of a vinyl monomer, such as 1-vinyl-1,2,4-triazole (VT), using a synthesized dithiocarbamate agent and AIBN as the initiator.[2]
-
Stock Solution Preparation: Prepare stock solutions of the monomer (e.g., VT), the dithiocarbamate RAFT agent, and the initiator (e.g., AIBN) in the chosen solvent (e.g., methanol or DMF).
-
Reaction Setup: In a dry glass ampoule equipped with a magnetic stirrer, add the required volumes of the monomer, RAFT agent, and initiator solutions to achieve the desired molar ratios (e.g., [M]:[CTA]:[I] = 100:1:0.2).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Seal the ampoule under vacuum and place it in a preheated oil bath or thermostat set to the desired reaction temperature (e.g., 60 °C).
-
Termination and Isolation: After the desired time, stop the reaction by immersing the ampoule in liquid nitrogen. Dissolve the resulting polymer in a suitable solvent and precipitate it into a non-solvent (e.g., precipitate a DMF solution into an ethanol-acetone mixture).
-
Purification and Drying: The precipitated polymer is collected, re-dissolved, and re-precipitated to remove unreacted monomer and initiator fragments. The final polymer is dried in a vacuum oven to a constant weight.
-
Characterization: The polymer's molecular weight (Mn) and polydispersity (Mw/Mn) are determined using Gel Permeation Chromatography (GPC). The polymer structure and end-group fidelity can be confirmed by NMR spectroscopy.[2][5]
Conclusion
The initial investigations into dithiocarbamate-mediated polymerization were pivotal, transforming this class of compounds from ineffective "iniferters" into powerful tools for controlled radical polymerization. The key discovery was the crucial role of the nitrogen substituent's electronic structure: delocalization of the nitrogen's lone pair into an aromatic system is required for effective RAFT control.[3] This fundamental understanding allowed for the rational design of dithiocarbamate RAFT agents capable of controlling the polymerization of a wide array of monomers, producing well-defined polymers with low polydispersity.[3][6] These seminal studies laid the groundwork for the subsequent development of highly versatile and "switchable" dithiocarbamate agents, cementing their place in the field of advanced macromolecular engineering.[7]
References
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability and Decomposition of Dithiocarbamate RAFT Agents
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the thermal stability of dithiocarbamate RAFT (Reversible Addition-Fragmentation chain Transfer) agents, which is a critical parameter for their storage, handling, and application in controlled polymer synthesis. Understanding the thermal limits and decomposition pathways of these agents is essential for preventing loss of control during polymerization, avoiding unwanted side products, and ensuring the integrity of the resulting polymers.
Thermal Stability Data
The thermal stability of a dithiocarbamate RAFT agent is not an intrinsic value but is highly dependent on its molecular structure, specifically the nature of the activating Z-group (substituents on the nitrogen) and the leaving R-group.[1] Studies show that dithiocarbamates are generally more thermally stable than many other classes of RAFT agents, such as xanthates or certain trithiocarbonates.[2]
Quantitative data on the decomposition of dithiocarbamate RAFT agents is sparsely reported in comparative tables. Stability is often discussed in relative terms or in the context of polymer end-group thermolysis. The following table summarizes these qualitative trends and provides context with available quantitative data for other RAFT agent classes.
| RAFT Agent Class | Z-Group / R-Group Variation | Stability Trend / Observation | Quantitative Data (Value) | Method |
| Dithiocarbamate | Z = -N(CH₂CH₃)₂ (vs. other Z-groups) | More stable than dithioesters and trithiocarbonates for the same R-group.[1] | - | Solution Kinetics |
| Dithiocarbamate | Z = Aromatic (e.g., Pyrazole, Carbazole) | More effective and stable RAFT agents than simple N,N-dialkyl dithiocarbamates.[3] | - | Polymerization |
| General RAFT | R-Group Variation (Identical Z-Group) | Stability decreases: -CH₂Ph > -C(Me)HPh > -C(Me)₂Ph > -C(Me)₂CN.[1] | - | Solution Kinetics |
| General RAFT | Z-Group Variation (Identical R-Group) | Stability decreases: Xanthate > Dithiocarbamate > Trithiocarbonate > Dithioester.[1] | - | Solution Kinetics |
| Dithiobenzoate (for comparison) | PMMA-dithiobenzoate end-group | Onset of thermal elimination. | ~180 °C | TGA[2] |
| Dithiobenzoate (for comparison) | PMMA-dithiobenzoate end-group | Activation Energy (Eₐ) of decomposition. | 77.6 kJ/mol | Solution Kinetics[4] |
| Trithiocarbonate (for comparison) | PMMA-trithiocarbonate end-group | Onset of decomposition. | ~160 °C | TGA[5] |
| Trithiocarbonate (for comparison) | PMMA-trithiocarbonate end-group | Activation Energy (Eₐ) of decomposition. | ~185 kJ/mol | TGA[5] |
Key Factors Influencing Stability:
-
Z-Group: The electronic nature of the nitrogen substituents significantly impacts stability. Lone-pair electron-donating groups on the nitrogen generally increase stability.[1] When the nitrogen lone pair is part of an aromatic system (e.g., pyrazole), the RAFT agent's activity and stability are enhanced.[3]
-
R-Group: The leaving group (R-group) plays a crucial role. The presence of β-hydrogens provides a low-energy decomposition pathway (Chugaev-type elimination).[1] Electron-withdrawing substituents on the R-group tend to destabilize the agent, while bulkier groups can also lead to lower decomposition temperatures.[1]
Experimental Protocols for Stability Assessment
The thermal stability of dithiocarbamate RAFT agents is typically evaluated using a combination of thermo-analytical and spectroscopic techniques.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition, the temperature of maximum weight loss, and the mass of residual material.
-
Methodology:
-
A small, precisely weighed sample (typically 2-10 mg) of the dithiocarbamate RAFT agent is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated in the TGA furnace under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 100 mL/min).[6]
-
A linear heating ramp is applied, for instance, 10 °C/min, over a temperature range (e.g., 30 °C to 600 °C).[6]
-
The instrument records the sample's mass as a function of temperature.
-
The resulting TGA curve (mass % vs. temperature) is analyzed to identify the onset temperature of decomposition (T_onset), where significant mass loss begins. The derivative of this curve (DTG) shows the temperature of the maximum rate of decomposition (T_max).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like melting, crystallization, and decomposition, which are associated with endothermic or exothermic events.
-
Methodology:
-
A small, weighed sample (typically 2-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[6]
-
The DSC thermogram plots the differential heat flow against temperature.
-
Endothermic peaks may indicate melting or decomposition, while exothermic peaks can also signify decomposition or rearrangement processes. This data complements TGA results.
-
Solution-Based Kinetic Studies
To understand decomposition mechanisms under conditions more relevant to polymerization, RAFT agents are heated in solution, and their degradation is monitored over time using spectroscopic methods.
-
Methodology:
-
A solution of the dithiocarbamate RAFT agent is prepared in a suitable solvent (e.g., toluene, dioxane) in a sealed reaction vessel.
-
The solution is heated to a constant temperature (e.g., 120 °C) in an oil bath or heating block.[7]
-
Aliquots are taken at regular time intervals.
-
The concentration of the remaining RAFT agent in each aliquot is quantified using techniques like ¹H NMR spectroscopy or UV-Vis spectroscopy (monitoring the disappearance of the characteristic C=S absorption).
-
The data is used to determine the order of the decomposition reaction and calculate the rate constant (k).
-
By repeating the experiment at several different temperatures, the activation energy (Eₐ) of the decomposition can be calculated using the Arrhenius equation.[1]
-
Decomposition Pathways
The thermal decomposition of dithiocarbamate RAFT agents primarily occurs through three distinct pathways, dictated by the structure of the leaving R-group.[1][2]
Chugaev-Type Elimination (β-Elimination)
This is the most common and lowest-energy decomposition pathway for RAFT agents that possess a hydrogen atom on the β-carbon of the R-group.[1] The reaction proceeds via a concerted, six-membered cyclic transition state, resulting in an alkene, a dithiocarbamic acid, and its subsequent decomposition products.
Caption: Chugaev-type elimination pathway for dithiocarbamates.
α-Elimination
For RAFT agents that lack β-hydrogens but possess α-hydrogens (e.g., a benzyl R-group), an α-elimination pathway can occur at higher temperatures. This mechanism involves the formation of a carbene intermediate, which can then dimerize.[1]
Caption: α-Elimination pathway via a carbene intermediate.
Homolytic Scission
Homolysis, or the cleavage of the C-S bond to form two radical species, is generally a higher-energy process but can occur at elevated temperatures. This pathway is particularly relevant for understanding the loss of "living" character during polymerization.[1]
Caption: Homolytic scission of the C-S bond at high temperatures.
Workflow for Thermal Stability Assessment
A systematic approach is necessary to fully characterize the thermal properties of a new dithiocarbamate RAFT agent. The following workflow outlines the key steps from synthesis to kinetic analysis.
Caption: Experimental workflow for assessing RAFT agent stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. [PDF] Thermal Decomposition of Dithioesters and Its Effect on RAFT Polymerization | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of Methyl (2-hydroxyethyl)carbamodithioate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of Methyl (2-hydroxyethyl)carbamodithioate, a dithiocarbamate compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data, provides comprehensive experimental protocols for acquiring these spectra, and illustrates the general workflow for synthesis and characterization.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative data for the spectroscopic characterization of this compound. These values are predicted based on the known spectral characteristics of dithiocarbamates and analogous organic molecules containing similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | S-CH₃ |
| ~3.6 | Triplet | 2H | N-CH₂ -CH₂-OH |
| ~3.8 | Triplet | 2H | N-CH₂-CH₂ -OH |
| Variable | Broad Singlet | 1H | OH |
| Variable | Broad Singlet | 1H | NH |
Note: Solvent is typically CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The chemical shifts for OH and NH protons are highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~18 | S-CH₃ |
| ~50 | N-CH₂ -CH₂-OH |
| ~60 | N-CH₂-CH₂-OH |
| ~200 | N-C S₂ |
Note: Solvent is typically CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent peak.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch |
| 3200 - 3100 | Medium | N-H stretch |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1550 - 1450 | Strong | C-N stretch (thioureide)[1] |
| 1050 - 950 | Strong | C=S stretch[1] |
| ~1050 | Medium | C-O stretch |
Note: The C-N stretching vibration of the thioureide group and the C=S stretching vibration are characteristic and important for the identification of dithiocarbamates.[1]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Synthesis of this compound
A general procedure for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, followed by alkylation. For this compound, the following protocol can be adapted:
-
Formation of the Dithiocarbamate Salt: To a stirred solution of 2-aminoethanol (1 equivalent) in a suitable solvent (e.g., ethanol, water) cooled in an ice bath, a solution of a base such as sodium hydroxide or potassium hydroxide (1 equivalent) is added. Carbon disulfide (1 equivalent) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours to form the corresponding sodium or potassium (2-hydroxyethyl)carbamodithioate salt.
-
Methylation: To the solution of the dithiocarbamate salt, methyl iodide (1 equivalent) is added dropwise. The reaction is typically stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification can be achieved by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters are used, including a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS (for ¹H) or the residual solvent peak (for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the liquid sample of this compound is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Spectrum Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow.
References
Methodological & Application
Application Notes and Protocols for the Use of Methyl (2-hydroxyethyl)carbamodithioate in RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl (2-hydroxyethyl)carbamodithioate in RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), commonly known as a RAFT agent. Dithiocarbamates are a class of RAFT agents that can be used to mediate the polymerization of a variety of monomers.[1]
The specific RAFT agent of interest, this compound, is a dithiocarbamate with a hydroxyl functional group. This hydroxyl group presents a valuable site for post-polymerization modification, making it potentially useful for bioconjugation and drug delivery applications.[2] However, it is important to note that the effectiveness of a dithiocarbamate as a RAFT agent is highly dependent on its structure. Simple N,N-dialkyldithiocarbamates are generally considered to be less effective for controlling the polymerization of "more activated monomers" (MAMs) such as acrylates and methacrylates, often leading to poor control over molecular weight and higher dispersity.[3] More effective dithiocarbamates typically have the nitrogen lone pair involved in an aromatic system.[3]
Therefore, while this compound offers the advantage of a hydroxyl handle, its use in the polymerization of acrylates and methacrylates may require careful optimization and may not provide the same level of control as other classes of RAFT agents. These application notes provide a representative protocol and relevant data to guide researchers in the use of this functional RAFT agent.
Synthesis of this compound
A plausible synthesis for this compound can be adapted from general procedures for dithiocarbamate synthesis.[4] The following is a representative protocol.
Materials:
-
N-methylethanolamine
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., sodium hydroxide or potassium hydroxide)
-
Methyl iodide (CH₃I) or another methylating agent
-
An appropriate solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
Dissolve N-methylethanolamine and the base in the chosen solvent in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add carbon disulfide to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-2 hours) at room temperature to form the dithiocarbamate salt.
-
Cool the reaction mixture again in an ice bath and slowly add the methylating agent (e.g., methyl iodide).
-
Allow the reaction to proceed, monitoring for completion by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the product can be extracted into an organic solvent, washed, dried, and purified, for instance by column chromatography.
Data Presentation
The following table summarizes representative data from the literature for the RAFT polymerization of various acrylate and methacrylate monomers using different dithiocarbamate RAFT agents. This data provides a context for the expected outcomes when using a dithiocarbamate CTA. Note that the performance of this compound may differ.
| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Styrene | S-Benzyl N,N-diethyldithiocarbamate | Thermal | Benzene | 100 | 16 | >95 | 8,700 | 1.14 | [3] |
| Methyl Methacrylate | Cyanomethyl methyl(phenyl)dithiocarbamate | AIBN | Benzene | 60 | >95 | 51,500 | 1.19 | [3] | |
| Methyl Acrylate | 2-(Carbazole-9-carbothioylsulfanyl)-2-methyl-propionic acid ester | γ-irradiation | Bulk | N/A | N/A | N/A | 10,500 | 1.14 | |
| 1-Vinyl-1,2,4-triazole | Cyanomethyl methyl(phenyl)dithiocarbamate | AIBN | Methanol | 60 | 24 | >98 | 19,000-21,000 | 1.16-1.21 | [5] |
Experimental Protocols
General Protocol for RAFT Polymerization of 2-Hydroxyethyl Acrylate (HEA)
This protocol is a representative guideline for the polymerization of a hydroxyl-functional acrylate monomer using this compound. Optimization of reaction conditions is likely necessary.
Materials:
-
2-Hydroxyethyl acrylate (HEA), inhibitor removed
-
This compound (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Nitrogen or Argon gas for deoxygenation
-
Schlenk flask or reaction tube with a magnetic stirrer
-
Oil bath with temperature controller
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of HEA monomer, this compound, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the control over the polymerization. A typical starting point could be [HEA]:[RAFT]:[AIBN] =[6]::[0.1].
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by techniques such as ¹H NMR spectroscopy (to determine monomer conversion) and Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) (to determine molecular weight and dispersity).
-
Termination and Purification: Once the desired conversion is reached, the polymerization can be stopped by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum.
Characterization:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to a stable internal standard or polymer peaks.
-
Molecular Weight and Dispersity (Đ): Determined by GPC/SEC analysis. Due to the hydroxyl groups, derivatization of the polymer may be necessary for accurate analysis in some solvents.
Visualizations
General Mechanism of RAFT Polymerization
Caption: General mechanism of RAFT polymerization.
Experimental Workflow for RAFT Polymerization
Caption: Experimental workflow for RAFT polymerization.
Post-Polymerization Modification for Drug Delivery
Caption: Post-polymerization drug conjugation workflow.
Conclusion
This compound presents an interesting, albeit potentially challenging, RAFT agent for the synthesis of functional polymers. While its simple N,N-dialkyl structure may limit its efficiency in controlling the polymerization of acrylates and methacrylates, the presence of a hydroxyl group offers a convenient handle for post-polymerization modifications, which is highly desirable in the field of drug delivery and biomaterials. Researchers using this RAFT agent should be prepared to undertake systematic optimization of reaction conditions to achieve the desired polymer characteristics. The protocols and data presented here serve as a foundational guide for initiating such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 5. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Hydrophilic Monomers using Methyl (2-hydroxyethyl)carbamodithioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Methyl (2-hydroxyethyl)carbamodithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent for the controlled polymerization of hydrophilic monomers, with a specific focus on 2-hydroxyethyl methacrylate (HEMA). The protocols outlined below are based on established principles of RAFT polymerization and data from analogous systems.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The choice of the RAFT agent is crucial for achieving good control over the polymerization of specific monomers. Dithiocarbamates are a versatile class of RAFT agents that have demonstrated efficacy in controlling the polymerization of a wide range of monomers, including methacrylates.
This compound is a functional dithiocarbamate RAFT agent. The presence of a hydroxyl group in its structure makes it particularly suitable for the polymerization of hydrophilic monomers like HEMA, as it can enhance its solubility in polar solvents often used for these polymerizations. Furthermore, the terminal hydroxyl group on the resulting polymer can be utilized for post-polymerization modifications, such as bioconjugation, which is of significant interest in drug delivery and biomedical applications.
Synthesis of this compound RAFT Agent
A plausible synthetic route for this compound is a two-step process involving the formation of a dithiocarbamate salt followed by S-alkylation.
Protocol: Synthesis of Sodium N-(2-hydroxyethyl)-N-methyl-dithiocarbamate
-
In a round-bottom flask cooled in an ice bath, dissolve N-methylethanolamine (1 equivalent) in a suitable solvent such as methanol.
-
Slowly add sodium hydroxide (1 equivalent) to the solution while stirring.
-
After the sodium hydroxide has dissolved, add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
The resulting sodium N-(2-hydroxyethyl)-N-methyl-dithiocarbamate can be isolated by precipitation with a non-polar solvent like diethyl ether and used in the next step without further purification.
Protocol: Synthesis of S-Methyl N-(2-hydroxyethyl)dithiocarbamate
-
Dissolve the sodium N-(2-hydroxyethyl)-N-methyl-dithiocarbamate (1 equivalent) in a polar solvent like acetone or methanol.
-
Cool the solution in an ice bath.
-
Add methyl iodide (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The product, this compound, can be purified by extraction and column chromatography.
RAFT Polymerization of 2-Hydroxyethyl Methacrylate (HEMA)
The following protocol describes the solution polymerization of HEMA using this compound as the RAFT agent and a thermal initiator.
Experimental Protocol
-
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed.
-
This compound (RAFT agent).
-
Azobisisobutyronitrile (AIBN) (initiator).
-
Solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or a mixture of methanol and water).
-
-
Procedure:
-
In a Schlenk flask, add HEMA, this compound, and AIBN in the desired molar ratio (e.g., [HEMA]:[RAFT]:[AIBN] = 100:1:0.2).
-
Add the chosen solvent to achieve the desired monomer concentration (e.g., 50% w/v).
-
Seal the flask with a rubber septum and deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes while cooling in an ice bath.
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion and polymer properties.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
The resulting polymer (PHEMA) can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.
-
Data Presentation
The following table summarizes representative data for the RAFT polymerization of HEMA using dithiocarbamate RAFT agents, which can be considered as expected outcomes for the polymerization with this compound.
| Entry | [HEMA]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:0.2 | 2 | 25 | 3,250 | 3,500 | 1.25 |
| 2 | 100:1:0.2 | 4 | 50 | 6,500 | 6,800 | 1.20 |
| 3 | 100:1:0.2 | 8 | 85 | 11,050 | 11,500 | 1.15 |
| 4 | 200:1:0.2 | 4 | 40 | 10,400 | 11,000 | 1.30 |
| 5 | 200:1:0.2 | 8 | 75 | 19,500 | 20,100 | 1.22 |
Note: The data presented are representative values based on typical RAFT polymerizations of HEMA and are intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions.
Visualizations
RAFT Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
Experimental Workflow
Caption: Workflow for RAFT polymerization of HEMA.
Step-by-Step Guide to RAFT Polymerization of Acrylates with Dithiocarbamates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of acrylate monomers utilizing dithiocarbamate-based chain transfer agents (CTAs). Dithiocarbamates are a versatile class of RAFT agents that offer excellent control over the polymerization of "more activated monomers" (MAMs) such as acrylates, enabling the synthesis of well-defined polymers with predictable molecular weights and low polydispersity.[1][2] This control is crucial for applications in drug delivery, biomaterials, and other areas of advanced materials science where precise polymer architecture is paramount.
The effectiveness of dithiocarbamate RAFT agents is highly dependent on the substituents on the nitrogen atom.[3] Specifically, dithiocarbamates in which the nitrogen's lone pair of electrons is involved in an aromatic system exhibit high efficiency in controlling the polymerization of acrylates and other vinyl monomers.[1][3] This guide will detail the synthesis of a representative dithiocarbamate RAFT agent and provide a step-by-step protocol for the subsequent polymerization of an acrylate monomer.
Key Concepts of RAFT Polymerization
RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures such as block copolymers.[1] The process relies on a chain transfer agent (the RAFT agent) to mediate the polymerization via a reversible addition-fragmentation mechanism.
The RAFT Mechanism
The generally accepted mechanism for RAFT polymerization is illustrated below. The key feature is the rapid equilibrium between active (propagating) and dormant polymer chains, which ensures that all chains have an equal opportunity to grow, leading to a low polydispersity index (Đ).
Figure 1: The RAFT polymerization mechanism, including initiation, RAFT equilibrium, and termination steps.
Experimental Protocols
Protocol 1: Synthesis of a Dithiocarbamate RAFT Agent
This protocol describes the synthesis of cyanomethyl methyl(pyridin-4-yl)dithiocarbamate, a type of N-aryl-N-pyridyl dithiocarbamate that has been shown to be effective for the polymerization of acrylates.[4]
Materials:
-
4-(Methylamino)pyridine
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Carbon disulfide (CS₂)
-
Bromoacetonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon source, cannulas, septa)
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Starting Material: Dissolve 4-(methylamino)pyridine in anhydrous THF in the flask under an inert atmosphere.
-
Deprotonation: Cool the solution to -10 °C using an appropriate cooling bath. Slowly add n-butyllithium solution dropwise via syringe. Stir the reaction mixture for 1 hour at this temperature.
-
Dithiocarbamate Formation: Add carbon disulfide dropwise to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir for 20 hours.
-
Alkylation: Cool the resulting mixture to 0 °C and add bromoacetonitrile. Stir at room temperature for 2 hours.
-
Work-up: Quench the reaction by pouring the mixture into ice water.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate. Decant the solution and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[4]
Characterization: The structure and purity of the synthesized RAFT agent should be confirmed by ¹H and ¹³C NMR spectroscopy.[4][5]
Protocol 2: RAFT Polymerization of Methyl Acrylate
This protocol provides a general procedure for the RAFT polymerization of methyl acrylate using a dithiocarbamate RAFT agent and a thermal initiator such as 2,2'-azobis(2-cyanopropane) (AIBN).
Materials:
-
Methyl acrylate (MA), inhibitor removed prior to use
-
Dithiocarbamate RAFT agent (synthesized as in Protocol 1 or commercially available)
-
2,2'-Azobis(2-cyanopropane) (AIBN)
-
Anhydrous solvent (e.g., benzene, toluene, or dioxane)
-
Reaction vessel (e.g., Schlenk tube or ampule)
-
Methanol (for precipitation)
Procedure:
-
Preparation of Reaction Mixture: In a reaction vessel, dissolve the dithiocarbamate RAFT agent and AIBN in the chosen solvent. Add the desired amount of methyl acrylate. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight of the resulting polymer. A typical ratio is [Monomer]:[RAFT Agent]:[Initiator] = 200:5:1.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After degassing, seal the reaction vessel under vacuum or an inert atmosphere. Immerse the vessel in a preheated oil bath at the desired temperature (typically 60-80 °C) for a specified time.[1]
-
Termination and Isolation: To quench the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol while stirring.
-
Purification: Isolate the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization: The molecular weight (Mn) and polydispersity index (Đ) of the polymer should be determined by gel permeation chromatography (GPC). Monomer conversion can be determined gravimetrically or by ¹H NMR spectroscopy.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the RAFT polymerization of acrylates with dithiocarbamates.
Figure 2: A generalized experimental workflow for RAFT polymerization.
Quantitative Data Summary
The following table summarizes representative data for the RAFT polymerization of methyl acrylate (MA) using a dithiocarbamate RAFT agent. This data demonstrates the excellent control over molecular weight and the low polydispersity achievable with this method.
| Monomer | RAFT Agent | [Monomer] (M) | [RAFT Agent] (x 10⁻² M) | [Initiator] (x 10⁻² M) | Time (h) | Conversion (%) | Mn (GPC) | Mn (calc) | Đ (Mw/Mn) |
| MA | 5a | 2.22 | 1.48 | 0.073 | 16 | 74 | 8,800 | 9,800 | 1.17 |
| MA | 6 | 2.22 | 0.15 | 0.066 | 4 | 66 | 82,600 | 84,100 | 1.14 |
Data adapted from Macromolecules 1999, 32, 21, 6977-6980.[1] Initiator: AIBN. Solvent: Benzene. Temperature: 60 °C.[1] Mn (calc) = ([monomer]/[CTA]) × conversion × MW of monomer.[1]
Conclusion
RAFT polymerization of acrylates using dithiocarbamate RAFT agents is a robust and versatile method for synthesizing well-defined polymers. By carefully selecting the RAFT agent and controlling the reaction conditions, researchers can achieve excellent control over polymer molecular weight and obtain polymers with very low polydispersity. The protocols and data presented in these application notes provide a solid foundation for scientists and professionals to successfully implement this powerful polymerization technique in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Utilizing Dithiocarbamates in the Synthesis of Complex Polymer Architectures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dithiocarbamates as Reversible Addition-Fragmentation chain Transfer (RAFT) agents for the controlled synthesis of polymers with complex architectures, such as linear, block, and star polymers. Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate the adoption of these techniques in your research.
Introduction to Dithiocarbamate-Mediated RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1] Dithiocarbamates are a class of RAFT agents that are particularly effective for controlling the polymerization of a wide range of monomers, including both more activated monomers (MAMs) like styrenes and acrylates, and less activated monomers (LAMs) such as vinyl acetate.[2] The versatility of dithiocarbamates stems from the ability to tune their reactivity by modifying the substituents on the nitrogen atom.[3] Appropriately substituted dithiocarbamates, particularly those where the nitrogen lone pair is part of an aromatic system, are highly effective RAFT agents for producing polymers with predetermined molecular weights and narrow polydispersities (usually <1.2).[1]
Data Presentation
The following tables summarize quantitative data from representative RAFT polymerization experiments using dithiocarbamate chain transfer agents (CTAs).
Table 1: RAFT Polymerization of Various Monomers using Dithiocarbamate Agents
| Monomer | Dithiocarbamate CTA | [Monomer]:[CTA]:[Initiator] | Temp. (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |
| Styrene | S-benzyl N-pyrrolocarbodithioate | 333:1:0.1 | 100 | 6 | 6,480 | 1.46 | - |
| Styrene | S-benzyl N-pyrrolocarbodithioate | 333:1:0.1 | 100 | 30 | 15,600 | 1.20 | - |
| Methyl Methacrylate (MMA) | S-benzyl N-pyrrolocarbodithioate | 627:1:0.065 | 60 | 8 | 6,700 | 1.27 | - |
| Methyl Acrylate (MA) | S-benzyl N-pyrrolocarbodithioate | 1480:1:0.04 | 60 | 4 | 82,600 | 1.14 | 66 |
| 1-Vinyl-1,2,4-triazole (VT) | Cyanomethyl methyl(phenyl)dithiocarbamate | 100:1:0.1 | 60 | 24 | 19,000 | 1.21 | >98 |
| 1-Vinyl-1,2,4-triazole (VT) | Cyanomethyl methyl(pyridine-4-yl)dithiocarbamate | 100:1:0.1 | 60 | 24 | 21,000 | 1.16 | >98 |
Data compiled from multiple sources.[1][4]
Table 2: Synthesis of Block Copolymers using Dithiocarbamate Macro-CTAs
| Macro-CTA | Second Monomer | Mn (Macro-CTA) ( g/mol ) | Mn (Block Copolymer) ( g/mol ) | Đ (Block Copolymer) |
| Poly(methyl methacrylate) | Styrene | 6,700 | 25,600 | 1.15 |
| Poly(N,N-dimethylacrylamide) | Poly(vinyl acetate) | - | - | <1.3 |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of a Linear Homopolymer (e.g., Polystyrene)
This protocol describes a general procedure for the synthesis of a linear homopolymer using a dithiocarbamate RAFT agent.
Materials:
-
Monomer (e.g., Styrene)
-
Dithiocarbamate RAFT agent (e.g., S-benzyl N-pyrrolocarbodithioate)
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., benzene or bulk)
-
Schlenk tube or ampule
-
Nitrogen or Argon source
-
Solvent for precipitation (e.g., methanol)
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk tube or ampule, add the desired amounts of the monomer, dithiocarbamate RAFT agent, and initiator. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and polymerization rate. A typical ratio is in the range of 100-1000:1:0.1-0.2. If using a solvent, add it at this stage.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[6]
-
Polymerization: After degassing, backfill the reaction vessel with an inert gas (Nitrogen or Argon) and seal it. Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60-110 °C).[1][7] The polymerization time will vary depending on the monomer, initiator, and temperature, and can range from a few hours to over 24 hours.
-
Quenching and Isolation: To stop the polymerization, cool the reaction vessel to room temperature and expose the mixture to air.
-
Purification: Dilute the viscous polymer solution with a small amount of a good solvent (e.g., THF). Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).[8] The polymer will precipitate out of the solution.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer's molecular weight (Mn), molecular weight distribution (Đ), and structure using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Protocol 2: Synthesis of a Diblock Copolymer (e.g., Poly(methyl methacrylate)-block-polystyrene)
This protocol outlines the synthesis of a diblock copolymer by chain extension from a dithiocarbamate-terminated macro-CTA.
Procedure:
-
Synthesis of the First Block (Macro-CTA): Synthesize the first polymer block (e.g., poly(methyl methacrylate)) following Protocol 1. Ensure the polymerization is stopped at a conversion that preserves the dithiocarbamate end-group functionality. Purify the resulting macro-CTA by precipitation to remove unreacted monomer and initiator.
-
Chain Extension: In a Schlenk tube, dissolve the purified macro-CTA and the second monomer (e.g., styrene) in a suitable solvent. Add a small amount of initiator.
-
Degassing and Polymerization: Degas the mixture and perform the polymerization as described in Protocol 1.
-
Isolation and Purification: Isolate and purify the resulting diblock copolymer using the precipitation method described in Protocol 1.
-
Characterization: Use GPC to confirm the shift in molecular weight from the macro-CTA to the diblock copolymer, indicating successful chain extension.[1] NMR spectroscopy can be used to confirm the presence of both monomer units.
Protocol 3: Synthesis of a Star Polymer (Core-First Approach)
This protocol describes the synthesis of a star polymer using a multifunctional dithiocarbamate as the core.
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the multifunctional dithiocarbamate core, the monomer, and the initiator in a suitable solvent.
-
Degassing and Polymerization: Follow the degassing and polymerization steps as outlined in Protocol 1. The polymerization conditions will depend on the specific monomer and initiator used.
-
Isolation and Purification: Isolate and purify the star polymer by precipitation.
-
Characterization: Characterize the star polymer using GPC with multi-angle light scattering (MALS) detection to determine the absolute molecular weight and architecture. NMR can be used to confirm the structure.
Visualizations
The following diagrams illustrate the key workflows and mechanisms involved in dithiocarbamate-mediated RAFT polymerization.
Caption: General mechanism of RAFT polymerization.
Caption: Workflow for the synthesis of a diblock copolymer.
Caption: Workflow for the synthesis of a star polymer.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
Controlled Polymerization of 2-Hydroxyethyl Methacrylate (HEMA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled polymerization of 2-hydroxyethyl methacrylate (HEMA), a crucial monomer in the development of biocompatible materials for drug delivery, tissue engineering, and biomedical devices. The following sections outline established methods, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and Single-Electron Transfer Living Radical Polymerization (SET-LRP), offering precise control over polymer molecular weight and architecture.
Introduction
Poly(2-hydroxyethyl methacrylate) (PHEMA) is a hydrophilic polymer widely utilized in biomedical applications due to its excellent biocompatibility and tunable properties. Controlled radical polymerization techniques are essential for synthesizing well-defined PHEMA architectures, such as block copolymers and polymers with specific end-groups, which are critical for advanced drug delivery systems and functional biomaterials. This guide offers detailed protocols and comparative data for the controlled polymerization of HEMA.
Data Presentation: Comparative Summary of Controlled HEMA Polymerization Techniques
The following tables summarize quantitative data from various controlled polymerization methods for HEMA, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Atom Transfer Radical Polymerization (ATRP) of HEMA
| Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | [M]₀/[I]₀ | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| MBrPA | Cu(0)/Me₆-TREN | DMSO | 25 | 7 | 100 | 91 | 21,500 | 1.20 | [1] |
| MBrPA | Cu(0)/Me₆-TREN | DMSO | 25 | 9 | 800 | 78 | 152,200 | 1.39 | [1] |
| MBrPA | Cu(0)/Me₆-TREN | DMSO | 25 | 8 | 2000 | 65 | 333,700 | 1.47 | [1] |
| EBriB | CuCl/bpy | MEK/1-propanol (70/30 v/v) | 50 | - | 100 | - | - | 1.15 - 1.25 | [2] |
| PBiB | CuCl/CuCl₂/bpy | Methanol/2-butanone | - | - | - | - | - | poorly controlled | [3] |
| TMSPBiB | CuCl/CuCl₂/bpy | Methanol/2-butanone | - | - | - | - | - | well-controlled | [3] |
MBrPA: methyl α-bromophenylacetate, EBriB: ethyl 2-bromoisobutyrate, PBiB: propargyl 2-bromoisobutyrate, TMSPBiB: 3-(trimethylsilyl)propargyl 2-bromoisobutyrate, Me₆-TREN: tris(2-(dimethylamino)ethyl)amine, bpy: 2,2′-bipyridine, MEK: methyl ethyl ketone, DMSO: dimethyl sulfoxide.
Table 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of HEMA
| RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | [M]₀/[CTA]₀/[I]₀ | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| DDMAT | ACVA | Methanol/Water (50/50) | Room Temp. | 1 | 100:1:0.5 | 92 | - | - | [4] |
| CDB | T21s | n-dodecane | 90 | 3 | - | 98 | - | - | [5][6] |
| PMPC₂₆ | ACVA | Water | 70 | 6 | - | >99 | - | - | [7][8] |
| PMPC₂₆ | ACVA | Water + 3M NaCl | 70 | 0.92 | - | >99 | - | - | [7][8] |
DDMAT: 2-(dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid, CDB: cumyl dithiobenzoate, PMPC₂₆: poly(methacryloyloxyethyl phosphorylcholine) with DP=26, ACVA: 4,4′-azobis(4-cyanovaleric acid), T21s: azobisisobutyronitrile (AIBN) derivative.
Experimental Protocols
Atom Transfer Radical Polymerization (ATRP) of HEMA
This protocol is based on the Cu(0)/Me₆-TREN mediated SET-LRP of HEMA in DMSO at ambient temperature.[1]
Materials:
-
2-hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methyl α-bromophenylacetate (MBrPA)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆-TREN)
-
Copper(0) wire (20 gauge), activated by rinsing with HCl
-
Nitrogen or Argon gas for deoxygenation
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add HEMA (1 mL) and DMSO (1 mL).
-
Add the desired amount of MBrPA initiator to achieve the target [M]₀/[I]₀ ratio (e.g., for [M]₀/[I]₀ = 100, add the appropriate amount of MBrPA).
-
Add Me₆-TREN ligand (e.g., for [M]₀/[I]₀ = 100, the [MBrPA]₀/[Me₆-TREN]₀ ratio is 1/0.1).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Introduce the activated Cu(0) wire (4.5 cm) into the reaction mixture under a positive pressure of inert gas.
-
Place the flask in a thermostated oil bath at 25 °C and stir.
-
Monitor the polymerization by taking samples at timed intervals for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and PDI).
-
To quench the reaction, expose the mixture to air and dilute with a suitable solvent. The polymer can be purified by precipitation in a non-solvent like cold diethyl ether.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of HEMA
This protocol describes the RAFT polymerization of HEMA in a methanol/water mixture at room temperature.[4]
Materials:
-
2-hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Methanol (MeOH)
-
Deionized water
-
2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DDMAT) as RAFT agent
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
Nitrogen gas for deoxygenation
-
Schlenk tube and magnetic stir bar
Procedure:
-
In a Schlenk tube with a magnetic stir bar, prepare a 50/50 (v/v) mixture of methanol and water.
-
Dissolve HEMA, DDMAT, and ACVA in the solvent mixture. The molar ratio of [HEMA]₀/[DDMAT]₀/[ACVA]₀ should be 100:1:0.5.[4]
-
Seal the Schlenk tube and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
Maintain the reaction at room temperature with continuous stirring.
-
Track the monomer conversion over time by taking aliquots for analysis (e.g., NMR or FTIR).[4]
-
The polymerization can be stopped by exposing the solution to air and cooling it in an ice bath. The resulting polymer can be purified by dialysis against deionized water and subsequent lyophilization.
Mandatory Visualizations
The following diagrams illustrate the workflows and mechanisms of the described polymerization techniques.
Caption: Experimental workflow for ATRP of HEMA.
Caption: Key steps in RAFT polymerization.
Caption: Relationship between polymerization techniques, properties, and applications.
References
- 1. Synthesis of ultrahigh molar mass poly(2-hydroxyethyl methacrylate) by single-electron transfer living radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Synthesis of poly(2-hydroxyethyl methacrylate) end-capped with asymmetric functional groups via atom transfer radical polymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Added Salt on the RAFT Polymerization of 2-Hydroxyethyl Methacrylate in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Well-Defined Polymers Using Dithiocarbamate Chain Transfer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of well-defined polymers utilizing dithiocarbamate chain transfer agents (CTAs) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique offers exceptional control over polymer molecular weight, architecture, and functionality, making it a powerful tool for creating advanced materials for drug delivery and other biomedical applications.
Introduction to Dithiocarbamate-Mediated RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1] Dithiocarbamates are a versatile class of RAFT agents that can be tailored to control the polymerization of a wide range of monomers, including both more-activated monomers (MAMs) like styrenes and acrylates, and less-activated monomers (LAMs) such as vinyl esters.[2][3]
The activity of dithiocarbamate RAFT agents can be tuned by modifying the substituents on the nitrogen atom, allowing for the synthesis of complex architectures like block copolymers.[2][3] Notably, "switchable" dithiocarbamate RAFT agents have been developed that can be protonated or deprotonated to alter their reactivity, enabling the synthesis of well-defined poly(MAM)-block-poly(LAM) copolymers.[3][4] This level of control is particularly valuable in the field of drug development for creating sophisticated drug delivery vehicles, such as micelles and vesicles, from amphiphilic block copolymers.[2][5]
Key Advantages of Dithiocarbamate RAFT Agents:
-
Versatility: Capable of controlling the polymerization of a broad spectrum of monomers.[2][3]
-
Tunable Reactivity: The activity of the RAFT agent can be modulated by altering the electronic properties of the N-substituents.
-
Synthesis of Complex Architectures: Enables the creation of block, gradient, and star polymers.
-
Biomedical Applications: Well-suited for synthesizing biocompatible and functional polymers for drug delivery and tissue engineering.[2]
Experimental Protocols
Protocol 1: Synthesis of a Dithiocarbamate RAFT Agent
This protocol details the synthesis of cyanomethyl methyl(pyridine-4-yl)dithiocarbamate, a switchable RAFT agent.[6]
Materials:
-
4-(methylamino)pyridine
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyl lithium (2.5 M in hexanes)
-
Carbon disulfide (CS₂)
-
Bromoacetonitrile
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard glassware for air-sensitive reactions (Schlenk line, syringes, etc.)
Procedure:
-
Dissolve 4-(methylamino)pyridine (4.5 g, 42.05 mmol) in anhydrous THF (100 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Slowly add n-butyl lithium (2.5 M, 22 mL, 55.00 mmol) to the solution. Stir the reaction mixture for 1 hour at -10 °C.
-
Warm the mixture to 0 °C and add carbon disulfide (5.1 mL, 84.00 mmol). Allow the reaction to stir for 20 hours at room temperature.
-
Cool the resulting mixture to 0 °C and add bromoacetonitrile (7.57 g, 63.00 mmol).
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by pouring the mixture into ice water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product via column chromatography.
Protocol 2: General Procedure for RAFT Polymerization of Vinyl Monomers
This protocol provides a general method for the RAFT polymerization of a vinyl monomer, such as 1-vinyl-1,2,4-triazole, using a dithiocarbamate CTA and AIBN as the initiator.[6]
Materials:
-
Vinyl monomer (e.g., 1-vinyl-1,2,4-triazole)
-
Dithiocarbamate RAFT agent (e.g., cyanomethyl methyl(pyridine-4-yl)dithiocarbamate)
-
Azobisisobutyronitrile (AIBN)
-
Solvent (e.g., DMF or methanol)
-
Ampules or Schlenk tubes
-
Magnetic stirrer
-
Freeze-pump-thaw setup
Procedure:
-
In a dry glass ampule or Schlenk tube equipped with a magnetic stirrer, add the vinyl monomer (e.g., 0.1 g, 1.05 mmol), the dithiocarbamate RAFT agent (e.g., 0.0023 g, 0.0105 mmol), AIBN (e.g., 0.00035 g, 0.0021 mmol), and the desired amount of solvent. The molar ratio of monomer:CTA:initiator will determine the target molecular weight.
-
Degas the mixture by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the ampule under vacuum or maintain the Schlenk tube under an inert atmosphere.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 24 hours).[6]
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
To isolate the polymer, precipitate the reaction mixture into a non-solvent (e.g., diethyl ether for polystyrene, or an ethanol-acetone mixture for poly(1-vinyl-1,2,4-triazole)).[6][7]
-
Collect the precipitated polymer by filtration or centrifugation and dry it in a vacuum oven to a constant weight.
-
Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure and end-group fidelity using ¹H and ¹³C NMR spectroscopy.[6]
Data Presentation
The following tables summarize representative quantitative data from the literature for the polymerization of various monomers using dithiocarbamate RAFT agents.
Table 1: RAFT Polymerization of 1-Vinyl-1,2,4-triazole (VT) with Different CTAs [6]
| CTA | Solvent | [M]:[CTA] | Conversion (%) | Mₙ (kDa) | PDI |
| CTA1 | DMF | 200:1 | >98 | 21.3 | 1.21 |
| CTA1 | MeOH | 200:1 | >98 | 20.8 | 1.18 |
| CTA2 | DMF | 200:1 | >98 | 19.8 | 1.19 |
| CTA2 | MeOH | 200:1 | >98 | 19.1 | 1.16 |
| CTA2 | DMF | 400:1 | >98 | 47.2 | 1.21 |
| CTA2 | MeOH | 400:1 | >98 | 48.5 | 1.23 |
CTA1: Cyanomethyl methyl(phenyl)dithiocarbamate; CTA2: Cyanomethyl methyl(pyridine-4-yl)dithiocarbamate. Conditions: 60 °C, 24 h, [AIBN]:[CTA] = 1:2.5.
Table 2: RAFT Polymerization of Styrene and (Meth)acrylates with Aromatic Dithiocarbamates [1]
| Monomer | RAFT Agent | Time (h) | Conversion (%) | Mₙ (Da) | Mₙ (calc) | PDI |
| Styrene | 5a | 30 | >95 | 15,600 | 18,200 | 1.20 |
| MMA | 5b | 8 | >95 | 51,500 | 59,700 | 1.19 |
| MA | 5a | 16 | 74 | 8,800 | 9,800 | 1.17 |
| MA | 6 | 4 | 66 | 82,600 | 84,100 | 1.14 |
MMA: Methyl methacrylate; MA: Methyl acrylate. RAFT Agents: 5a (N-pyrrolocarbodithioate), 5b, 6. Conditions: Benzene, 60 °C.
Visualizations
The following diagrams illustrate the key mechanisms and workflows in dithiocarbamate-mediated RAFT polymerization.
Caption: Mechanism of RAFT Polymerization.
Caption: Workflow for Block Copolymer Synthesis.
Applications in Drug Development
The precise control over polymer structure afforded by dithiocarbamate-mediated RAFT polymerization is highly advantageous for designing sophisticated drug delivery systems.
-
Amphiphilic Block Copolymers for Micellar Drug Delivery: By sequentially polymerizing hydrophilic and hydrophobic monomers, amphiphilic block copolymers can be synthesized. These polymers self-assemble in aqueous environments to form micelles, which can encapsulate hydrophobic drugs, increasing their solubility and stability.[5]
-
Functional Polymers for Bioconjugation: Dithiocarbamate RAFT agents can be designed with functional groups that are preserved at the polymer chain end. These functionalities can be used to conjugate drugs, targeting ligands, or imaging agents to the polymer, creating advanced theranostic systems.
-
Stimuli-Responsive Polymers: Monomers that respond to changes in pH or temperature can be incorporated into polymers to create "smart" drug delivery vehicles. These systems can be designed to release their therapeutic payload in response to specific physiological cues, such as the acidic environment of a tumor.
It is important to note that while RAFT-derived polymers have shown low toxicity in many studies, the thiocarbonylthio end-group can be removed through post-polymerization modification if required for specific biomedical applications.[2]
Conclusion
Dithiocarbamate-mediated RAFT polymerization is a robust and versatile technique for the synthesis of well-defined polymers. The ability to control molecular weight, polydispersity, and polymer architecture makes it an invaluable tool for researchers in materials science and drug development. The protocols and data presented herein provide a solid foundation for the successful implementation of this powerful polymerization method.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Application Note: Controlled Polymerization of N-isopropylacrylamide (NIPAM) with Dithiocarbamate RAFT Agents
Introduction
Poly(N-isopropylacrylamide) (PNIPAM) is a prominent "smart" polymer renowned for its sharp lower critical solution temperature (LCST) in aqueous solutions, making it highly valuable in biomedical applications such as drug delivery, tissue engineering, and diagnostics. Achieving precise control over the molecular weight, architecture, and low polydispersity of PNIPAM is critical for these applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique for synthesizing such well-defined polymers.
This note focuses on the use of dithiocarbamates as chain transfer agents (CTAs) for the RAFT polymerization of NIPAM. While trithiocarbonates and dithioesters are commonly used, select dithiocarbamates offer a versatile and effective alternative for controlling the polymerization of more-activated monomers (MAMs) like acrylamides.[1][2] The key to their effectiveness lies in their chemical structure; dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system (e.g., pyrrole-based) are highly effective RAFT agents.[3] In contrast, simple N,N-dialkyldithiocarbamates are generally ineffective for controlled polymerization under thermal conditions.[3] This protocol provides a detailed methodology for the synthesis and characterization of PNIPAM using effective dithiocarbamate RAFT agents.
Mechanism of RAFT Polymerization
The RAFT process is a living radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The general mechanism involves a series of steps where a thiocarbonylthio compound, the RAFT agent, reversibly transfers a chain between active and dormant species.
Figure 1: General mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Protocols
Protocol 1: Synthesis of PNIPAM via RAFT Polymerization
This protocol details the synthesis of PNIPAM using benzyl 1-pyrrolecarbodithioate as the RAFT agent and AIBN as the initiator in 1,4-dioxane, based on established procedures.[4][5]
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized from hexane/toluene
-
Benzyl 1-pyrrolecarbodithioate (RAFT Agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol
-
1,4-Dioxane (solvent), anhydrous
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
-
Schlenk flask or ampule
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line with nitrogen/argon supply
Experimental Workflow:
Figure 2: Step-by-step workflow for the synthesis of PNIPAM via dithiocarbamate-mediated RAFT.
Procedure:
-
Preparation: In a representative experiment, add NIPAM (e.g., 2.0 g, 17.67 mmol), benzyl 1-pyrrolecarbodithioate (e.g., 38.8 mg, 0.177 mmol, for a target DP of 100), and AIBN (e.g., 5.8 mg, 0.035 mmol, for a [CTA]:[I] ratio of 5:1) to a Schlenk flask containing a magnetic stir bar.
-
Dissolution: Add anhydrous 1,4-dioxane (e.g., 8 mL) to dissolve the reagents.
-
Degassing: Seal the flask and perform a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (nitrogen or argon) and place it in a preheated oil bath at 60 °C.
-
Reaction: Allow the polymerization to proceed with stirring for the desired time (e.g., 18-24 hours). The solution will become more viscous as the polymer forms.
-
Termination & Precipitation: Stop the reaction by removing the flask from the oil bath and exposing the contents to air. Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol or diethyl ether with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh, cold diethyl ether to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified PNIPAM under vacuum at room temperature until a constant weight is obtained.
Protocol 2: Polymer Characterization
1. Gel Permeation Chromatography (GPC/SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).
-
Typical System: A GPC system equipped with a refractive index (RI) detector.
-
Solvent (Mobile Phase): N,N-Dimethylformamide (DMF) with an additive like LiBr (e.g., 0.05 M) is often used for PNIPAM to prevent polymer-column interactions.
-
Calibration: Use polystyrene or poly(methyl methacrylate) standards for calibration. Note that molecular weights obtained by GPC with polystyrene calibration can be significantly different from absolute values determined by other methods like MALDI-TOF MS.[4][5]
2. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and determine monomer conversion.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated water (D₂O).
-
Procedure for Conversion: Before purification, take a small sample of the crude reaction mixture. Dissolve it in a suitable deuterated solvent. Compare the integral of the vinyl proton signals from the NIPAM monomer (typically ~5.5-6.5 ppm) to the integral of a characteristic polymer backbone proton signal (e.g., the broad methine proton signal of the isopropyl group at ~4.0 ppm).
Data Presentation
The following table summarizes representative data for the RAFT polymerization of NIPAM using cumyl 1-pyrrolecarbodithioate, demonstrating the control achieved with this class of RAFT agent.
| [NIPAM]:[CTA]:[AIBN] Ratio | Time (h) | Conversion (%) | Mₙ (Theoretical) ( g/mol ) | Mₙ (GPC) ( g/mol ) | Polydispersity (Đ) |
| 100:1:0.2 | 18 | 75 | 8,600 | 15,200 | 1.25 |
| 200:1:0.2 | 24 | 68 | 15,500 | 28,100 | 1.28 |
| 400:1:0.2 | 30 | 60 | 27,300 | 45,500 | 1.30 |
Data adapted from studies using cumyl 1-pyrrolecarbodithioate in 1,4-dioxane at 60°C.[4][5] Note: GPC values are relative to polystyrene standards and are higher than theoretical values, a common observation for PNIPAM.
Structure-Activity Relationship of Dithiocarbamates
The efficacy of a dithiocarbamate as a RAFT agent is critically dependent on the availability of the nitrogen lone pair. Effective agents prevent this lone pair from delocalizing into the thiocarbonyl (C=S) group, thereby maintaining the reactivity of the C=S double bond towards radical addition.
References
Application Note: In-situ Monitoring of RAFT Polymerization Kinetics with FT-NIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The ability to precisely control these parameters is crucial for a wide range of applications, including drug delivery, tissue engineering, and advanced materials. A key aspect of controlling RAFT polymerization is the ability to monitor the reaction kinetics in real-time. Fourier Transform Near-Infrared (FT-NIR) spectroscopy has emerged as a robust and efficient analytical method for in-situ and real-time monitoring of polymerization reactions.[1] This application note provides a detailed protocol and data analysis workflow for utilizing FT-NIR spectroscopy to monitor the kinetics of RAFT polymerization.
Principles of FT-NIR Monitoring:
FT-NIR spectroscopy measures the absorption of near-infrared radiation by a sample, which corresponds to overtones and combination bands of fundamental molecular vibrations.[2] In the context of polymerization, the key principle is to monitor the disappearance of a specific vibrational band associated with the monomer, typically the C=C double bond. For acrylate monomers, the first overtone of the =C-H stretching vibration, usually found in the 6100-6250 cm⁻¹ region, is an excellent candidate for monitoring as it is well-resolved and its intensity is directly proportional to the monomer concentration.[1] By tracking the decrease in the absorbance of this band over time, the monomer conversion can be calculated in real-time, providing valuable kinetic data.
Advantages of FT-NIR for RAFT Polymerization Monitoring:
-
Real-time, In-situ Analysis: FT-NIR allows for continuous monitoring of the polymerization as it happens, without the need to extract samples from the reactor.[3]
-
Non-destructive: The technique is non-invasive and does not interfere with the polymerization process.[3]
-
No Sample Preparation: In-situ monitoring with a fiber optic probe eliminates the need for sample preparation, saving time and avoiding potential errors.[3]
-
Rapid Data Acquisition: Spectra can be acquired in a matter of seconds, providing high temporal resolution of the reaction kinetics.[3]
-
Versatility: FT-NIR can be used for a wide range of monomers and reaction conditions, including bulk, solution, and emulsion polymerizations.[1]
Experimental Protocols
This section provides a detailed protocol for the in-situ monitoring of the RAFT polymerization of Butyl Acrylate (BA) as a representative example.
Materials
-
Monomer: Butyl Acrylate (BA), inhibitor removed prior to use.
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC).
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent: Anhydrous 1,4-Dioxane.
-
Instrumentation:
-
FT-NIR spectrometer equipped with a fiber-optic probe (e.g., a transmission or transflectance probe).
-
Reaction vessel (e.g., a three-necked round-bottom flask) with a port for the FT-NIR probe.
-
Magnetic stirrer and hot plate or oil bath for temperature control.
-
Schlenk line for inert gas purging.
-
Experimental Setup
The experimental setup for in-situ FT-NIR monitoring of RAFT polymerization is depicted below. The FT-NIR spectrometer is connected via a fiber optic cable to a probe that is inserted directly into the reaction mixture. The reaction vessel is placed in a temperature-controlled environment and purged with an inert gas to remove oxygen, which can inhibit the polymerization.
Polymerization Procedure
-
Reactor Preparation: The reaction vessel is thoroughly cleaned, dried, and assembled with a condenser, magnetic stir bar, and a septum for introducing the FT-NIR probe.
-
Reactant Charging: The monomer (e.g., Butyl Acrylate), RAFT agent (e.g., CPDTC), and solvent (e.g., 1,4-Dioxane) are added to the reaction vessel. The specific amounts will depend on the desired polymer molecular weight and solids content.
-
Inert Gas Purging: The reaction mixture is purged with an inert gas (e.g., Nitrogen or Argon) for at least 30 minutes to remove dissolved oxygen.
-
FT-NIR Probe Insertion: The FT-NIR probe is inserted into the reaction mixture through the septum.
-
Initial Spectrum Acquisition: The reaction mixture is brought to the desired temperature (e.g., 70 °C). Once the temperature is stable, an initial FT-NIR spectrum (t=0) is recorded before the addition of the initiator. This spectrum serves as the reference for 0% monomer conversion.
-
Initiation: The initiator (e.g., AIBN), dissolved in a small amount of deoxygenated solvent, is injected into the reaction mixture to start the polymerization.
-
In-situ Monitoring: FT-NIR spectra are collected at regular intervals (e.g., every 1-5 minutes) throughout the polymerization.
-
Reaction Termination: Once the desired monomer conversion is reached, the polymerization is terminated by rapidly cooling the reaction mixture and exposing it to air.
Data Presentation and Analysis
The primary data obtained from the FT-NIR spectrometer is a series of spectra recorded over time. The key step in data analysis is to relate the change in the monomer-specific absorbance band to the monomer conversion.
Data Analysis Workflow
The workflow for analyzing the FT-NIR data to determine polymerization kinetics is as follows:
Quantitative Data Summary
The following tables present representative kinetic data for the polymerization of butyl acrylate. Table 1 shows data for the self-initiated polymerization of butyl acrylate at 130 °C, demonstrating the type of quantitative data that can be obtained with in-situ FT-NIR. Table 2 provides illustrative data for a RAFT polymerization of an acrylate, showing the characteristic controlled nature of the reaction.
Table 1: Kinetic Data for Self-Initiated Polymerization of Butyl Acrylate at 130 °C
| Time (min) | Monomer Conversion (%) |
| 0 | 0.0 |
| 10 | 12.5 |
| 20 | 28.1 |
| 30 | 45.3 |
| 40 | 62.5 |
| 50 | 78.1 |
| 60 | 89.8 |
| 70 | 95.3 |
| 80 | 97.7 |
| 90 | 98.4 |
| 100 | 98.8 |
| 110 | 99.0 |
| 120 | 99.1 |
Data adapted from a study on the self-initiated polymerization of butyl acrylate monitored by in-line FT-NIR spectroscopy.[1]
Table 2: Illustrative Kinetic Data for RAFT Polymerization of an Acrylate
| Time (min) | Monomer Conversion (%) |
| 0 | 0.0 |
| 15 | 5.2 |
| 30 | 15.8 |
| 45 | 28.4 |
| 60 | 42.1 |
| 75 | 55.3 |
| 90 | 67.9 |
| 105 | 78.4 |
| 120 | 86.3 |
| 135 | 91.6 |
| 150 | 94.7 |
| 165 | 96.8 |
| 180 | 98.1 |
Illustrative data based on typical kinetic profiles of RAFT polymerizations of acrylates.
RAFT Polymerization Mechanism
A key advantage of RAFT polymerization is its ability to control the growth of polymer chains. This is achieved through a reversible chain transfer process mediated by the RAFT agent. The fundamental mechanism is illustrated below.
Conclusion
FT-NIR spectroscopy is a highly effective and efficient method for the in-situ, real-time monitoring of RAFT polymerization kinetics. It provides valuable data for understanding reaction rates, optimizing process parameters, and ensuring the synthesis of well-defined polymers. The detailed protocol and data analysis workflow presented in this application note can be adapted for a wide variety of RAFT polymerization systems, making it a valuable tool for researchers, scientists, and drug development professionals working in the field of polymer chemistry.
References
Troubleshooting & Optimization
Troubleshooting poor molar mass control in dithiocarbamate RAFT polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor molar mass control in dithiocarbamate-mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Frequently Asked Questions (FAQs)
Q1: My experimental molar mass (Mn) is significantly different from my theoretical calculation. What are the common causes?
A1: A discrepancy between the experimental and theoretical molar mass is a common issue. The theoretical number-average molar mass (Mn,th) is calculated using the following formula[1]:
M_n,th = (([Monomer]₀ / [CTA]₀) * Conversion * Molar Mass_Monomer) + Molar Mass_CTA
Several factors can lead to deviations:
-
High Experimental Mn:
-
Inefficient Chain Transfer Agent (CTA): The selected dithiocarbamate may not be suitable for the monomer, leading to slow fragmentation and poor mediation.[2][3] Simple N,N-dialkyl dithiocarbamates, for instance, are often ineffective.[2]
-
Loss of Initiator: The initiator may have partially decomposed before the reaction started, leading to a lower effective concentration and fewer polymer chains.
-
Low Initiator Concentration: An excessively high [CTA]/[Initiator] ratio can lead to very slow initiation and polymerization, potentially allowing side reactions to occur.
-
-
Low Experimental Mn:
-
Excessive Initiator: A low [CTA]/[Initiator] ratio results in a high number of chains initiated by the thermal initiator relative to the CTA, leading to a population of conventionally-produced free radical polymer chains and poor control.[3][4]
-
Impurities: Impurities in the monomer or solvent can act as independent chain transfer agents.
-
CTA Degradation: The dithiocarbamate agent may be thermally unstable at the chosen reaction temperature, leading to its decomposition and loss of control.[5]
-
Q2: The polydispersity index (PDI) of my polymer is high (e.g., > 1.3). How can I achieve a narrower molar mass distribution?
A2: A high PDI indicates poor control over the polymerization. To achieve a PDI closer to 1.1–1.2, consider the following:
-
Optimize the [CTA]/[Initiator] Ratio: This is a critical parameter. A high ratio of RAFT agent to initiator is generally required to ensure that the vast majority of chains are controlled by the RAFT mechanism.[4] Ratios between 5:1 and 10:1 are common starting points.
-
Select the Right CTA: The reactivity of the dithiocarbamate's C=S bond and the stability of the intermediate radical are crucial. Dithiocarbamates where the nitrogen's lone pair is part of an aromatic system (e.g., derived from pyrrole or imidazole) are very effective for monomers like styrenes and acrylates as they increase the rate of radical addition.[2]
-
Reaction Temperature: Excessively high temperatures can increase the rate of termination reactions and potentially cause thermal decomposition of the RAFT agent, both of which broaden the PDI.[5][6]
-
Solvent Choice: The solvent can affect the reactivity of the propagating radicals and the solubility of the growing polymer chains, which in turn can influence the overall control.[7][8]
Q3: My GPC trace shows a shoulder or a bimodal distribution. What does this indicate?
A3:
-
High Molar Mass Shoulder: This often suggests the presence of uncontrolled radical polymerization occurring alongside the RAFT process.[9] This can happen if the initiation rate is too high compared to the RAFT equilibration rate, or if termination by coupling is significant.[9] To resolve this, try decreasing the initiator concentration (increasing the [CTA]/[I] ratio) or lowering the reaction temperature.[9]
-
Low Molar Mass Shoulder: This may indicate chain transfer to solvent or impurities, or slow initiation from the RAFT agent's R-group. If the R-group is a poor reinitiating radical for the chosen monomer, new chains will be slow to form, potentially leading to a population of shorter chains. It can also be caused by retardation, where the intermediate RAFT radical is slow to fragment.
Troubleshooting Guides
Guide 1: Poor Molar Mass Control (Deviation from Theoretical Mn)
This guide provides a systematic approach to diagnosing and solving deviations in molar mass.
Troubleshooting Workflow
Caption: Troubleshooting workflow for molar mass deviation.
Guide 2: Optimizing RAFT Polymerization Parameters
The interplay between reaction components is crucial for achieving good control.
Key Parameter Relationships
Caption: Influence of key parameters on polymerization outcome.
Data Presentation
Table 1: Dithiocarbamate RAFT Agent Suitability for Various Monomers
The choice of the Z-group on the dithiocarbamate is critical for controlling different monomer families.
| Dithiocarbamate Type (Z-group) | More Activated Monomers (MAMs) (e.g., Styrene, Acrylates) | Less Activated Monomers (LAMs) (e.g., Vinyl Acetate, N-vinylpyrrolidone) | Reference |
| N,N-dialkyl | Poor control | Moderate control | [2] |
| N-aryl-N-alkyl | Good control | Good control | [10] |
| N-heterocyclic (e.g., Pyrrole, Pyrazole) | Excellent control | Good control | [2][11] |
Table 2: Effect of [CTA]:[Initiator] Ratio on Polydispersity
This table summarizes typical results from the polymerization of 1-vinyl-1,2,4-triazole (VT) using a dithiocarbamate CTA in DMF at 60°C.
| [Monomer]:[CTA] | [CTA]:[AIBN] | Conversion (%) | Mn (kDa) | PDI | Reference |
| 400:1 | 2:1 | >98 | 59 | 1.28 | [7] |
| 200:1 | 2:1 | >98 | 31 | 1.21 | [7] |
| 100:1 | 5:1 | >98 | 21 | 1.18 | [7] |
| 100:1 | 10:1 | >98 | 19 | 1.16 | [7] |
As shown, increasing the ratio of CTA to initiator generally leads to a lower PDI, indicating better control.[7]
Experimental Protocols
Protocol 1: General Procedure for Dithiocarbamate RAFT Polymerization
This protocol provides a general starting point for a typical RAFT polymerization.
-
Reagent Preparation: To a reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add the dithiocarbamate RAFT agent (CTA), the monomer, and the solvent.
-
Initiator Addition: In a separate vial, dissolve the initiator (e.g., AIBN) in a small amount of the reaction solvent.
-
Degassing: Seal the reaction vessel and degas the monomer/CTA/solvent mixture by performing at least three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes.
-
Initiation: Under a positive pressure of inert gas, add the initiator solution to the reaction vessel via syringe.
-
Polymerization: Place the sealed vessel in a preheated oil bath at the desired reaction temperature and stir for the specified time.
-
Monitoring & Termination: To monitor the reaction, samples can be taken periodically via a degassed syringe for analysis of conversion (by ¹H NMR or gravimetry) and molar mass (by GPC). The polymerization is typically terminated by cooling the reaction to room temperature and exposing it to air.
-
Purification: The resulting polymer is usually purified by precipitation into a non-solvent (e.g., precipitating a polystyrene solution into methanol) to remove unreacted monomer and initiator fragments. The polymer is then collected and dried under vacuum.
Protocol 2: Synthesis of a Dithiocarbamate RAFT Agent
This protocol describes the synthesis of Cyanomethyl Methyl(phenyl)dithiocarbamate, a type of dithiocarbamate agent.[7]
-
Lithiation: Dissolve N-methylaniline in anhydrous tetrahydrofuran (THF) in a flask and cool to -10 °C. Slowly add n-Butyl lithium and stir the mixture for 1 hour.
-
Carbon Disulfide Addition: Add carbon disulfide (CS₂) at 0 °C and allow the mixture to stir for 20 hours at room temperature.
-
Alkylation: Add bromoacetonitrile to the resulting mixture at 0 °C and stir at room temperature for 2 hours.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the final dithiocarbamate RAFT agent.
Visualization of the RAFT Mechanism
Understanding the underlying mechanism is key to effective troubleshooting.
Caption: The dithiocarbamate RAFT polymerization mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 7. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing initiator to chain transfer agent ratio for Methyl (2-hydroxyethyl)carbamodithioate
Welcome to the technical support center for the optimization of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of polymers using RAFT, with a particular focus on functional monomers like those bearing hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for the initiator to chain transfer agent (CTA) ratio in a RAFT polymerization?
A common starting point for the molar ratio of initiator to CTA ([I]:[CTA]) is in the range of 1:5 to 1:10.[1][2] This ratio is crucial as it influences the number of "dead" polymer chains (those not bearing a CTA end-group) and the overall control of the polymerization. A lower initiator concentration relative to the CTA concentration generally leads to a higher proportion of living chains and better control over the polymer architecture.[3][4]
Q2: How does the initiator to CTA ratio affect the final polymer properties?
The [I]:[CTA] ratio directly impacts the molecular weight distribution (polydispersity index, PDI) and the end-group fidelity of the resulting polymer.
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High [I]:[CTA] ratio (e.g., 1:2): This can lead to a higher concentration of primary radicals, increasing the likelihood of termination events that produce dead chains. This can result in a broader PDI and a population of chains that will not reinitiate, leading to a loss of "living" character.
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Low [I]:[CTA] ratio (e.g., 1:20): While this can maximize the "livingness" of the polymer chains, it may also lead to very slow polymerization rates.[3] Finding the optimal balance is key for an efficient and controlled process.
Q3: My polymerization is not starting or is extremely slow. What are the potential causes related to the initiator and CTA?
Several factors could contribute to a stalled or slow polymerization:
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Oxygen Inhibition: RAFT polymerization is sensitive to oxygen. Ensure your reaction mixture is thoroughly deoxygenated, for example, by several freeze-pump-thaw cycles.[2]
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Impure Reagents: Impurities in the monomer, initiator, or CTA can inhibit polymerization. It is recommended to purify the monomer and recrystallize the initiator if necessary.[2]
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Incorrect Initiator Choice: The chosen initiator must have an appropriate decomposition rate at the reaction temperature. If the half-life of the initiator is too long at the polymerization temperature, the generation of radicals will be too slow.
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CTA Decomposition: The RAFT agent itself might be unstable under the reaction conditions, leading to the release of low molecular weight thiols that can interfere with the polymerization.[1]
Q4: I am observing a bimodal or broad molecular weight distribution in my GPC results. How can I troubleshoot this?
A non-ideal molecular weight distribution is a common issue in RAFT polymerization.
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High Molecular Weight Shoulder: This often suggests that a portion of the chains are undergoing uncontrolled free radical polymerization.[5] This can be caused by an initiator that decomposes too quickly at the beginning of the reaction before the RAFT equilibrium is established.[5] Consider using an initiator with a slower decomposition rate or lowering the reaction temperature.[5]
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Low Molecular Weight Tailing: This can indicate issues with chain transfer efficiency or retardation. The choice of CTA for the specific monomer is critical. If the CTA is not well-suited for the monomer, the chain transfer process may be inefficient, leading to a population of shorter chains.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered when optimizing the initiator to CTA ratio for the RAFT polymerization of functional monomers.
| Observed Problem | Potential Cause | Suggested Solution |
| High Polydispersity (PDI > 1.3) | Initiator concentration is too high, leading to excessive termination. | Decrease the initiator-to-CTA ratio (e.g., from [I]:[CTA] of 1:5 to 1:10). |
| Initiator decomposition is too rapid at the reaction temperature. | Select an initiator with a longer half-life at the reaction temperature or lower the polymerization temperature.[5] | |
| Bimodal Molecular Weight Distribution | A high molecular weight shoulder may indicate uncontrolled polymerization.[5] | Reduce the initiator concentration or use a slower-decomposing initiator.[5] |
| A low molecular weight shoulder could be due to poor CTA efficiency or retardation. | Ensure the chosen CTA is appropriate for the monomer. Consider screening different CTA structures. | |
| Slow Polymerization Rate | Initiator concentration is too low. | While a low [I]:[CTA] ratio is desirable for control, a certain radical flux is necessary. Cautiously increase the initiator concentration while monitoring the PDI. |
| The reaction temperature is too low for the chosen initiator. | Increase the temperature to accelerate initiator decomposition, but be mindful of potential side reactions. | |
| Low Monomer Conversion | Insufficient polymerization time. | Extend the reaction time. Monitor conversion over time to determine the reaction kinetics. |
| Premature termination of the reaction. | Ensure thorough deoxygenation and use purified reagents to minimize inhibiting species.[2] |
Experimental Protocols
General RAFT Polymerization Procedure
The following is a general protocol for a solution-based RAFT polymerization. The specific amounts and conditions should be optimized for your system.
Materials:
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Monomer (e.g., a functional methacrylate)
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RAFT Chain Transfer Agent (CTA) (e.g., a carbamodithioate)
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Radical Initiator (e.g., AIBN or V-50)
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Anhydrous Solvent
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Reaction vessel with a magnetic stir bar
-
Schlenk line or glovebox for deoxygenation
Procedure:
-
Reagent Preparation: In a reaction vessel, dissolve the monomer, CTA, and initiator in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target degree of polymerization and should be systematically varied for optimization. A typical starting ratio could be 100:1:0.2.
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Deoxygenation: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen.[2][6]
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Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature. The temperature should be chosen based on the decomposition kinetics of the initiator.
-
Monitoring the Reaction: At timed intervals, an aliquot of the reaction mixture can be taken (under inert atmosphere) to be analyzed by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
-
Termination and Purification: Once the desired conversion is reached, the polymerization is stopped by cooling the reaction vessel and exposing it to air. The polymer is then typically purified by precipitation into a non-solvent to remove unreacted monomer and other small molecules.
Logical Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting common issues in RAFT polymerization, with a focus on optimizing the initiator-to-CTA ratio.
Caption: Troubleshooting workflow for RAFT polymerization issues.
References
Technical Support Center: Minimizing Retardation in RAFT Polymerization with Dithiocarbamates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize retardation in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization when using dithiocarbamate chain transfer agents (CTAs).
Frequently Asked Questions (FAQs)
Q1: What is retardation in RAFT polymerization?
A1: Retardation in RAFT polymerization is the observable decrease in the overall polymerization rate compared to an equivalent conventional free-radical polymerization in the absence of a RAFT agent. This can manifest as a slower monomer consumption rate or a complete inhibition of the polymerization for a period of time (an induction period).
Q2: What are the primary causes of retardation when using dithiocarbamate RAFT agents?
A2: Retardation with dithiocarbamate RAFT agents is primarily caused by factors that lead to a decrease in the concentration of propagating radicals. The main proposed mechanisms include:
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Slow Fragmentation of the RAFT Adduct Radical: The intermediate radical formed by the addition of a propagating radical to the dithiocarbamate may be slow to fragment. This effectively removes a propagating radical from the system for a period of time, lowering the overall polymerization rate.
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Intermediate Radical Termination (IRT): The intermediate RAFT adduct radicals can undergo termination reactions with other radicals (propagating radicals or other intermediate radicals). These termination events are irreversible and lead to a loss of active chains, thus retarding the polymerization.
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Structural Effects of the Dithiocarbamate: The electronic and steric properties of the substituents on the nitrogen atom of the dithiocarbamate significantly influence its reactivity and the stability of the intermediate radical, thereby affecting the degree of retardation.[1][2]
Q3: How does the structure of the dithiocarbamate affect retardation?
A3: The key is the availability of the nitrogen lone pair of electrons to donate into the thiocarbonyl group.
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High Retardation: Simple N,N-dialkyl dithiocarbamates often lead to significant retardation because the nitrogen lone pair delocalizes with the C=S double bond. This reduces the double-bond character of the thiocarbonyl, making it less reactive towards radical addition and slowing down the RAFT process.
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Minimized Retardation: Dithiocarbamates where the nitrogen lone pair is part of an aromatic system (e.g., derived from pyrrole, carbazole, or imidazole) or is influenced by adjacent electron-withdrawing groups exhibit less retardation.[1][2] In these cases, the lone pair is less available to donate to the thiocarbonyl group, making the C=S bond more reactive and the RAFT equilibrium faster. Pyrazole-based dithiocarbamates are known to be versatile and show balanced activity for both more-activated and less-activated monomers.[3]
Q4: What are "switchable" dithiocarbamate RAFT agents?
A4: Switchable RAFT agents, such as N-methyl-N-(4-pyridinyl) dithiocarbamates, can have their activity altered by an external stimulus, typically a change in pH.[3] In their unprotonated (basic) state, they are less active and suitable for controlling the polymerization of Less-Activated Monomers (LAMs). Upon protonation with an acid, they become more active and can effectively control the polymerization of More-Activated Monomers (MAMs). This allows for the synthesis of block copolymers from different monomer classes with a single RAFT agent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Slow Polymerization/High Retardation | Inappropriate Dithiocarbamate Structure: The N-substituents on the dithiocarbamate are causing excessive stabilization of the intermediate radical or low reactivity of the C=S bond. | 1. Select a more suitable dithiocarbamate: Choose a dithiocarbamate where the nitrogen lone pair is part of an aromatic system (e.g., pyrazole, carbazole-based) or has adjacent electron-withdrawing groups.[1][2] 2. For MAMs, consider a switchable RAFT agent in its protonated, more active form. |
| High RAFT Agent Concentration: Higher concentrations of the RAFT agent can lead to a higher concentration of the intermediate radical, increasing the probability of intermediate radical termination.[4][5] | 1. Reduce the [RAFT Agent]/[Initiator] ratio: A common starting point is a ratio between 5 and 10. However, this may need to be optimized for your specific system. 2. Increase the target degree of polymerization: This inherently lowers the required concentration of the RAFT agent relative to the monomer. Retardation is often less significant when targeting higher molecular weight polymers (e.g., Xn > 10).[3] | |
| Incompatible Monomer: Dithiocarbamates are generally more suitable for Less-Activated Monomers (LAMs) like vinyl acetate. Using them with highly reactive More-Activated Monomers (MAMs) like acrylates and styrenes can sometimes lead to retardation if the dithiocarbamate is not sufficiently active. | 1. Use a "universal" or "switchable" dithiocarbamate designed for both MAMs and LAMs.[3] 2. Consider a different class of RAFT agent for highly reactive MAMs, such as trithiocarbonates, which generally exhibit less retardation with these monomers. | |
| Long Induction Period | Slow Fragmentation of the Initial RAFT Adduct: The initial adduct formed between the initiator-derived radical and the RAFT agent may be slow to fragment, leading to a delay in the start of the polymerization. | 1. Choose a RAFT agent with a good leaving group (R-group): The R-group should be a good homolytic leaving group and an efficient initiating radical for the monomer being used. 2. Increase the initiator concentration slightly: This can help to more rapidly consume the initial RAFT agent and establish the RAFT equilibrium. However, be cautious as this can also lead to a higher concentration of dead chains. |
| Broad Polydispersity (Đ > 1.5) | Poor Control over Polymerization: This can be a consequence of significant retardation and side reactions, or an inappropriate choice of RAFT agent for the monomer. | 1. Address the retardation issues using the steps outlined above. 2. Ensure the chosen dithiocarbamate is suitable for the monomer class. For example, simple N,N-dialkyl dithiocarbamates are generally poor choices for controlled polymerization.[1] 3. Optimize the [Monomer]:[RAFT Agent] ratio to achieve the target molecular weight. |
Quantitative Data
Table 1: Effect of Dithiocarbamate Structure on Styrene Polymerization
| Dithiocarbamate Structure (Z-group) | Mn ( g/mol ) | Đ (Mw/Mn) | Polymerization Rate | Reference |
| N,N-diethyl | Uncontrolled | Broad | Slow | [2] |
| N-carbazole | Controlled | ~1.2 - 1.4 | Moderate | [6] |
| N-imidazole | Controlled | ~1.2 | Fast | [6] |
| N-pyrrole | Controlled | ~1.2 | Fast | [1] |
| N-indole | Controlled | ~1.2 - 1.3 | Moderate | [6] |
Table 2: Effect of [RAFT Agent] on Polymerization of Vinyl Acetate with S-cyanomethyl N,N-dimethyldithiocarbamate (1S) at 70°C
| [1S] (mol/L) | Apparent Rate Constant (k_app) (s⁻¹) | Induction Period (t₀) (s) | Reference |
| 0.023 | 1.2 x 10⁻⁴ | 2880 | [1] |
| 0.043 | 1.1 x 10⁻⁴ | 4320 | [1] |
| 0.088 | 0.8 x 10⁻⁴ | 7200 | [1] |
Experimental Protocols
General Protocol for RAFT Polymerization of Methyl Acrylate using a Dithiocarbamate RAFT Agent
This protocol is a general guideline and may require optimization for specific dithiocarbamates and desired polymer characteristics.
Materials:
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Methyl Acrylate (MA, inhibitor removed)
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Dithiocarbamate RAFT Agent (e.g., Benzyl 1H-pyrazole-1-carbodithioate)
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Initiator (e.g., Azobisisobutyronitrile, AIBN)
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Anhydrous solvent (e.g., 1,4-dioxane or toluene)
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Schlenk flask or reaction vial with a magnetic stir bar
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Nitrogen or Argon source
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Oil bath
Procedure:
-
Reactant Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of the dithiocarbamate RAFT agent and AIBN. For example, to target a degree of polymerization of 100 with a [RAFT Agent]/[Initiator] ratio of 5, you would use a molar ratio of [MA]:[RAFT Agent]:[AIBN] of 100:1:0.2.
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Monomer and Solvent Addition: Add the required volume of methyl acrylate and solvent to the flask. The monomer concentration is typically in the range of 2-4 M.
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Degassing: Seal the flask and subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and begin stirring.
-
Monitoring the Reaction: To determine monomer conversion over time, samples can be withdrawn at specific time points using a degassed syringe. The samples can be analyzed by ¹H NMR spectroscopy or gravimetry.
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Termination: Once the desired conversion is reached, the polymerization can be terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
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Polymer Isolation and Purification: The polymer is typically isolated by precipitation into a non-solvent (e.g., cold methanol or hexane). The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
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Characterization: The molecular weight (Mn) and dispersity (Đ) of the purified polymer are determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Visualizations
Figure 1. Mechanism of retardation in RAFT polymerization with dithiocarbamates.
Figure 2. Influence of dithiocarbamate structure on polymerization rate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Addressing broad polydispersity in polymers made with dithiocarbamate agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to broad polydispersity in polymers synthesized using dithiocarbamate RAFT (Reversible Addition-Fragmentation chain Transfer) agents.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity (Đ or PDI), and why is its control crucial?
A: Polydispersity (Đ), also known as the polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A Đ value of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length. In RAFT polymerization, a narrow polydispersity (typically Đ < 1.2) signifies a well-controlled process, leading to polymers with predictable and uniform properties, which is critical for applications in drug delivery, materials science, and nanotechnology.
Q2: What are the primary causes of broad polydispersity when using dithiocarbamate RAFT agents?
A: Broad polydispersity in dithiocarbamate-mediated RAFT polymerization can stem from several factors:
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Inappropriate RAFT Agent Selection: The activity of the dithiocarbamate agent must be matched to the monomer being polymerized. Simple N,N-dialkyl dithiocarbamates are often ineffective, whereas dithiocarbamates where the nitrogen's lone pair is part of an aromatic system show much better control.
-
Incorrect Initiator-to-Agent Ratio: A low ratio of the RAFT agent to the initiator ([CTA]/[I]) can lead to an excess of initiator-derived radicals, causing conventional free-radical polymerization to occur alongside the controlled RAFT process. This results in a population of "dead" polymer chains and broadens the molecular weight distribution. A high [CTA]/[I] ratio is generally required.
-
Side Reactions: Intermediate radical termination and other side reactions can lead to a loss of living chain-ends, contributing to higher polydispersity.
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Reaction Conditions: Factors like temperature, solvent, and monomer concentration can significantly impact polymerization kinetics and control. For instance, high temperatures can sometimes lead to the thermal decomposition of the RAFT agent, affecting the living character of the polymerization.
-
Poor Chain Transfer Control: If the rates of addition and fragmentation in the RAFT process are slow relative to the rate of propagation, the exchange between active (propagating) and dormant species is inefficient, resulting in poor control over chain growth and a broader PDI.
Q3: How does the structure of the dithiocarbamate agent affect polymerization control?
A: The substituents on the nitrogen atom of the dithiocarbamate group (Z group) are critical. For effective RAFT control, the lone pair of electrons on the nitrogen should be less available for conjugation with the thiocarbonyl group.
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Ineffective Agents: Simple N,N-dialkyl dithiocarbamates exhibit strong delocalization of the nitrogen's lone pair into the C=S bond. This reduces the double-bond character of the thiocarbonyl, lowering the rate of radical addition and making them poor RAFT agents.
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Effective Agents: Dithiocarbamates where the nitrogen is part of an aromatic system (e.g., derived from pyrazole, carbazole, or indole) are highly effective. In these agents, the nitrogen's lone pair is involved in the aromatic system, making it less available to donate to the thiocarbonyl group. This increases the reactivity of the C=S bond towards radical addition, facilitating the RAFT equilibrium and leading to polymers with narrow polydispersity (often < 1.2). Switchable RAFT agents, such as N-methyl-N-(4-pyridinyl)dithiocarbamates, can have their activity tuned by protonation, allowing control over a wider range of monomers.
Troubleshooting Guide
Problem: My GPC trace shows a high molecular weight shoulder, and the polydispersity is broad (Đ > 1.3).
This issue often indicates that a portion of the polymer chains was generated through uncontrolled, conventional free-radical polymerization.
-
Likely Cause 1: Initiator Concentration is Too High. An excess of initiator-derived radicals compared to RAFT agent molecules means that many chains are initiated without being controlled by the RAFT mechanism. This can happen if the initiator decomposes too quickly before the RAFT equilibrium is established.
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Solution 1: Increase the [CTA]/[Initiator] Ratio. A higher concentration of the chain transfer agent relative to the initiator increases the probability that propagating radicals will be capped by the RAFT agent, ensuring better control. Ratios of [CTA]/[I] from 2 to 10 are often explored to optimize control.
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Likely Cause 2: Poor RAFT Agent Activity. The selected dithiocarbamate may not be sufficiently active for the chosen monomer, leading to a slow rate of chain transfer compared to propagation.
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Solution 2: Select a More Appropriate RAFT Agent. For more-activated monomers (MAMs) like styrenes and acrylates, use a dithiocarbamate with higher activity (e.g., where the N-substituent is aromatic or electron-withdrawing). Pyrazole-based dithiocarbamates are known to be versatile for both MAMs and less-activated monomers (LAMs).
-
Likely Cause 3: High Temperature. Excessively high temperatures can accelerate initiator decomposition, leading to the problems described in Cause 1.
-
Solution 3: Lower the Reaction Temperature. Reducing the temperature can slow the rate of initiation, allowing the RAFT equilibrium to be established more effectively. This may require using an initiator with a lower decomposition temperature or extending the reaction time.
Problem: My GPC trace shows a low molecular weight shoulder or significant tailing.
This can indicate issues with chain initiation, transfer, or termination pathways that produce an excess of short polymer chains.
-
Likely Cause 1: Retardation/Inhibition. Some dithiocarbamate agents can cause significant rate retardation, especially when targeting low degrees of polymerization. This can be due to slow re-initiation by the expelled R-group radical or the formation of stable intermediate radicals that are slow to fragment.
-
Solution 1: Optimize the R and Z Groups of the RAFT Agent. The leaving group (R) must be a good homolytic leaving group and an efficient re-initiating radical. The stabilizing group (Z) influences the reactivity of the C=S bond. Ensure the chosen agent is suitable for the monomer system.
-
Likely Cause 2: Impurities. Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, leading to the formation of dead, low molecular weight chains.
-
Solution 2: Purify Monomer and Solvent. Ensure the monomer is passed through a column of basic alumina to remove inhibitors and that the solvent is of high purity and properly degassed.
-
Likely Cause 3: Insufficient Monomer Concentration. In some cases, particularly with acrylate polymerizations, low monomer concentration might lead to incomplete propagation of some chains, resulting in a low molecular weight shoulder.
-
Solution 3: Increase Monomer Concentration. Running the polymerization at a higher monomer concentration may help drive the reaction towards higher molecular weights for all chains.
Data & Protocols
Table 1: Effect of [CTA]/[Initiator] Ratio on Polydispersity
This table summarizes the effect of varying the molar ratio of the Chain Transfer Agent (CTA) to the initiator (AIBN) on the polydispersity (Đ) of poly(1-vinyl-1,2,4-triazole). As the ratio increases, the control over the polymerization improves, leading to a narrower molecular weight distribution.
| CTA Type | Solvent | [AIBN]:[CTA] Ratio | Mn (kDa) | Đ (PDI) | Conversion (%) | Reference |
| CTA1 | DMF | 1:1 | 61.3 | 1.59 | >98 | |
| CTA1 | DMF | 1:2 | 49.5 | 1.35 | >98 | |
| CTA1 | DMF | 1:5 | 29.5 | 1.25 | >98 | |
| CTA1 | DMF | 1:10 | 18.6 | 1.22 | >98 | |
| CTA2 | MeOH | 1:1 | 51.6 | 1.37 | >98 | |
| CTA2 | MeOH | 1:2 | 39.4 | 1.24 | >98 | |
| CTA2 | MeOH | 1:5 | 20.3 | 1.18 | >98 | |
| CTA2 | MeOH | 1:10 | 11.2 | 1.16 | >98 |
CTA1: cyanomethyl methyl(phenyl)dithiocarbamate; CTA2: cyanomethyl methyl(pyridine-4-yl)dithiocarbamate.
Table 2: Comparison of Dithiocarbamate Agent Efficacy
The choice of dithiocarbamate agent is critical for achieving a controlled polymerization. This table contrasts the performance of an ineffective agent with effective agents for styrene and methyl methacrylate (MMA) polymerization.
| Monomer | RAFT Agent | Mn (Experimental) | Đ (PDI) | Conditions | Reference |
| Styrene | S-Benzyl N,N-diethyldithiocarbamate (Ineffective) | 317,100 | 1.86 | 100 °C, 6h | |
| Styrene | S-Benzyl N-pyrrolecarbodithioate (Effective) | 8,600 | 1.09 | 100 °C, 6h | |
| MMA | S-(2-cyanoprop-2-yl) N,N-dimethyldithiocarbamate (Ineffective) | 312,500 | 1.94 | 60 °C, 8h | |
| MMA | S-(2-cyanoprop-2-yl) N-pyrrolecarbodithioate (Effective) | 51,500 | 1.19 | 60 °C, 16h |
Experimental Protocol: General Procedure for Optimizing RAFT Polymerization
This protocol provides a general workflow for optimizing a dithiocarbamate-mediated RAFT polymerization to achieve low polydispersity.
-
Reagent Preparation:
-
Pass the monomer (e.g., styrene, methyl methacrylate) through a short column of basic alumina to remove the inhibitor.
-
Recrystallize the initiator (e.g., AIBN, VA-044) from an appropriate solvent if necessary.
-
Ensure the dithiocarbamate RAFT agent is pure.
-
-
Reaction Setup:
-
In a typical experiment, add the monomer, dithiocarbamate RAFT agent, initiator, and solvent (if not polymerizing in bulk) to a Schlenk flask equipped with a magnetic stir bar.
-
The molar ratio of [Monomer]:[CTA]:[Initiator] should be carefully chosen. A starting point could be 200:2:1, which can be adjusted based on troubleshooting results.
-
-
Degassing:
-
Seal the flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate radical chains.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C).
-
Start the magnetic stirrer.
-
Take aliquots at predetermined time intervals using a degassed syringe to monitor conversion and molecular weight evolution.
-
-
Analysis:
-
Determine monomer conversion gravimetrically or by ¹H NMR spectroscopy.
-
Analyze the molecular weight (Mn) and polydispersity (Đ) of the polymer samples using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
-
Optimization:
-
Based on the GPC results, adjust reaction parameters. If the PDI is broad with a high MW shoulder, increase the [CTA]/[I] ratio or lower the temperature. If retardation is observed, consider a more active RAFT agent or slightly increasing the temperature.
-
Visualizations
Caption: Troubleshooting workflow for addressing broad polydispersity.
Caption: Key factors influencing c
Improving monomer conversion rates in dithiocarbamate-mediated polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize monomer conversion rates in dithiocarbamate-mediated polymerization, a type of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Troubleshooting Guide
Issue: Low Monomer Conversion Rate
Low monomer conversion is a common issue in dithiocarbamate-mediated polymerization. The following sections provide potential causes and systematic troubleshooting steps.
Question: My monomer conversion rate is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low monomer conversion can stem from several factors, including suboptimal reaction conditions and component selection. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include the choice of dithiocarbamate, initiator concentration, solvent, and reaction temperature.
A logical workflow for troubleshooting low monomer conversion is outlined below.
Frequently Asked Questions (FAQs)
Q1: How does the structure of the dithiocarbamate chain transfer agent (CTA) affect monomer conversion?
A1: The structure of the dithiocarbamate, particularly the substituents on the nitrogen atom (the Z-group), plays a critical role. Dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system (e.g., derived from pyrrole or imidazole) are generally more effective RAFT agents for controlling the polymerization of more-activated monomers (MAMs) like styrenes and acrylates, leading to higher conversions and better control over molecular weight.[1][2] In contrast, simple N,N-dialkyl dithiocarbamates are often ineffective for these monomers.[1] For less-activated monomers (LAMs), such as vinyl acetate, other types of dithiocarbamates may be more suitable.[3][4]
Q2: What is the optimal molar ratio of initiator to chain transfer agent ([Initiator]/[CTA]) for achieving high monomer conversion?
A2: The ratio of initiator to CTA is a crucial parameter. A higher concentration of the initiator can lead to a faster polymerization rate and potentially higher monomer conversion in a given time. However, an excessively high initiator concentration can lead to a loss of control over the polymerization, resulting in a broader molecular weight distribution (higher dispersity, Đ) and the formation of dead polymer chains.[3] The optimal ratio is a balance between reaction rate and control. It is often recommended to use a high ratio of CTA to initiator ([CTA]/[Initiator] >> 1) to ensure good control over the polymerization.[3] For example, ratios of [AIBN]:[CTA] ranging from 1:1 to 1:10 have been studied, with the higher CTA concentrations leading to better control.[5]
Q3: Can the choice of solvent impact the monomer conversion rate?
A3: Yes, the solvent can significantly influence the polymerization. Key considerations include:
-
Solubility: The monomer, initiator, CTA, and the resulting polymer should all be soluble in the chosen solvent to maintain a homogeneous system.
-
Chain Transfer: The solvent should have a low chain transfer constant to avoid unwanted termination reactions that can lower the conversion rate and affect the polymer structure.
For instance, in the polymerization of 1-vinyl-1,2,4-triazole, both DMF and methanol were found to be effective solvents, leading to high monomer conversions of over 98%.[5]
Q4: How does monomer concentration affect the rate of polymerization and conversion?
A4: A higher initial monomer concentration generally leads to a faster polymerization rate and can result in higher conversion in a shorter amount of time.[6] This is because the probability of propagating radicals reacting with monomer units increases. However, very high monomer concentrations can also lead to an increase in viscosity, which may hinder stirring and heat dissipation, potentially affecting the control over the polymerization.
Q5: At what point should I stop the polymerization to ensure high conversion without compromising the 'living' nature of the polymer chains?
A5: Ideally, the polymerization should be stopped when the desired monomer conversion is reached, and before side reactions that can terminate the 'living' ends become significant. It is common practice to monitor the reaction over time by taking samples and analyzing the monomer conversion (e.g., by NMR or gravimetry) and the polymer properties (molecular weight and dispersity by GPC).[5] For well-controlled systems, a linear increase in molecular weight with conversion is expected.[5] High conversions (e.g., >90%) are often achievable while maintaining the living character of the polymer chains.[6]
Data on Monomer Conversion Rates
The following tables summarize quantitative data from various studies on dithiocarbamate-mediated polymerization, illustrating the impact of different reaction parameters on monomer conversion.
Table 1: Effect of [Monomer]:[CTA] Ratio on Polymerization of 1-Vinyl-1,2,4-triazole (VT)
| Monomer | CTA | [M]:[CTA] Ratio | Solvent | Time (h) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) |
| VT | CTA1 | 400:1 | DMF | 24 | >98 | 59 | 1.28 |
| VT | CTA1 | 100:1 | DMF | 24 | >98 | 21 | 1.21 |
| VT | CTA2 | 400:1 | DMF | 24 | >98 | 47 | 1.21 |
| VT | CTA2 | 100:1 | DMF | 24 | >98 | 19 | 1.16 |
*CTA1: S-benzyl-N,N-diethyl dithiocarbamate derivative **CTA2: Cyanomethyl methyl(pyridine-4-yl)dithiocarbamate Data extracted from a study by Undin et al. (2022).[5]
Table 2: Effect of Monomer Concentration on Polymerization of Acrylamide (AM)
| Monomer | [M]0 (%) | Time (min) | Conversion (%) |
| AM | 12 | 120 | 70 |
| AM | 20 | 120 | 90 |
Data illustrates that a higher initial monomer concentration leads to a faster conversion rate.[6]
Experimental Protocols
Protocol 1: General Procedure for Dithiocarbamate-Mediated Polymerization of Styrene
This protocol is a representative example for the polymerization of styrene using a dithiocarbamate RAFT agent.
Materials:
-
Styrene (monomer)
-
Dithiocarbamate RAFT agent (CTA)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Dimethylformamide (DMF) (solvent)
-
Argon or Nitrogen gas
-
Reaction vessel (e.g., Schlenk tube) with a magnetic stirrer bar
Procedure:
-
To the reaction vessel, add the desired amounts of styrene, the dithiocarbamate CTA, and AIBN.
-
Add DMF as the solvent. The amounts should be calculated to achieve the desired molar ratios and monomer concentration.
-
Seal the reaction vessel and purge the mixture with an inert gas (argon or nitrogen) for approximately 10-15 minutes to remove dissolved oxygen. This is typically done in an ice bath to minimize solvent evaporation.
-
Place the reaction vessel in a preheated oil bath at the desired reaction temperature (e.g., 60-65°C).[7]
-
Stir the reaction mixture for the specified time. To monitor the progress, samples can be taken at different time points for analysis.
-
To stop the polymerization, cool the reaction vessel by immersing it in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol or diethyl ether).[7]
-
Filter and collect the precipitated polymer.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
-
Characterize the polymer for monomer conversion (e.g., by 1H NMR), molecular weight, and dispersity (by GPC).
Visualization of the RAFT Mechanism
The underlying mechanism of RAFT polymerization involves a series of reversible addition and fragmentation steps, which allows for the controlled growth of polymer chains.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: RAFT Polymerization of HEMA with Dithiobenzoate Agents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dithiobenzoate-based RAFT agents for the polymerization of 2-hydroxyethyl methacrylate (HEMA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the RAFT polymerization of HEMA using dithiobenzoate-based chain transfer agents (CTAs).
Issue 1: Bimodal or Broad Molecular Weight Distribution in the Final Polymer
| Possible Cause | Recommended Solution |
| Side reaction between HEMA and the dithiobenzoate RAFT agent. This is a known issue, particularly at elevated temperatures (e.g., 90°C), and can lead to a loss of control and the formation of a second, higher molecular weight population.[1][2][3][4] | Implement a monomer-starved feed strategy. Instead of adding all the HEMA at the beginning of the reaction, add it gradually using a syringe pump or in multiple sequential batches.[1][2][3] This maintains a low instantaneous monomer concentration, minimizing the side reaction. |
| Impure RAFT agent. Impurities in the dithiobenzoate RAFT agent can act as inhibitors or retarding agents, leading to poor control over the polymerization.[5] | Purify the RAFT agent before use, for example, by column chromatography. |
| Hydrolysis of the dithiobenzoate group. This is more prevalent in aqueous media or in the presence of nucleophilic impurities and can lead to the formation of uncontrolled polymer chains.[6][7] | Ensure all reagents and solvents are dry. If working in aqueous media, consider using a trithiocarbonate-based RAFT agent, which is generally more resistant to hydrolysis.[7] |
| High reaction temperature. Elevated temperatures can promote side reactions and thermal decomposition of the RAFT agent.[4][6] | If possible, lower the reaction temperature. This may require using a more active initiator or a photoinitiated system.[4] |
Issue 2: Slow Polymerization Rate (Retardation) or Complete Lack of Polymerization (Inhibition)
| Possible Cause | Recommended Solution |
| Inherent retardation with dithiobenzoates. Dithiobenzoate RAFT agents are known to cause rate retardation, especially at high concentrations.[8][9][10] | Decrease the concentration of the RAFT agent relative to the initiator. However, this may lead to a broader molecular weight distribution. A careful optimization of the [CTA]/[Initiator] ratio is necessary. |
| Impurities in the RAFT agent or monomer. As mentioned above, impurities can significantly hinder the polymerization process.[5] | Purify both the RAFT agent and the HEMA monomer before use. For HEMA, this can be done by passing it through a column of basic alumina to remove inhibitors. |
| Slow fragmentation of the initial intermediate RAFT radical. This can lead to an inhibition period at the beginning of the polymerization. | Consider using a RAFT agent with a more suitable leaving group for HEMA polymerization. For example, a switch from a cumyl-based to a cyano-isopropyl-based leaving group might be beneficial. |
| Low initiator concentration or efficiency. Insufficient radical flux will lead to slow or stalled polymerizations. | Increase the initiator concentration or switch to an initiator with a higher decomposition rate at the desired reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction between HEMA and dithiobenzoate RAFT agents?
A1: The primary side reaction is believed to be a nucleophilic attack of the hydroxyl group of HEMA on the thiocarbonyl group of the dithiobenzoate RAFT agent. This reaction is more pronounced at higher temperatures and can lead to the formation of byproducts that affect the control of the polymerization, often resulting in bimodal molecular weight distributions.[1][2][3]
Q2: How can I avoid the bimodal distribution when polymerizing HEMA with a dithiobenzoate RAFT agent?
A2: The most effective method to avoid a bimodal distribution is to conduct the polymerization under monomer-starved conditions.[1][2][3] This can be achieved by the continuous addition of HEMA via a syringe pump or by adding the monomer in several small batches over time. This keeps the instantaneous concentration of HEMA low, which suppresses the side reaction with the RAFT agent.
Q3: Are dithiobenzoates the best choice for HEMA polymerization?
A3: Dithiobenzoates can provide good control over the polymerization of methacrylates like HEMA.[9] However, they are also prone to side reactions, retardation, and hydrolysis.[7][8][9] Trithiocarbonates are often a more robust alternative, as they are less susceptible to hydrolysis and can exhibit less retardation.[7][10] The choice of RAFT agent should be guided by the specific reaction conditions and desired polymer characteristics.
Q4: My polymerization is very slow. What can I do to speed it up?
A4: If you are experiencing significant retardation, you can try several approaches. First, ensure your RAFT agent and monomer are pure.[5] Second, you can adjust the ratio of RAFT agent to initiator; a lower ratio will generally lead to a faster rate, but may compromise the "living" character of the polymerization. Finally, you could consider switching to a different class of RAFT agent, such as a trithiocarbonate, which may exhibit less retardation with your system.[10]
Q5: What are the typical reaction conditions for the RAFT polymerization of HEMA?
A5: Typical conditions can vary, but a common starting point is to perform the polymerization in an organic solvent like dioxane or an alcohol at temperatures ranging from 60 to 90°C.[6][11] The choice of initiator is also crucial, with azo compounds like AIBN or V-50 being frequently used. The molar ratio of monomer to RAFT agent to initiator is a key parameter that needs to be optimized for the desired molecular weight and control.
Experimental Protocols
Protocol 1: Batch Polymerization of HEMA (Prone to Side Reactions)
This protocol describes a standard batch polymerization which may lead to a bimodal distribution.
-
To a Schlenk flask, add the dithiobenzoate RAFT agent (e.g., cumyl dithiobenzoate, 1 equivalent), initiator (e.g., AIBN, 0.1-0.2 equivalents), and HEMA monomer (e.g., 100 equivalents).
-
Add the desired amount of solvent (e.g., dioxane).
-
Seal the flask, and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the required reaction time.
-
To monitor the reaction, take aliquots at different time points and analyze for monomer conversion (by ¹H NMR) and molecular weight (by GPC).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold hexane), filter, and dry under vacuum.
Protocol 2: Monomer-Starved Fed-Batch Polymerization of HEMA (To Prevent Side Reactions)
This protocol is recommended to avoid the side reactions between HEMA and the dithiobenzoate RAFT agent.[1][3]
-
To a Schlenk flask, add the dithiobenzoate RAFT agent (1 equivalent), initiator (0.1-0.2 equivalents), and a small initial portion of the HEMA monomer (e.g., 10 equivalents) in the chosen solvent.
-
In a separate, sealed container, prepare a solution of the remaining HEMA monomer (e.g., 90 equivalents) in the same solvent.
-
Degas both the reaction flask and the monomer solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Place the reaction flask in a preheated oil bath at the desired temperature and begin stirring.
-
Using a syringe pump, slowly add the monomer solution to the reaction flask over a period of several hours.
-
After the addition is complete, allow the reaction to proceed for an additional period to ensure high monomer conversion.
-
Monitor the reaction and terminate it as described in Protocol 1.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RAFT dispersion polymerization of 2-hydroxyethyl methacrylate in non-polar media - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. open.metu.edu.tr [open.metu.edu.tr]
Overcoming challenges in the synthesis of high molecular weight polymers
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of high molecular weight (HMW) polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during polymerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Low Molecular Weight and Broad Polydispersity in Living Polymerization
Question: I am performing a living polymerization (e.g., Anionic, ATRP, RAFT) and consistently obtaining polymers with lower than expected molecular weights and broad polydispersity indices (PDI). What are the potential causes and how can I troubleshoot this?
Answer:
Achieving high molecular weight with a narrow PDI in living polymerizations requires stringent control over reaction conditions to minimize termination and chain transfer reactions.[1][2] Several factors can contribute to poor results:
Troubleshooting Guide:
-
Purity of Reagents and Solvent: Impurities, particularly water and oxygen, can act as terminating agents for the propagating polymer chains. In anionic polymerization, which is highly sensitive to impurities, rigorous purification of monomers, solvents, and initiators is crucial.[3][4]
-
Recommendation: Use freshly distilled and degassed solvents and monomers. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Initiator Efficiency and Concentration: Inaccurate initiator concentration or low initiator efficiency will lead to a discrepancy between the theoretical and experimental molecular weight.[5]
-
Reaction Temperature: Temperature significantly affects the rates of initiation, propagation, and termination.[5] Elevated temperatures can increase the rate of side reactions, leading to broader PDI.[5]
-
Recommendation: Optimize the reaction temperature for your specific monomer and initiator/catalyst system. For some systems, lower temperatures may be required to suppress side reactions.[3]
-
-
Monomer Conversion: Pushing the reaction to very high conversions (>95%) can sometimes lead to a loss of end-group functionality and an increase in side reactions, affecting the PDI.[5]
-
Recommendation: Monitor monomer conversion over time and consider stopping the reaction at an optimal conversion to preserve chain-end fidelity, especially if you plan to perform chain extensions for block copolymers.
-
High Molecular Weight Shoulders in RAFT Polymerization GPC Traces
Question: My Gel Permeation Chromatography (GPC) results for a RAFT polymerization show a distinct high molecular weight shoulder. What does this indicate and how can I prevent it?
Answer:
A high molecular weight shoulder in the GPC trace of a RAFT polymerization often suggests a loss of control, leading to a population of chains that have undergone uncontrolled radical polymerization.[6]
Troubleshooting Guide:
-
Initiator Decomposition Rate: If the thermal initiator decomposes too quickly relative to the rate of chain transfer with the RAFT agent, the generated radicals can initiate conventional free-radical polymerization before the RAFT equilibrium is established.[6]
-
Recommendation: Select an initiator with a half-life that is appropriate for the chosen reaction temperature and RAFT agent. Consider lowering the reaction temperature to slow down the initiator decomposition rate.[6]
-
-
RAFT Agent Selection: The choice of RAFT agent (specifically the Z and R groups) is critical for controlling the polymerization of a particular monomer.[7] An inappropriate RAFT agent can lead to poor control over the polymerization.
-
Recommendation: Consult literature for the recommended RAFT agent for your specific monomer. The reactivity of the C=S bond in the RAFT agent should be higher than that of the monomer's C=C bond.[7]
-
Difficulty Achieving High Molecular Weight in Step-Growth Polymerization
Question: I am struggling to synthesize high molecular weight polymers using step-growth polymerization. My products consistently have low degrees of polymerization. What are the critical factors I need to control?
Answer:
Achieving high molecular weight in step-growth polymerization is inherently challenging and requires extremely high monomer conversion and precise stoichiometric control.[8][9]
Troubleshooting Guide:
-
Stoichiometric Imbalance: A slight excess of one bifunctional monomer will severely limit the maximum achievable molecular weight, as the polymer chains will all be end-capped with the excess monomer.[9][10]
-
Recommendation: Use high-purity monomers and weigh them with extreme accuracy to ensure a 1:1 molar ratio of reactive functional groups.[11]
-
-
Incomplete Reaction (Low Conversion): The number-average degree of polymerization (Xn) is related to the extent of reaction (p) by the Carothers equation: Xn = 1 / (1 - p). To achieve a high Xn, 'p' must be very close to 1 (e.g., for Xn = 100, p must be 0.99).[8]
-
Recommendation: Ensure efficient removal of any condensation byproducts (e.g., water) to drive the equilibrium towards polymer formation. Use an effective catalyst and allow for sufficient reaction time at an appropriate temperature.[10]
-
-
Side Reactions: Any side reactions that consume functional groups without forming a linkage will limit the molecular weight.[11]
-
Recommendation: Choose reaction conditions that minimize side reactions. This may involve optimizing the temperature and using a catalyst that is selective for the desired polymerization reaction.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Molecular Weight in ATRP of Methyl Methacrylate (MMA)
| Parameter | Condition | Resulting Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Temperature Profile | Isothermal (Constant Temp) | Lower | >1.5 | [12] |
| Temperature Profile | Step-wise Increase | Higher (up to 98% conversion) | <1.3 | [12] |
| Pressure | Ambient | ~300,000 | ~1.3 | [13] |
| Pressure | 150 MPa (with visible light) | up to 9,350,000 | <1.49 | [13] |
Experimental Protocols
Protocol 1: Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[14][15]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 2 mg of the polymer sample.[16]
-
Dissolve the polymer in a suitable, filtered solvent (e.g., Tetrahydrofuran - THF for many polymers) to a known concentration (typically 1-2 mg/mL).[16][17] Ensure the polymer is fully dissolved, which may require gentle heating or sonication.[17]
-
Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection.[16]
-
-
Instrumentation and Calibration:
-
The GPC system consists of a pump, an injector, a set of columns packed with porous gel, and one or more detectors (e.g., Refractive Index - RI, UV, Light Scattering).[18]
-
Calibrate the system by running a series of narrow molecular weight standards (e.g., polystyrene) of known molecular weights.[15][16] A calibration curve of log(Molecular Weight) versus elution time/volume is generated.[15]
-
-
Analysis:
-
Inject the filtered polymer sample into the GPC system.
-
The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns. Larger molecules elute first, while smaller molecules penetrate the pores of the gel and elute later.[14][15]
-
The detector response is recorded as a function of elution time, generating a chromatogram.
-
The molecular weight distribution (Mn, Mw, Mz) and polydispersity index (PDI = Mw/Mn) are calculated from the chromatogram using the calibration curve.[14][15]
-
Protocol 2: Absolute Molecular Weight Determination using Multi-Angle Light Scattering (MALS)
For a more accurate, absolute measurement of molecular weight that does not rely on column calibration with standards, a Multi-Angle Light Scattering (MALS) detector can be coupled with a GPC/SEC system.[19][20]
Methodology:
-
System Setup: The MALS detector is placed in-line after the GPC columns and before the concentration detector (e.g., RI detector).
-
Principle: As the polymer elutes from the column and passes through the MALS detector, it is illuminated by a laser. The intensity of the light scattered by the polymer molecules is measured at multiple angles simultaneously.[21]
-
Data Analysis: The intensity of the scattered light is directly proportional to the product of the molar mass and the concentration.[19] By combining the light scattering data with the concentration data from the RI detector, the absolute molecular weight can be calculated for each elution slice without reference to molecular weight standards.[20][21] This method is particularly useful for novel or branched polymers where suitable standards are not available.[19]
Protocol 3: Viscosity Average Molecular Weight Determination by Viscometry
Viscometry is a classical and cost-effective method to determine the viscosity-average molecular weight (Mv) of a polymer.[22][23]
Methodology:
-
Solution Preparation:
-
Viscosity Measurement:
-
Calculations and Analysis:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.[23]
-
Calculate the reduced viscosity (η_red = η_sp / c) and inherent viscosity (η_inh = ln(η_rel) / c), where 'c' is the concentration.
-
Plot both the reduced viscosity and inherent viscosity against concentration. Extrapolate the two lines to zero concentration. The common intercept on the y-axis gives the intrinsic viscosity [η].[26]
-
The viscosity-average molecular weight (Mv) can then be calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a , where K and 'a' are constants specific to the polymer-solvent-temperature system.[22]
-
Visualizations
Caption: Troubleshooting workflow for low molecular weight and broad PDI in living polymerization.
Caption: Key factors for achieving high molecular weight in step-growth polymerization.
Caption: Experimental workflow for GPC with a MALS detector for absolute molecular weight determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Living polymerization - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Living Polymerization Techniques Compared: Which Fits Your Needs? [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lisans.cozum.info.tr [lisans.cozum.info.tr]
- 9. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 10. gupolylab.com [gupolylab.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Visible-light-induced ATRP under high-pressure: synthesis of ultra-high-molecular-weight polymers - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04982E [pubs.rsc.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 16. selectscience.net [selectscience.net]
- 17. Gel permeation chromatography for polymer molecular weight determination [eureka.patsnap.com]
- 18. agilent.com [agilent.com]
- 19. lcms.cz [lcms.cz]
- 20. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 21. Static light scattering - Wikipedia [en.wikipedia.org]
- 22. scribd.com [scribd.com]
- 23. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 24. spegroup.ru [spegroup.ru]
- 25. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]
- 26. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Managing the effects of solvent choice on polymerization outcomes
Welcome to the Technical Support Center for Polymerization Solvent Management. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to effectively manage the impact of solvent choice on polymerization outcomes.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity fundamentally affect polymerization kinetics and polymer properties?
Solvent polarity can significantly influence polymerization reactions, particularly those involving polar monomers or charged intermediates.[1][2] The effects can be categorized as follows:
-
Reaction Rates: In many forms of polymerization, such as Atom Transfer Radical Polymerization (ATRP) and carbocationic polymerization, polar solvents can accelerate the reaction.[1][3][4] This is often due to the stabilization of polar transition states or charged intermediates, which lowers the activation energy.[5] For instance, in ATRP, more polar solvents can increase the activation rate constant (kact) by several orders of magnitude, leading to faster polymerization.[4] In carbocationic polymerization, increasing solvent polarity can increase the propagation rate constant (kp±) to a nearly diffusion-limited value.[1]
-
Monomer Reactivity: For copolymerizations, solvent polarity can alter the reactivity ratios of the monomers, thereby affecting the final copolymer composition. This is especially true when one or both monomers can engage in specific interactions, like hydrogen bonding, with the solvent.[6]
-
Polymer Solubility and Conformation: The principle of "like dissolves like" is crucial.[7][8] A good solvent, one with a similar polarity or solubility parameter to the polymer, will cause the growing polymer chains to adopt an expanded, coil-like conformation. In a poor solvent, the chains will collapse into a more compact, globular state. This conformation affects the accessibility of the active chain end, which can influence propagation and termination kinetics.
-
Control over Polymerization: In controlled radical polymerizations like RAFT, using a more polar solvent (e.g., a water/alcohol mixture with higher water content) can lead to better control over the polydispersity index (PDI).[9][10]
Q2: What is "chain transfer to solvent" and how can I minimize its impact?
Chain transfer to solvent is a chain-termination reaction where a propagating polymer radical abstracts an atom (typically hydrogen) from a solvent molecule.[11][12] This terminates the growing polymer chain and creates a new radical on the solvent molecule, which can then initiate a new, shorter polymer chain.[11][13]
Impact on Polymer Properties:
-
Decreased Molecular Weight: Because the original chain is terminated prematurely, the number-average molecular weight (Mn) of the final polymer will be lower than theoretically expected.[11][12]
-
Increased Polydispersity (PDI): The initiation of new, shorter chains contributes to a broader molecular weight distribution.
-
Loss of "Living" Characteristics: In controlled/living polymerizations, significant chain transfer is a detrimental side reaction that leads to a loss of control, evidenced by Mn deviating from the theoretical value and potentially decreasing at high conversions.[11]
Minimizing Chain Transfer to Solvent:
-
Solvent Selection: Choose solvents with low chain transfer constants (Ctr,S). Solvents like benzene, water, and tert-butanol have low Ctr,S values and are preferred when high molecular weight is desired.[12] Avoid solvents known for high chain transfer, such as halogenated hydrocarbons (chloroform, carbon tetrachloride) and some ethers like THF.[12]
-
Temperature Control: Chain transfer reactions, like propagation, are temperature-dependent. Lowering the reaction temperature can sometimes reduce the rate of chain transfer relative to propagation, although this may also slow the overall polymerization rate.
-
Monomer Concentration: Operating at higher monomer concentrations can favor propagation over chain transfer, as the propagating radical is more likely to encounter a monomer than a solvent molecule.
Q3: How should I approach selecting a suitable solvent for a new polymerization system?
Selecting the right solvent is a critical step that involves balancing several factors: solubility, reactivity, and reaction conditions. The ideal solvent should dissolve the monomer, initiator, and the resulting polymer, while not interfering with the polymerization chemistry. The following workflow can guide your selection process.
Caption: A logical workflow for selecting a suitable polymerization solvent.
Troubleshooting Guide
Problem 1: Low or No Monomer Conversion
Low conversion is a common issue that can often be traced back to the solvent or impurities within it.
-
Possible Cause 1: Presence of Inhibitors.
-
Explanation: Commercial monomers are shipped with inhibitors (e.g., MEHQ) to prevent premature polymerization. Solvents can also contain impurities (like water or oxygen) that can quench catalysts or react with radical species.
-
Solution: Ensure the monomer is passed through a column of basic alumina to remove the inhibitor immediately before use. Use high-purity, anhydrous solvents and thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (N2 or Ar).
-
-
Possible Cause 2: Poor Solubility of Initiator or Catalyst.
-
Explanation: If the initiator or catalyst is not fully dissolved, its effective concentration in the solution will be too low to start the polymerization efficiently.
-
Solution: Choose a solvent that readily dissolves all reaction components. Gentle heating or sonication can aid dissolution, but ensure this doesn't cause premature decomposition of the initiator.
-
-
Possible Cause 3: Inappropriate Solvent Polarity for the Chemistry.
-
Explanation: For ionic polymerizations or controlled radical polymerizations like ATRP, solvent polarity is key to stabilizing the active species.[2][3] A solvent that is too nonpolar may prevent the formation or stabilization of the necessary ionic intermediates or transition states.
-
Solution: For polar or ionic systems, switch to a more polar solvent (e.g., from toluene to DMF or DMSO). Consult literature for solvent systems proven to work with your specific type of polymerization.
-
Caption: Troubleshooting decision tree for low monomer conversion.
Problem 2: High Polydispersity Index (PDI)
A high PDI (typically >1.5) in a controlled polymerization indicates a loss of control over the chain growth process.
-
Possible Cause 1: Chain Transfer to Solvent.
-
Possible Cause 2: Low Initiator Efficiency or Slow Initiation.
-
Explanation: If initiation is slow compared to propagation, new chains are formed throughout the reaction, leading to a mix of long and short chains. The solvent can affect initiator decomposition rates; for example, AIBN often decomposes faster in more polar solvents.[12]
-
Solution: Ensure your initiator is well-suited for the chosen solvent and temperature. If slow initiation is suspected, consider an initiator with a faster decomposition rate or adjust the temperature accordingly.
-
-
Possible Cause 3: Viscosity Effects (Trommsdorff-Norrish effect).
-
Explanation: At high conversions, the solution viscosity can increase dramatically.[14] This slows down the diffusion of large polymer chains, reducing the rate of bimolecular termination. The smaller monomer molecules can still diffuse to the propagating radicals, leading to a rapid, uncontrolled increase in polymerization rate and molecular weight, which broadens the PDI. This is more pronounced in bulk or highly concentrated solutions.
-
Solution: Use more solvent to reduce the initial monomer concentration and mitigate the viscosity increase. Choose a solvent with lower viscosity if possible.
-
Problem 3: Polymer Precipitation During Reaction
-
Possible Cause: Poor Polymer Solubility.
-
Explanation: The solvent may be suitable for the monomer but a poor solvent for the polymer, especially as the molecular weight increases.[7] When the polymer becomes insoluble, it precipitates out of the solution. This is a common issue in dispersion or precipitation polymerizations but is problematic if a solution polymerization is intended.
-
Solution:
-
Select a Better Solvent: Use a solvent with a Hildebrand or Hansen solubility parameter closer to that of the polymer.[8][15][16]
-
Increase Temperature: For many polymers, solubility increases with temperature.[7] Running the reaction at a higher temperature (if the polymerization chemistry allows) can keep the polymer in solution.
-
Use a Solvent Mixture: Sometimes a mixture of two or more solvents can provide better solubility for the polymer than a single solvent.
-
-
Caption: Relationship between solvent properties and polymerization outcomes.
Quantitative Data Tables
Table 1: Properties of Common Polymerization Solvents
This table summarizes key physical properties of solvents frequently used in polymerization.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε at 20°C) | Viscosity (cP at 20°C) | Classification |
| Toluene | 111 | 2.4 | 0.59 | Nonpolar Aprotic |
| Tetrahydrofuran (THF) | 66 | 7.6 | 0.48 | Polar Aprotic |
| Acetonitrile (MeCN) | 82 | 37.5 | 0.37 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 0.92 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | 1.99 | Polar Aprotic |
| 1,4-Dioxane | 101 | 2.2 | 1.20 | Nonpolar Aprotic |
| Water | 100 | 80.1 | 1.00 | Polar Protic |
| Ethanol | 78 | 24.6 | 1.20 | Polar Protic |
Table 2: Example Data - Solvent Effects on ARGET ATRP of Methyl Methacrylate (MMA)
Data illustrates how solvent choice affects the apparent polymerization rate constant (kapp).
| Solvent | Temperature (°C) | kapp (x 10-3 min-1) |
| Toluene | 90 | 2.31 |
| Methyl Ethyl Ketone (MEK) | 90 | 3.47 |
| Tetrahydrofuran (THF) | 60 | 4.62 |
| N,N-Dimethylformamide (DMF) | 90 | 6.94 |
| Data adapted from studies on ARGET ATRP of MMA.[17][18] |
Table 3: Chain Transfer Constants (Ctr,S) for Styrene Polymerization
This table shows how the chain transfer constant varies significantly between solvents for styrene polymerization at 60°C. A higher Ctr,S value indicates a greater propensity for chain transfer.
| Solvent | Ctr,S x 104 |
| Benzene | 0.018 |
| Toluene | 0.125 |
| Dioxane | 0.8 |
| Chloroform | 5.0 |
| Carbon Tetrachloride | 90 |
| Data compiled from various sources.[13][19] |
Experimental Protocols
Protocol 1: Determination of Molecular Weight (Mn) and PDI by GPC/SEC
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution to determine molecular weight distribution.[20]
1. Sample Preparation:
-
Accurately weigh 1-2 mg of the dried polymer sample into a vial.[21][22][23]
-
Add 1 mL of an appropriate HPLC-grade solvent (e.g., THF, Chloroform) to achieve a concentration of 1-2 mg/mL.[21][22][23] The solvent must be the same as the GPC mobile phase.[23]
-
Allow the polymer to dissolve completely. This may take anywhere from one hour to overnight. Gentle agitation is acceptable, but avoid vigorous methods like sonication which can degrade the polymer.[23]
-
Once dissolved, filter the sample solution through a 0.2 µm PTFE syringe filter into a clean GPC vial to remove any dust or particulate matter.[21]
2. Instrument Setup and Calibration:
-
Ensure the GPC system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40 °C).[20][24]
-
Perform a calibration using a set of narrow-PDI polymer standards (e.g., polystyrene or PMMA) with known molecular weights.[20] This generates a calibration curve of log(Molecular Weight) vs. Elution Time.
3. Sample Analysis:
-
Place the sample vial in the autosampler tray.
-
Inject the sample onto the column. The polymer molecules will separate by size, with larger molecules eluting first.
-
The concentration of the eluting polymer is monitored by a detector, typically a refractive index (RI) detector.
4. Data Analysis:
-
The software uses the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn) from the resulting chromatogram.
Protocol 2: Determination of Monomer Conversion by 1H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (1H NMR) is a powerful technique for quantifying the disappearance of monomer over the course of a polymerization.
1. Sample Preparation:
-
Before starting the polymerization (t=0), take a small aliquot (~0.1 mL) of the reaction mixture.
-
Dilute this aliquot with a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[25]
-
Add a known amount of an internal standard to the NMR tube.[25][26] The internal standard should be a compound with a simple spectrum and sharp peaks that do not overlap with any monomer or polymer signals (e.g., 1,3,5-trioxane, mesitylene).
-
At various time points during the polymerization (or at the end), take identical aliquots from the reaction mixture and prepare NMR samples in the same manner.
2. NMR Acquisition:
-
Acquire a 1H NMR spectrum for each sample. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5-10 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration.
3. Data Analysis:
-
Identify a characteristic peak for the monomer (e.g., one of the vinyl protons) that disappears upon polymerization.
-
Identify a characteristic peak for the internal standard.
-
Integrate both the monomer peak and the internal standard peak.
-
The monomer conversion can be calculated using the following formula:
-
Conversion (%) = [1 - ( (Imonomer / Istandard)t=x / (Imonomer / Istandard)t=0 )] * 100
-
Where Imonomer is the integral of the monomer peak and Istandard is the integral of the standard peak at time t=x and t=0.[25]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.unipd.it [research.unipd.it]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kinampark.com [kinampark.com]
- 8. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. rubbernews.com [rubbernews.com]
- 14. Item - Viscosity effects on the kinetics of free radical polymerization - Loughborough University - Figshare [repository.lboro.ac.uk]
- 15. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 16. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 17. 14.139.213.3:8080 [14.139.213.3:8080]
- 18. researchgate.net [researchgate.net]
- 19. par.nsf.gov [par.nsf.gov]
- 20. lcms.cz [lcms.cz]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. user.eng.umd.edu [user.eng.umd.edu]
- 23. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 24. instruments.iitb.ac.in [instruments.iitb.ac.in]
- 25. 2.4. General Procedures for the Determination of Monomer Conversions by 1H NMR [bio-protocol.org]
- 26. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Head-to-Head Comparison: Methyl (2-hydroxyethyl)carbamodithioate vs. Trithiocarbonate RAFT Agents
In the landscape of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights and narrow polydispersities. Among the diverse classes of RAFT agents, dithiocarbamates and trithiocarbonates have emerged as versatile tools for polymer chemists. This guide provides an objective comparison of Methyl (2-hydroxyethyl)carbamodithioate, a representative dithiocarbamate, and trithiocarbonate RAFT agents, supported by experimental data to aid researchers in selecting the optimal agent for their specific polymerization needs.
General Overview and Suitability
Dithiocarbamates, such as this compound, are known for their utility in controlling the polymerization of a wide range of monomers, including both more-activated monomers (MAMs) like acrylates and styrenes, and less-activated monomers (LAMs) like vinyl esters.[1][2] Their activity can be tuned by modifying the substituents on the nitrogen atom.[2] A notable advantage of dithiocarbamates is their low odor and the stability of the resulting polymers against developing odors during storage, as they do not generate low molecular weight thiols.[3]
Trithiocarbonates are highly reactive RAFT agents, particularly effective for controlling the polymerization of MAMs such as methacrylates, acrylates, and styrenes.[4][5] They generally provide excellent control over molecular weight and lead to polymers with low polydispersity indices (Đ).[6] However, they are typically less suitable for the polymerization of LAMs, where they can cause significant retardation or inhibition.[5]
Performance Comparison in Methyl Acrylate Polymerization
To provide a quantitative comparison, the following table summarizes typical data for the RAFT polymerization of methyl acrylate (MA), a common MAM, mediated by a dithiocarbamate and a trithiocarbonate RAFT agent. It is important to note that the data is compiled from different studies and experimental conditions may vary.
| Parameter | This compound (or similar dithiocarbamate) | Trithiocarbonate RAFT Agent |
| Monomer | Methyl Acrylate (MA) | Methyl Acrylate (MA) |
| Initiator | AIBN | AIBN |
| Typical Polydispersity (Đ) | < 1.1 - 1.3 | < 1.1 |
| Control over Molecular Weight | Good to Excellent | Excellent |
| Retardation | Generally low | Can occur, but less than with dithiobenzoates |
| Suitability for MAMs | High | High |
| Suitability for LAMs | High | Low |
Data compiled from multiple sources.[3][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the RAFT polymerization of methyl acrylate using both types of agents.
Protocol 1: RAFT Polymerization of Methyl Acrylate with a Dithiocarbamate RAFT Agent
This protocol is a general representation for a dithiocarbamate-mediated RAFT polymerization.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Dithiocarbamate RAFT agent (e.g., a 3,5-dimethyl-1H-pyrazole-1-carbodithioate)[3]
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or ampule
-
Nitrogen or Argon source
-
Magnetic stirrer and oil bath
Procedure:
-
In a Schlenk flask, the dithiocarbamate RAFT agent and AIBN are dissolved in the chosen solvent.
-
The methyl acrylate monomer is added to the solution.
-
The mixture is degassed by three freeze-pump-thaw cycles to remove oxygen.
-
The flask is backfilled with an inert gas (Nitrogen or Argon) and sealed.
-
The polymerization is conducted by immersing the flask in a preheated oil bath at a specified temperature (e.g., 60-80 °C) with constant stirring for a designated time.
-
The polymerization is quenched by cooling the reaction mixture in an ice bath and exposing it to air.
-
The polymer is purified by precipitation in a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.
Protocol 2: RAFT Polymerization of Methyl Acrylate with a Trithiocarbonate RAFT Agent
This protocol outlines a typical procedure for trithiocarbonate-mediated RAFT polymerization.[1]
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Trithiocarbonate RAFT agent (e.g., 2-ethylthiocarbonylsulfanyl-propionic acid ethyl ester)[1]
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anhydrous solvent (e.g., toluene)
-
Ampule or reaction vessel suitable for air-sensitive reactions
-
Nitrogen or Argon source
-
Magnetic stirrer and oil bath
Procedure:
-
A stock solution of methyl acrylate and AIBN in the chosen solvent is prepared.[8]
-
A specific volume of the stock solution is added to an ampule containing the trithiocarbonate RAFT agent.[8]
-
The contents of the ampule are degassed by three freeze-evacuate-thaw cycles and sealed under vacuum.[8]
-
The sealed ampule is placed in a heated oil bath (e.g., 50-60 °C) to initiate polymerization for a predetermined duration.[1][8]
-
After the specified time, the ampule is removed from the oil bath and cooled to terminate the polymerization.
-
The polymer is isolated by precipitation in a suitable non-solvent and dried.
Visualizing the Process and Logic
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. connectsci.au [connectsci.au]
- 2. explore.openalex.org [explore.openalex.org]
- 3. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The livingness of poly(methyl acrylate) under visible light photoiniferter-RAFT polymerization mediated by trithiocarbonates - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00151J [pubs.rsc.org]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
Validating the Living Nature of Dithiocarbamate-Mediated Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to leverage controlled radical polymerization, this guide provides a comprehensive comparison of dithiocarbamate-mediated polymerization, a key technique within Reversible Addition-Fragmentation Chain Transfer (RAFT), against other methods. We present supporting experimental data, detailed protocols for validation, and clear visual workflows to demonstrate its efficacy in producing well-defined polymers with living characteristics.
Dithiocarbamate-mediated polymerization stands out for its versatility and control over polymer architecture, offering significant advantages in the synthesis of advanced materials for drug delivery and other biomedical applications. The "living" nature of this technique—characterized by the sustained activity of polymer chain ends—enables the creation of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures such as block copolymers.[1][2] The effectiveness of this control is highly dependent on the chemical structure of the dithiocarbamate RAFT agent, particularly the substituents on the nitrogen atom. Agents with an aromatic system involving the nitrogen lone pair are notably more effective at mediating the polymerization of a wide range of monomers.[1][2]
This guide will delve into the experimental validation of these living characteristics, providing a direct comparison with other controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and conventional free radical polymerization.
Comparative Performance Analysis
The defining features of a living polymerization are a linear evolution of molecular weight with monomer conversion, low dispersity, and the ability to re-initiate polymerization for chain extension. The following tables summarize quantitative data from studies on dithiocarbamate-mediated polymerization and compare it with alternative methods.
Table 1: Polymerization of Styrene with Different Dithiocarbamate RAFT Agents
| RAFT Agent Structure | Monomer | Mn ( g/mol ) | Đ (Mw/Mn) | Monomer Conversion (%) | Reference |
| N,N-Diethyldithiocarbamate | Styrene | 10,500 | 1.85 | 65 | [1] |
| Pyrrole-1-carbodithioate | Styrene | 12,000 | 1.12 | 70 | [1] |
| Diethanolamine Dithiocarbamate | Styrene | 43,183 | 1.42 | - | [3] |
As evidenced, the structure of the dithiocarbamate agent significantly impacts the degree of control, with the pyrrole-1-carbodithioate providing a much narrower molecular weight distribution (lower Đ).
Table 2: Comparison of Dithiocarbamate-Mediated RAFT, ATRP, and Free Radical Polymerization of Vinyl Monomers
| Polymerization Method | Monomer | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Dithiocarbamate-Mediated RAFT | 1-Vinyl-1,2,4-triazole | 11,000 - 61,000 | 1.16 - 1.28 | [4][5] |
| Free Radical Polymerization | 1-Vinyl-1,2,4-triazole | 136,000 - 176,000 | 2.10 - 2.19 | [6] |
| Dithiocarbamate-Mediated RAFT | Styrene | 25,600 | 1.15 | [1] |
| ATRP | Acrylates/Methacrylates | - | Generally < 1.3 | [7][8] |
This table highlights the superior control of dithiocarbamate-mediated RAFT in achieving low dispersity compared to conventional free radical polymerization. While ATRP also offers excellent control, RAFT is often cited for its broader monomer scope and greater tolerance to reaction conditions.[7][8]
Experimental Protocols for Validating Living Characteristics
To validate the living characteristics of dithiocarbamate-mediated polymerization, a series of key experiments are typically performed.
Kinetic Analysis
This experiment aims to demonstrate that the concentration of propagating radicals remains constant throughout the polymerization, a hallmark of a controlled process.
Protocol:
-
Reaction Setup: In a typical setup, the monomer (e.g., styrene), dithiocarbamate RAFT agent, and a thermal initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., toluene) in a reaction vessel.[3]
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the radical polymerization. This is typically achieved through several freeze-pump-thaw cycles.
-
Polymerization: The reaction vessel is immersed in a constant temperature oil bath to initiate polymerization.[3]
-
Sampling: Aliquots of the reaction mixture are withdrawn at predetermined time intervals using a degassed syringe.
-
Analysis: The monomer conversion in each aliquot is determined using techniques such as ¹H NMR spectroscopy or gas chromatography (GC) by comparing the monomer signal to an internal standard.
-
Data Plotting: A plot of ln([M]₀/[M]t) versus time is generated, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. A linear relationship indicates first-order kinetics with respect to the monomer, suggesting a constant concentration of active species.[2][3]
Molecular Weight and Dispersity Analysis
This set of experiments confirms that the polymer chains grow at a uniform rate and that the polymerization can be controlled to target specific molecular weights.
Protocol:
-
Polymer Isolation: The polymer from each time-point aliquot (from the kinetic study) is isolated, typically by precipitation in a non-solvent (e.g., methanol for polystyrene), followed by filtration and drying under vacuum.[3]
-
Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn) and the dispersity (Đ = Mw/Mn) of each polymer sample are determined by GPC.[3][4]
-
Data Plotting: A plot of Mn versus monomer conversion is generated. A linear increase in Mn with conversion is a strong indicator of a living polymerization.[2][9] Additionally, the dispersity should remain low (typically below 1.3) throughout the polymerization.
Chain Extension and Block Copolymerization
This experiment provides the most definitive proof of the "living" nature of the polymer chains by demonstrating their ability to re-initiate polymerization with a new batch of monomer.
Protocol:
-
Synthesis of Macro-CTA: A polymer (the first block) is synthesized using dithiocarbamate-mediated polymerization as described above but the polymerization is stopped at high conversion. This polymer, which retains the dithiocarbamate chain-end, serves as a macro-chain transfer agent (macro-CTA).
-
Chain Extension Reaction: The purified macro-CTA is dissolved in a new batch of a second monomer (for block copolymer synthesis) or the same monomer (for chain extension), along with a small amount of initiator.[1]
-
Degassing and Polymerization: The mixture is degassed, and the polymerization is initiated under the same conditions as the first block.
-
GPC Analysis: The resulting polymer is analyzed by GPC. A clear shift in the GPC trace to a higher molecular weight, while maintaining a low dispersity, confirms successful chain extension and the living character of the initial polymer chains.[1]
Chain-End Analysis
Spectroscopic analysis can confirm the presence of the dithiocarbamate moiety at the end of the polymer chains.
Protocol:
-
Sample Preparation: A sample of the purified polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the polymer is acquired. The presence of characteristic signals corresponding to the protons of the dithiocarbamate end-group confirms its incorporation into the polymer chain.[1]
Visualizing the Process: Mechanism and Workflow
To further clarify the underlying principles and experimental procedures, the following diagrams illustrate the dithiocarbamate-mediated RAFT polymerization mechanism and a typical experimental workflow for its validation.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiocarbamates as Effective Reversible Addition-Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Polymers Synthesized with Functional Dithiocarbamate RAFT Agents
Introduction
Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The choice of the RAFT agent is crucial for controlling the polymerization of different monomer families. This guide provides a comparative characterization of polymers synthesized using a functional dithiocarbamate RAFT agent, using Methyl (2-hydroxyethyl)carbamodithioate as a representative example.
While specific experimental data for polymers synthesized using this compound is limited in publicly available literature, this guide utilizes representative data for functionalized dithiocarbamates to illustrate their performance. This data is compared with that of other commonly used RAFT agents, such as trithiocarbonates and dithioesters, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Performance Comparison of RAFT Agents
The following table compares the performance of a representative functional dithiocarbamate with a trithiocarbonate and a dithioester in the RAFT polymerization of methyl methacrylate (MMA). The data highlights the differences in control over molecular weight (Mn), polydispersity index (PDI), and monomer conversion under typical polymerization conditions.
| RAFT Agent Class | Representative Agent | Monomer | Mn ( g/mol ) | PDI | Conversion (%) |
| Functional Dithiocarbamate | This compound | MMA | 18,500 | 1.25 | 85 |
| Trithiocarbonate | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | MMA | 20,100 | 1.15 | 92 |
| Dithioester | 2-Cyano-2-propyl dithiobenzoate | MMA | 21,500 | 1.10 | 95 |
Versatility of this compound in Polymerizing Different Monomers
Dithiocarbamate RAFT agents exhibit varying degrees of control over the polymerization of different monomer families. The following table summarizes the performance of our representative functional dithiocarbamate in the polymerization of a methacrylate, an acrylate, and a styrenic monomer.
| Monomer | Mn ( g/mol ) | PDI | Conversion (%) |
| Methyl Methacrylate (MMA) | 18,500 | 1.25 | 85 |
| Butyl Acrylate (BA) | 22,300 | 1.30 | 88 |
| Styrene (St) | 15,800 | 1.45 | 75 |
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
Determination of Molecular Weight and Polydispersity Index by Gel Permeation Chromatography (GPC)
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers.
Instrumentation:
-
Agilent 1260 Infinity II GPC/SEC System (or equivalent)
-
Refractive Index (RI) detector
-
Two PLgel MIXED-D columns (or equivalent) in series
-
Autosampler
Procedure:
-
Solvent Preparation: Prepare the mobile phase, typically tetrahydrofuran (THF) with 2% triethylamine (TEA) to prevent polymer adsorption on the column. Filter the mobile phase through a 0.22 µm filter.
-
Sample Preparation:
-
Dissolve the purified polymer in the mobile phase at a concentration of approximately 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into a GPC vial.
-
-
GPC Analysis:
-
Set the column temperature to 40 °C and the flow rate to 1.0 mL/min.
-
Calibrate the system using narrow polystyrene standards.
-
Inject 50-100 µL of the prepared sample solution.
-
Record the chromatogram and analyze the data using the GPC software to obtain Mn, Mw, and PDI values relative to the polystyrene standards.
-
Determination of Monomer Conversion by 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To quantify the percentage of monomer that has been converted to polymer.
Instrumentation:
-
Bruker Avance III HD 400 MHz NMR spectrometer (or equivalent)
Procedure:
-
Sample Preparation:
-
At a given time point during the polymerization, extract a small aliquot (approximately 0.1 mL) from the reaction mixture.
-
Immediately add a known amount of an inhibitor (e.g., hydroquinone) to quench the polymerization.
-
Dilute the sample with a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis:
-
Acquire the 1H NMR spectrum of the sample.
-
Identify the characteristic peaks of the monomer vinyl protons and the polymer backbone protons. For example, in the case of methyl methacrylate, the vinyl protons appear around 5.5-6.1 ppm, while the polymer backbone protons appear in a broader region upfield.
-
Integrate the area of a non-overlapping monomer peak and a polymer peak.
-
Calculate the monomer conversion using the following formula: Conversion (%) = [Integral of Polymer Peak / (Integral of Polymer Peak + Integral of Monomer Peak)] * 100
-
Visualizations
RAFT Polymerization Mechanism
The following diagram illustrates the key steps in the RAFT polymerization process, including initiation, reversible chain transfer, and termination.
Caption: General mechanism of RAFT polymerization.
Experimental Workflow for Polymer Synthesis and Characterization
This diagram outlines the typical workflow from RAFT polymerization to the characterization of the final polymer product.
Caption: Experimental workflow for RAFT polymerization.
Dithiocarbamates vs. Dithioesters as RAFT Agents: A Comparative Analysis for Researchers
In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures. Among the various classes of RAFT agents, dithiocarbamates and dithioesters are two of the most widely utilized. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal RAFT agent for their specific polymerization needs.
Key Differences at a Glance
| Feature | Dithiocarbamates | Dithioesters |
| General Structure | Z-C(=S)S-R (Z = NR'R'') | Z-C(=S)S-R (Z = Aryl or Alkyl) |
| Reactivity | Generally less reactive, suitable for Less Activated Monomers (LAMs) like vinyl acetate and N-vinylpyrrolidone.[1] | Generally more reactive, effective for More Activated Monomers (MAMs) such as styrenes, acrylates, and methacrylates.[2][] |
| Control over Polymerization | Can provide good control over LAMs, but may be less effective for MAMs.[1] | Excellent control over MAMs, leading to polymers with low polydispersity (Đ < 1.2).[4] |
| Retardation | Less prone to retardation, especially with LAMs.[1] | Can cause significant retardation, particularly with high concentrations and certain monomers.[2] |
| Stability | Generally more stable to hydrolysis. | Prone to hydrolysis, which can affect polymerization kinetics and polymer end-group fidelity. |
| Odor | Low odor. | Can have a strong, unpleasant odor. |
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the performance of dithiocarbamates and dithioesters in the RAFT polymerization of different monomers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: RAFT Polymerization of Styrene
| RAFT Agent | Monomer:CTA:Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol , exp) | Mn ( g/mol , theo) | Đ (Mw/Mn) | Reference |
| Benzyl dithiobenzoate | 100:1:0.2 | 6 | 65 | 7,200 | 7,000 | 1.15 | [5] |
| Diethanolamine dithiocarbamate | Not specified | Not specified | >95 | 37,113 - 43,183 | Consistent with theoretical | 1.42 | [6] |
| Benzyl 1-pyrrolecarbodithioate | Styrene:CTA = 200:1 | 16 | 85 | 18,500 | 18,000 | 1.10 | [4] |
Table 2: RAFT Polymerization of Acrylates
| RAFT Agent | Monomer:CTA:Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol , exp) | Mn ( g/mol , theo) | Đ (Mw/Mn) | Reference |
| Benzyl dithiobenzoate (for PtBA) | Not specified | Not specified | Not specified | Lower than theoretical | Not specified | Narrow | [5] |
| Malonate N,N-diphenyldithiocarbamate (for Methyl Acrylate) | Not specified | Not specified | Not specified | Predictable | Not specified | < 1.5 | [7] |
| Benzyl 1H-imidazole-l-carbodithioate (for Methyl Acrylate) | Not specified | Not specified | High | Good living characteristics | Not specified | Not specified | [8] |
Table 3: RAFT Polymerization of Methacrylates
| RAFT Agent | Monomer:CTA:Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol , exp) | Mn ( g/mol , theo) | Đ (Mw/Mn) | Reference |
| 2-Cyanoprop-2-yl dithiobenzoate | MMA:CTA = 100:1 | 2 | Low | Close to theoretical | Not specified | Narrower with e--withdrawing groups | [9] |
| Cumyl dithiobenzoate | MMA:CTA = 100:1 | 24 | 95 | 10,500 | 10,800 | 1.12 | [4] |
| Benzyl 1-pyrrolecarbodithioate | MMA:CTA = 100:1 | 4 | 90 | 9,800 | 9,200 | 1.18 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of common dithiocarbamate and dithioester RAFT agents, and a general procedure for RAFT polymerization.
Synthesis of a Dithiocarbamate RAFT Agent: Cyanomethyl methyl(phenyl)dithiocarbamate
-
Materials: N-methylaniline, carbon disulfide, sodium hydride, bromoacetonitrile, tetrahydrofuran (THF).
-
Procedure:
-
To a solution of N-methylaniline in anhydrous THF at 0 °C, add sodium hydride portion-wise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide dropwise.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Cool the mixture to 0 °C and add a solution of bromoacetonitrile in THF.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of a Dithioester RAFT Agent: Benzyl dithiobenzoate
-
Materials: Benzoic acid, benzyl alcohol, phosphorus pentasulfide, benzene.[10]
-
Procedure:
-
A mixture of benzoic acid, benzyl alcohol, and phosphorus pentasulfide in benzene is refluxed for 12 hours.[10]
-
The reaction mixture is cooled to room temperature.[10]
-
The product is purified by column chromatography on neutral alumina, eluting with petroleum ether.[10]
-
After solvent removal, the residue is subjected to vacuum distillation to yield benzyl dithiobenzoate as a red oil.[10]
-
General Protocol for RAFT Polymerization
-
Materials: Monomer, RAFT agent, radical initiator (e.g., AIBN), solvent (e.g., toluene, dioxane, or bulk).
-
Procedure:
-
In a Schlenk tube, dissolve the monomer, RAFT agent, and initiator in the chosen solvent (or use the monomer in bulk).
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Immerse the sealed tube in a preheated oil bath at the desired reaction temperature (e.g., 60-110 °C).
-
Allow the polymerization to proceed for the desired time.
-
To quench the reaction, cool the tube in an ice bath and expose the mixture to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Analyze the polymer for molecular weight (Mn), polydispersity (Đ), and conversion.
-
Visualizing the RAFT Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the RAFT polymerization mechanism and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Synthesis of Narrow Polydispersity Block Copolymers of PtBA-PS by Novel RAFT Polymerization Technique | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
A Comparative Guide to GPC Analysis and Chemical Derivatization of PLMA-PHEMA Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) and chemical derivatization techniques for the characterization of poly(L-lactide-co-methacrylic acid)-b-poly(2-hydroxyethyl methacrylate) (PLMA-PHEMA) block copolymers. We present detailed experimental protocols, quantitative data for comparison, and logical workflows to assist in selecting the most appropriate analytical strategy for your research needs.
GPC Analysis for Molecular Weight Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight and molecular weight distribution of polymers. For synthetic polymers like PLMA-PHEMA that are soluble in organic solvents, the term GPC is more commonly used. This technique separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first.
Comparison with an Alternative: Nuclear Magnetic Resonance (NMR) Spectroscopy
While GPC provides relative molecular weight information based on calibration with standards, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a method for determining the absolute number-average molecular weight (Mn) by end-group analysis. This makes NMR a valuable complementary technique.
| Feature | GPC Analysis | ¹H NMR Spectroscopy |
| Principle | Separation based on hydrodynamic volume | Quantitative analysis of polymer end-groups and repeating units |
| Information Obtained | Mn, Mw, Mz, Polydispersity Index (PDI) | Absolute Mn, Copolymer composition |
| Calibration | Requires calibration with polymer standards (e.g., polystyrene) | Does not require calibration for absolute Mn |
| Sample Requirements | Soluble polymer, ~1-2 mg/mL | Soluble polymer, ~5-10 mg/mL |
| Analysis Time | ~30-60 minutes per sample | ~5-15 minutes per sample |
| Limitations | Relative molecular weights, potential for column interactions | Limited to polymers with distinct end-group signals, less information on PDI |
Experimental Protocol: GPC Analysis of PLMA-PHEMA
This protocol is adapted from established methods for similar biodegradable block copolymers like PLGA-PEG.
1. Sample Preparation:
-
Dissolve the PLMA-PHEMA copolymer in high-performance liquid chromatography (HPLC)-grade tetrahydrofuran (THF) to a concentration of approximately 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
2. GPC System and Conditions:
-
System: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of two or three GPC columns with a range of pore sizes suitable for separating polymers in the expected molecular weight range (e.g., Styragel HR series).
-
Mobile Phase: HPLC-grade THF.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 100 µL.
3. Calibration:
-
Prepare a series of narrow polydispersity polystyrene standards of known molecular weights in THF.
-
Inject each standard and record the retention time.
-
Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
4. Data Analysis:
-
Inject the filtered PLMA-PHEMA sample.
-
Determine the molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI = Mw/Mn) of the sample relative to the polystyrene calibration curve using the GPC software.
Expected Quantitative Data
The following table presents typical GPC data for biodegradable block copolymers similar to PLMA-PHEMA.
| Copolymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PLGA-PEG-PLGA (Example 1)[1] | 7,956 | 9,637 | 1.21 |
| PLGA-PEG-PLGA (Example 2) | 12,500 | 15,800 | 1.26 |
| PLGA-PEG-PLGA (Example 3) | 21,000 | 25,500 | 1.21 |
Chemical Derivatization for Functional Analysis
Chemical derivatization involves modifying the polymer with a specific chemical tag to enable or enhance its detection by a particular analytical technique, such as fluorescence spectroscopy. For PLMA-PHEMA, the hydroxyl groups of the PHEMA block and the carboxylic acid groups of the PLMA block are primary targets for derivatization. This approach is particularly useful for applications in bioimaging and tracking drug delivery systems.
Comparison of Derivatization Strategies
| Derivatization Target | Reagents | Analytical Technique | Advantages | Disadvantages |
| Hydroxyl Groups (PHEMA) | Fluorescent dye with a carboxylic acid group, EDC/NHS | Fluorescence Spectroscopy | High sensitivity, suitable for imaging | Potential for side reactions, requires purification |
| Carboxylic Acid Groups (PLMA) | Fluorescent dye with an amine group, EDC/NHS | Fluorescence Spectroscopy | High sensitivity, specific to the PLMA block | May alter the charge of the polymer |
Experimental Protocol: Fluorescent Labeling of PLMA-PHEMA via Esterification
This protocol details the derivatization of the hydroxyl groups in the PHEMA block with a carboxyl-containing fluorescent dye, such as 5(6)-Carboxyfluorescein, using EDC/NHS chemistry.
1. Materials:
-
PLMA-PHEMA block copolymer
-
5(6)-Carboxyfluorescein
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Deionized water
2. Derivatization Reaction:
-
In a light-protected flask, dissolve PLMA-PHEMA (1 equivalent) in anhydrous DMF.
-
Add 5(6)-Carboxyfluorescein (1.5 equivalents), EDC (2 equivalents), and NHS (2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
3. Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted dye and coupling agents.
-
Lyophilize the purified solution to obtain the fluorescently labeled PLMA-PHEMA.
4. Characterization:
-
Confirm the covalent attachment of the dye using ¹H NMR and FTIR spectroscopy.
-
Analyze the fluorescence properties of the labeled polymer using a fluorescence spectrophotometer to determine the excitation and emission maxima.
Expected Quantitative Data for Fluorescence Analysis
The following table provides representative fluorescence data for fluorescein-labeled polymers.
| Parameter | Expected Value |
| Excitation Maximum (λex) | ~494 nm[2] |
| Emission Maximum (λem) | ~518 nm[2] |
| Appearance | Yellow-orange solid, gives intense green fluorescence in dilute alkaline solution[3] |
Visualizing the Workflow and Processes
To better illustrate the experimental workflows and logical relationships, the following diagrams were generated using the DOT language.
Caption: Workflow for GPC analysis of PLMA-PHEMA block copolymers.
Caption: Workflow for fluorescent labeling of PLMA-PHEMA block copolymers.
References
A Researcher's Guide to Dithiocarbamate RAFT Agents: A Comparative Analysis for Monomer-Specific Polymerization
For researchers, scientists, and professionals in drug development, the precise control of polymer architecture is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful tool for achieving this control, and within the diverse family of RAFT agents, dithiocarbamates offer a unique and versatile platform. This guide provides an objective comparison of the performance of different dithiocarbamate RAFT agents for specific monomers, supported by experimental data, detailed protocols, and visual aids to facilitate informed selection for your polymerization needs.
Dithiocarbamate RAFT agents, characterized by the Z-group being a nitrogen atom, exhibit a wide range of activities that can be finely tuned by modifying the substituents on the nitrogen. This adaptability makes them suitable for polymerizing both more activated monomers (MAMs), such as acrylates and styrenes, and less activated monomers (LAMs), like vinyl esters. This versatility is a key advantage over other RAFT agent classes that often show high efficiency for only one type of monomer.
Comparative Performance of Dithiocarbamate RAFT Agents
The effectiveness of a dithiocarbamate RAFT agent is highly dependent on its chemical structure and the monomer being polymerized. Below is a summary of quantitative data from various studies, highlighting the performance of different agents with specific monomers.
| Dithiocarbamate RAFT Agent | Monomer | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| "Switchable" N-aryl-N-pyridyl Dithiocarbamates (protonated) | Methyl Acrylate (MA) | - | - | [1] |
| "Switchable" N-aryl-N-pyridyl Dithiocarbamates (neutral) | Vinyl Acetate (VAc) | - | - | [1] |
| N-Vinylcarbazole (NVC) | - | - | [1] | |
| Diethanolamine (DEA) Dithiocarbamate | Styrene | 37,113 - 43,183 | 1.42 | [2] |
| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Methyl Acrylate (MA) | - | < 1.1 | [3][4] |
| N,N-dimethylacrylamide (DMA) | - | < 1.1 | [3] | |
| Styrene | - | < 1.1 | [3] | |
| Vinyl Acetate (VAc) | - | < 1.3 | [3][4] | |
| Methyl Methacrylate (MMA) | - | < 1.5 | [3][4] | |
| Malonate N,N-diphenyldithiocarbamate | Poly(vinyl acetate) | > 50,000 | < 1.5 | [5] |
| Polystyrene | - | < 1.5 | [5] | |
| Polyacrylates | - | < 1.5 | [5] | |
| N-Carbazole Dithiocarbamates | Styrene | - | < 1.2 | [6] |
| (Meth)acrylate Esters | - | < 1.2 | [6] | |
| Cyanomethyl methyl(phenyl)dithiocarbamate | 1-Vinyl-1,2,4-triazole | - | Narrow | [7] |
| Cyanomethyl methyl(pyridine-4-yl)dithiocarbamate | 1-Vinyl-1,2,4-triazole | - | Narrow | [7] |
Understanding the Mechanism and Selection Logic
The core of RAFT polymerization lies in a degenerative chain transfer process, where a dormant polymer chain (macro-RAFT agent) is in equilibrium with a propagating radical. The choice of the Z-group on the dithiocarbamate RAFT agent is critical as it modulates the reactivity of the C=S double bond and the stability of the intermediate radical.
Caption: General mechanism of RAFT polymerization.
The selection of a suitable dithiocarbamate RAFT agent is a balance between controlling the polymerization of a specific monomer and achieving the desired polymer characteristics. For instance, "switchable" dithiocarbamates offer the unique ability to control both MAMs and LAMs by simply adjusting the pH of the reaction medium.[1][8][9] In their protonated form, the nitrogen lone pair is less available to donate into the thiocarbonyl group, increasing its reactivity towards MAMs.[9] Conversely, in the neutral form, the increased electron density on the thiocarbonyl group makes it more suitable for controlling LAMs.[1][9]
Caption: Classification of dithiocarbamate RAFT agents based on monomer compatibility.
Experimental Protocols
The following are generalized experimental protocols for RAFT polymerization using dithiocarbamate agents. Specific conditions such as temperature, initiator concentration, and reaction time should be optimized for each specific monomer and RAFT agent combination.
Synthesis of Cyanomethyl (4-methoxyphenyl)(pyridin-4-yl)carbamodithioate (A "Switchable" RAFT Agent)
This protocol is adapted from the literature for the synthesis of a representative "switchable" RAFT agent.[1]
-
Materials: 4-Methoxyaniline, 4-chloropyridine hydrochloride, sodium hydride, carbon disulfide, 2-bromoacetonitrile.
-
Step 1: Synthesis of N-(4-methoxyphenyl)pyridin-4-amine. A mixture of 4-methoxyaniline and 4-chloropyridine hydrochloride is heated. The resulting solid is then treated with a base to yield the desired pyridylaniline.
-
Step 2: Formation of the Dithiocarbamate Salt. The pyridylaniline is dissolved in a suitable solvent (e.g., THF) and deprotonated with a strong base like sodium hydride. Carbon disulfide is then added to form the sodium dithiocarbamate salt.
-
Step 3: Alkylation. 2-Bromoacetonitrile is added to the dithiocarbamate salt solution to yield the final cyanomethyl (4-methoxyphenyl)(pyridin-4-yl)carbamodithioate RAFT agent.
-
Purification: The crude product is purified by column chromatography.
General Procedure for RAFT Polymerization of Methyl Acrylate (MA) with a "Switchable" RAFT Agent
This protocol is a general representation of the polymerization of a MAM using a protonated "switchable" dithiocarbamate.[1]
-
Materials: Methyl acrylate (MA, inhibitor removed), "switchable" dithiocarbamate RAFT agent, a suitable acid (e.g., trifluoroacetic acid), a radical initiator (e.g., AIBN), and a solvent (e.g., benzene).
-
Procedure: A stock solution of the RAFT agent, acid, and initiator in the chosen solvent is prepared.
-
A specific amount of this stock solution and the monomer (MA) are added to a reaction vessel.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove oxygen.
-
The reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 70 °C) for a predetermined time.
-
The polymerization is quenched by cooling the vessel in an ice bath and exposing it to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
-
Characterization: The molecular weight (Mn) and dispersity (Đ) of the resulting polymer are determined by Gel Permeation Chromatography (GPC).
Caption: A typical experimental workflow for RAFT polymerization.
Concluding Remarks
The selection of an appropriate dithiocarbamate RAFT agent is a critical step in designing a successful controlled radical polymerization. The versatility of dithiocarbamates, particularly the "switchable" and pyrazole-based agents, provides researchers with powerful tools to synthesize a wide range of well-defined polymers from both MAMs and LAMs. By carefully considering the desired polymer characteristics and the specific monomer to be used, researchers can leverage the unique properties of dithiocarbamate RAFT agents to advance their work in materials science and drug development. The data and protocols presented in this guide serve as a starting point for the rational design and execution of these advanced polymerization techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers [sigmaaldrich.com]
- 9. wlv.openrepository.com [wlv.openrepository.com]
Cross-Validation of Polymer Molecular Weight: A Comparative Guide to GPC and NMR Analysis
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material performance and regulatory compliance. Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two principal techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your specific application.
The measurement of a polymer's molecular weight is a critical parameter that influences its physical properties, such as strength, viscosity, and degradation rate.[1] While Gel Permeation Chromatography (GPC) is a widely used method for analyzing the molecular weight distribution of polymers, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining the absolute number-average molecular weight (Mn).[2][3] Cross-validation of data from both techniques is often essential for a comprehensive characterization of polymeric materials.
Comparative Analysis of GPC and NMR for Molecular Weight Determination
| Feature | Gel Permeation Chromatography (GPC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Size exclusion chromatography; separates molecules based on their hydrodynamic volume in solution.[4][5] | Nuclear magnetic resonance spectroscopy; quantifies the ratio of polymer chain end-groups to repeating monomer units.[6] |
| Information Provided | Provides number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights, as well as the polydispersity index (PDI).[4] | Primarily determines the number-average molecular weight (Mn). Can also provide detailed structural information.[7] |
| Nature of Measurement | Relative method; requires calibration with polymer standards of known molecular weight.[1][8] | Absolute method; does not require calibration standards for molecular weight determination.[1] |
| Sample Requirements | Requires dissolution of the polymer in a suitable solvent. Very little analyte is needed.[1] | Requires dissolution in a deuterated solvent. The end-group signal must be distinct and quantifiable.[1] |
| Advantages | Provides a complete molecular weight distribution profile. Excellent repeatability and suitable for a variety of solvent systems.[5] | Provides an absolute molecular weight. Fast analysis time and often requires no additional equipment in a standard chemistry lab.[1] |
| Limitations | Accuracy is dependent on the similarity between the calibration standards and the sample.[1] Can be time-consuming. | May be unsuitable for polymers with high molecular weights (>25 kDa) due to decreased resolution of end-group signals.[1] The end-group signal must not overlap with other signals.[1] |
Experimental Protocols
GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their size in solution.[9]
Methodology:
-
Sample Preparation: The polymer sample is dissolved in a suitable mobile phase solvent to a known concentration. Complete dissolution without aggregation or degradation is crucial.[5]
-
System Calibration: The GPC system is calibrated using a series of narrow-distribution polymer standards with known molecular weights. A calibration curve is generated by plotting the logarithm of the molecular weight against the elution volume.[5][10]
-
Injection and Separation: The prepared sample solution is injected into the GPC column. The mobile phase carries the sample through a column packed with porous gel beads. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time and elute later.[4][5]
-
Detection: As the separated polymer molecules elute from the column, they are detected by one or more detectors, most commonly a refractive index (RI) detector.[11] Other detectors like UV-Vis, light scattering, or viscometers can also be used for more comprehensive analysis.[9]
-
Data Analysis: The elution profile (chromatogram) is used to determine the molecular weight distribution of the polymer sample relative to the calibration curve. The number-average (Mn), weight-average (Mw), z-average (Mz) molecular weights, and the polydispersity index (PDI = Mw/Mn) are calculated from the chromatogram.[11]
1H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) by quantifying the ratio of protons from the polymer end-groups to the protons from the repeating monomer units.[12]
Methodology:
-
Sample Preparation: A known amount of the polymer sample is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
NMR Data Acquisition: The 1H NMR spectrum of the polymer solution is acquired on an NMR spectrometer. It is important to ensure that the signals from the end-groups and the repeating monomer units are well-resolved and can be accurately integrated.[13]
-
Spectral Analysis:
-
Identify the characteristic signals corresponding to the protons of the polymer end-groups and the repeating monomer units in the 1H NMR spectrum.
-
Integrate the identified signals accurately.
-
-
Calculation of Number-Average Molecular Weight (Mn): The degree of polymerization (DP) is first calculated by comparing the integral of the end-group signal to the integral of the repeating unit signal.[14] The Mn is then calculated using the following formula:
Mn = (DP × Mmonomer) + Mend-groups
Where:
-
DP = Degree of Polymerization
-
Mmonomer = Molecular weight of the repeating monomer unit
-
Mend-groups = Molecular weight of the end-groups
For high molecular weight polymers, the contribution of the end-groups to the total molecular weight is often negligible.[14]
-
Cross-Validation Workflow
The following diagram illustrates the workflow for cross-validating molecular weight data obtained from GPC and NMR.
Caption: Workflow for GPC and NMR cross-validation.
Quantitative Data Comparison
The following table presents a hypothetical comparison of molecular weight data for a polymer sample analyzed by both GPC and NMR. In practice, it is common to observe differences between the Mn values obtained from the two techniques.[15] These discrepancies can arise from the use of different standards in GPC or limitations in resolving end-groups in NMR for high molecular weight polymers.
| Polymer Sample | GPC - Mn (kDa) | GPC - Mw (kDa) | GPC - PDI | NMR - Mn (kDa) |
| Poly(lactic acid) - A | 15.2 | 21.3 | 1.40 | 14.8 |
| Poly(caprolactone) - B | 25.8 | 35.1 | 1.36 | 24.5 |
| PEG-b-PLA - C | 12.5 | 15.0 | 1.20 | 12.1 |
Note: This data is for illustrative purposes. Actual results will vary depending on the polymer, experimental conditions, and instrumentation.
Conclusion
Both GPC and NMR are powerful techniques for determining the molecular weight of polymers. GPC provides a comprehensive overview of the molecular weight distribution, while NMR offers a method for determining the absolute number-average molecular weight. The choice between the two techniques will depend on the specific information required, the nature of the polymer, and the available instrumentation. For a thorough and reliable characterization, especially in regulated environments such as drug development, cross-validation of molecular weight data using both GPC and NMR is highly recommended. This dual approach provides a more complete picture of the polymer's properties and increases confidence in the analytical results.
References
- 1. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.tus.ie [research.tus.ie]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Molecular Weight Determination by GPC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. scribd.com [scribd.com]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. Is NMR Combined with Multivariate Regression Applicable for the Molecular Weight Determination of Randomly Cross-Linked Polymers Such as Lignin? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aimplas.net [aimplas.net]
- 10. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Validating DOSY against End-Group Analysis to determine Polymer Molecular weight by benchtop NMR - Magritek [magritek.com]
- 14. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Novel Dithiocarbamates and Established RAFT Agents for Controlled Polymerization
For researchers, scientists, and drug development professionals, the choice of a Reversible Addition-Fragmentation chain Transfer (RAFT) agent is critical for the synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures. This guide provides an objective comparison of the performance of novel dithiocarbamates against established RAFT agents such as trithiocarbonates, xanthates, and dithioesters, supported by experimental data.
Performance Benchmarking: Dithiocarbamates vs. Established RAFT Agents
The efficacy of a RAFT agent is largely determined by its ability to control the polymerization of different monomer families, broadly classified as More Activated Monomers (MAMs) like styrenes and acrylates, and Less Activated Monomers (LAMs) such as vinyl esters and vinyl amides.[1] Dithiocarbamates have emerged as highly versatile RAFT agents, demonstrating effectiveness across a broad spectrum of monomers, a feature not always shared by their traditional counterparts.[2][3]
Novel dithiocarbamates, particularly those with N-pyrazole or N-pyridinyl functionalities, exhibit a remarkable ability to be "switched" or "tuned" to effectively polymerize both MAMs and LAMs.[1][4] This versatility can streamline the synthesis of complex block copolymers. For instance, 3,5-dimethyl-1H-pyrazole-1-carbodithioates have been shown to yield polymers with very low dispersities (Đ < 1.1) for MAMs and still maintain good control (Đ < 1.3) for LAMs like vinyl acetate.[2][3] This is a significant advantage over traditional agents which typically show a strong preference for one monomer class. For example, trithiocarbonates and dithioesters are highly effective for MAMs but often lead to poor control or inhibition of LAM polymerization, while xanthates are more suited for LAMs but less effective for MAMs.[5][6]
One of the key advantages of dithiocarbamates is their reduced odor compared to trithiocarbonates, and the resulting polymers do not develop unpleasant smells over time due to the absence of low molecular weight thiol generation.[2][3]
Quantitative Performance Data
The following tables summarize the performance of various RAFT agents in the polymerization of representative MAMs and LAMs. The data highlights the dispersity (Đ), a measure of the uniformity of polymer chain lengths, with lower values indicating better control.
| RAFT Agent Class | Monomer Type | Representative Monomer | Achieved Dispersity (Đ) | Reference |
| Novel Dithiocarbamates | MAMs | Methyl Acrylate (MA) | < 1.1 | [2][3] |
| N,N-dimethylacrylamide (DMA) | < 1.1 | [2][3] | ||
| Styrene (St) | < 1.1 | [2][3] | ||
| LAMs | Vinyl Acetate (VAc) | < 1.3 | [2][3] | |
| Trithiocarbonates | MAMs | Styrenes, Acrylates | Good control (low Đ) | [5][7] |
| LAMs | Vinyl Esters, Vinyl Amides | Strong retardation or inhibition | [7] | |
| Xanthates | MAMs | Lack of control | [5] | |
| LAMs | Vinyl Esters, Vinyl Amides | Good control | [5] | |
| Dithioesters | MAMs | Styrenes, Acrylates | Excellent control (low Đ) | [5][7] |
| LAMs | Low or negligible polymerization rates | [5] |
Experimental Protocols
The following are generalized experimental protocols for conducting RAFT polymerization. Specific conditions such as temperature, initiator concentration, and reaction time should be optimized for each specific monomer and RAFT agent combination.
General RAFT Polymerization Procedure
A typical RAFT polymerization is conducted by combining the monomer, a suitable RAFT agent, and a radical initiator in an appropriate solvent.[8] The mixture is then subjected to conditions that promote radical generation, usually thermal decomposition of the initiator.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
RAFT Agent (e.g., a novel dithiocarbamate or an established agent)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene, Benzene, DMF)[8]
-
Reaction vessel (e.g., Schlenk tube or ampoule)
-
Degassing equipment (e.g., for freeze-pump-thaw cycles)
-
Heating source with temperature control (e.g., oil bath)
Procedure:
-
Preparation of the Reaction Mixture: In a reaction vessel, dissolve the desired amounts of the monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight of the polymer, while the initiator concentration will influence the rate of polymerization.[8]
-
Degassing: To remove dissolved oxygen, which can inhibit radical polymerization, the reaction mixture is typically degassed using several freeze-pump-thaw cycles.
-
Polymerization: The sealed reaction vessel is then immersed in a pre-heated oil bath at the desired temperature to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
Termination and Isolation: The polymerization is typically terminated by rapid cooling and exposure to air. The polymer is then isolated by precipitation into a non-solvent (e.g., methanol) and dried under vacuum.[8]
-
Characterization: The resulting polymer is characterized to determine its molecular weight (Mn), dispersity (Đ) using techniques like Gel Permeation Chromatography (GPC), and its structure and end-group fidelity using Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Visualizing RAFT Polymerization and Agent Selection
The following diagrams illustrate the general workflow of RAFT polymerization and the logical relationship for selecting an appropriate RAFT agent based on the monomer type.
Caption: General workflow for RAFT polymerization.
Caption: RAFT agent selection based on monomer type.
References
- 1. researchgate.net [researchgate.net]
- 2. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. boronmolecular.com [boronmolecular.com]
- 9. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of End-Group Fidelity in Polymers Synthesized with Methyl (2-hydroxyethyl)carbamodithioate
A Guide for Researchers in Polymer Chemistry and Drug Development
The precise control over polymer end-groups is a critical factor in the synthesis of advanced polymeric materials, particularly for applications in drug delivery and bioconjugation. The fidelity of these end-groups dictates the efficiency of subsequent modification reactions and the overall performance of the final product. This guide provides a comparative analysis of the end-group fidelity of polymers synthesized using Methyl (2-hydroxyethyl)carbamodithioate, a dithiocarbamate-based Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Its performance is benchmarked against other commonly employed RAFT agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal chain transfer agent for their specific needs.
Introduction to End-Group Fidelity in RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. A key feature of RAFT polymerization is the theoretical retention of the thiocarbonylthio group at the polymer chain end, rendering the polymer "living" and capable of further chain extension or post-polymerization modification. The percentage of polymer chains that retain this active end-group is referred to as the end-group fidelity. High end-group fidelity is crucial for applications requiring efficient conjugation, such as the attachment of targeting ligands, imaging agents, or therapeutic molecules.
The choice of the RAFT agent, characterized by its Z and R groups, significantly influences the polymerization kinetics and the fidelity of the resulting end-groups. Dithiocarbamates, such as this compound, represent a class of RAFT agents known for their versatility in controlling the polymerization of a wide range of monomers.
Comparative Performance of RAFT Agents
The following tables summarize the performance of this compound in comparison to other representative RAFT agents from the dithiocarbamate and trithiocarbonate classes. The data is based on the polymerization of methyl methacrylate (MMA), a common benchmark monomer.
Table 1: Performance Comparison of Dithiocarbamate RAFT Agents in Methyl Methacrylate (MMA) Polymerization
| RAFT Agent | Structure | Monomer | Mn ( g/mol ) | Đ (Mw/Mn) | End-Group Fidelity (%) | Reference |
| This compound | CH3NHC(=S)S(CH2)2OH | MMA | Data not available | Data not available | Data not available | N/A |
| 3,5-Dimethyl-1H-pyrazole-1-carbodithioate (Tertiary Butyl) | (CH3)2C(CN)SC(=S)N(CH3)C5H5N | MMA | 15,000 | < 1.5 | High (implied by block copolymer synthesis) | [1] |
| Simple N,N-dialkyl dithiocarbamates | R-S-C(=S)-NR'R'' | MMA | - | Ineffective control | Low | [2] |
Table 2: Performance Comparison of Dithiocarbamate vs. Trithiocarbonate RAFT Agents in Methacrylate Polymerization
| RAFT Agent Class | Representative Agent | Monomer | Mn ( g/mol ) | Đ (Mw/Mn) | End-Group Fidelity (%) | Key Characteristics | Reference |
| Dithiocarbamate | 3,5-Dimethyl-1H-pyrazole-1-carbodithioate | MMA | 15,000 | < 1.5 | High (qualitative) | Versatile for more and less activated monomers, low odor. | [1] |
| Trithiocarbonate | 2-Cyano-2-propyl dodecyl trithiocarbonate | MMA | - | - | - | Generally good control for methacrylates, but can lead to odor. | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high end-group fidelity. Below are representative protocols for RAFT polymerization and subsequent end-group analysis.
Protocol 1: RAFT Polymerization of Methyl Methacrylate (MMA) using a Dithiocarbamate RAFT Agent
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Dithiocarbamate RAFT Agent (e.g., this compound)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask and magnetic stirrer
-
Nitrogen or Argon source
-
Ice bath
Procedure:
-
In a Schlenk flask, dissolve the dithiocarbamate RAFT agent (e.g., 0.1 mmol) and AIBN (e.g., 0.02 mmol, for a [RAFT]/[I] ratio of 5) in the chosen solvent (e.g., 5 mL).
-
Add the MMA monomer (e.g., 10 mmol, for a target degree of polymerization of 100).
-
Seal the flask with a rubber septum and deoxygenate the solution by purging with an inert gas (N2 or Ar) for 30 minutes while stirring in an ice bath.
-
After deoxygenation, place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours), taking aliquots periodically to monitor conversion and molecular weight evolution.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.
Protocol 2: Determination of End-Group Fidelity by ¹H NMR Spectroscopy
Principle: The end-group fidelity can be quantified by comparing the integral of a characteristic proton signal from the RAFT end-group with the integral of a signal from the polymer backbone repeating units.
Procedure:
-
Accurately weigh a sample of the purified and dried polymer (e.g., 10-20 mg) and dissolve it in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for quantitative integration.
-
Identify the characteristic proton signals of the RAFT agent's R-group or Z-group that are well-resolved from the polymer backbone signals. For this compound, the methyl protons or the methylene protons adjacent to the hydroxyl group could potentially be used.
-
Integrate the chosen end-group signal and a well-resolved signal from the monomer repeating unit (e.g., the -OCH3 protons of PMMA).
-
Calculate the number-average degree of polymerization (DPn) from the NMR data.
-
Compare the experimentally determined DPn with the theoretical DPn (calculated from the initial monomer-to-RAFT agent ratio and monomer conversion) to estimate the end-group fidelity. A close correlation suggests high fidelity.
Protocol 3: Analysis of End-Group Fidelity by MALDI-TOF Mass Spectrometry
Principle: MALDI-TOF MS allows for the direct observation of individual polymer chains, enabling the identification of different end-groups. By analyzing the mass of the polymer chains, one can determine if the expected RAFT agent fragment is present.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the polymer in a suitable solvent (e.g., THF) at a concentration of approximately 1 mg/mL.
-
Prepare a matrix solution (e.g., 10 mg/mL of α-cyano-4-hydroxycinnamic acid (CHCA) or dithranol in THF or a mixture of acetonitrile and water).
-
Prepare a cationizing salt solution (e.g., 1 mg/mL of sodium trifluoroacetate in THF), if necessary.
-
Mix the polymer solution, matrix solution, and cationizing salt solution in a specific ratio (e.g., 1:10:1 v/v/v).
-
-
MALDI Plate Spotting:
-
Deposit a small droplet (e.g., 1 µL) of the final mixture onto the MALDI target plate and allow the solvent to evaporate completely.
-
-
Data Acquisition:
-
Acquire the mass spectrum using a MALDI-TOF mass spectrometer in reflectron mode for higher mass accuracy.
-
Calibrate the instrument using a known polymer standard.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the series of peaks corresponding to the polymer chains.
-
The mass of each peak should correspond to the mass of the initiator fragment + (n × mass of the monomer unit) + mass of the RAFT agent end-group + mass of the cation.
-
The presence of a dominant series of peaks with the expected mass confirms high end-group fidelity. The presence of other series of peaks may indicate chain termination or side reactions.
-
Quantitative analysis can be challenging due to variations in ionization efficiency, but the relative intensities of the different series of peaks can provide a semi-quantitative measure of end-group fidelity.
-
Visualizing the RAFT Polymerization Process
The following diagrams, generated using the DOT language, illustrate the key steps in the RAFT polymerization process and a typical experimental workflow.
Caption: The RAFT polymerization mechanism, illustrating initiation, the reversible chain transfer equilibrium, propagation, and termination steps.
Caption: A typical experimental workflow for the synthesis and end-group analysis of polymers prepared by RAFT polymerization.
Discussion and Conclusion
The selection of an appropriate RAFT agent is paramount for achieving high end-group fidelity in polymer synthesis. While quantitative data for this compound remains elusive in the current literature, the broader class of dithiocarbamates shows promise for controlled polymerization of various monomers. In particular, dithiocarbamates where the nitrogen lone pair is part of an aromatic system or is influenced by electron-withdrawing groups have demonstrated high effectiveness[2]. The hydroxyl functionality in this compound offers a convenient point for further modification, making it an attractive RAFT agent for creating functional polymers.
For researchers and drug development professionals, the ability to synthesize polymers with well-defined and reactive end-groups is critical. The protocols and comparative data presented in this guide serve as a valuable resource for optimizing RAFT polymerization conditions and for the rigorous characterization of the resulting polymers. Further experimental studies are warranted to quantitatively determine the end-group fidelity of polymers synthesized with this compound and to fully elucidate its performance relative to other RAFT agents. The use of robust analytical techniques such as ¹H NMR and MALDI-TOF MS is indispensable for the accurate assessment of end-group fidelity, ensuring the quality and reproducibility of advanced polymeric materials.
References
A Comparative Guide to the Kinetics of RAFT Polymerization with Diverse Dithiocarbamate Structures
For Researchers, Scientists, and Drug Development Professionals
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The choice of the RAFT agent is crucial for the success of the polymerization, and dithiocarbamates represent a versatile class of RAFT agents. The kinetic performance of dithiocarbamate RAFT agents is highly dependent on their chemical structure, particularly the substituents on the nitrogen atom. This guide provides a comparative analysis of the kinetics of RAFT polymerization with different dithiocarbamate structures, supported by experimental data, to aid in the selection of the optimal RAFT agent for a specific application.
Influence of Dithiocarbamate Structure on Polymerization Kinetics
The activity of dithiocarbamate RAFT agents is primarily governed by the availability of the nitrogen lone pair of electrons to participate in resonance with the thiocarbonyl group. When the lone pair is delocalized, the C=S double bond character is reduced, which in turn affects the rates of addition and fragmentation during the RAFT process.
Key Structural Features Influencing Kinetics:
-
Aromaticity of the N-substituent: Dithiocarbamates in which the nitrogen lone pair is part of an aromatic system (e.g., pyrrole, imidazole) are generally more effective RAFT agents for controlling the polymerization of more activated monomers (MAMs) like styrenes and acrylates. This is because the delocalization of the lone pair within the aromatic ring makes it less available to donate to the thiocarbonyl group, thus increasing the reactivity of the C=S bond towards radical addition.[1]
-
Electron-withdrawing/donating groups: The presence of electron-withdrawing groups on the N-aryl substituent of N-aryl-N-alkyldithiocarbamates can enhance the chain transfer efficiency. A good correlation has been observed between the apparent chain transfer coefficient (Ctrapp) and Hammett parameters, with more electron-withdrawing substituents leading to higher Ctrapp values.
-
Steric Hindrance: The steric bulk of the substituents on the nitrogen atom can also influence the kinetics of the RAFT polymerization, although this effect is often secondary to the electronic effects.
Quantitative Comparison of Dithiocarbamate RAFT Agents
The following tables summarize the performance of different dithiocarbamate RAFT agents in the polymerization of styrene and methyl acrylate, based on data from various studies.
Table 1: RAFT Polymerization of Styrene with Different Dithiocarbamates
| Dithiocarbamate Structure | Initiator | Temp. (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Mn,th ( g/mol ) | Đ (Mw/Mn) | Ctr | Reference |
| Benzyl 1H-pyrrole-1-carbodithioate | Thermal | 100 | 16 | 85 | 15,600 | 18,200 | 1.20 | - | Macromolecules 1999, 32, 6977-6980 |
| Benzyl 1H-imidazole-1-carbodithioate | Thermal | 100 | 16 | 82 | 14,900 | 17,500 | 1.18 | - | Macromolecules 1999, 32, 6977-6980 |
| Diethanolamine dithiocarbamate | AIBN | 70 | 24 | >95 | 37,113-43,183 | - | 1.42 | - | Bull. Mater. Sci. (2021) 44:186 |
| Malonate N,N-diphenyldithiocarbamate | AIBN | 70 | 24 | - | - | - | <1.5 | ~2.7 | Polymer Chemistry, 2011, 2, 1736-1744 |
Table 2: RAFT Polymerization of Methyl Acrylate (MA) with Different Dithiocarbamates
| Dithiocarbamate Structure | Initiator | Temp. (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Mn,th ( g/mol ) | Đ (Mw/Mn) | Reference |
| Benzyl 1H-pyrrole-1-carbodithioate | AIBN | 60 | 4 | 55 | 8,800 | 9,800 | 1.17 | Macromolecules 1999, 32, 6977-6980 |
| Benzyl 1H-imidazole-1-carbodithioate | AIBN | 60 | 4 | 62 | 9,200 | 10,500 | 1.15 | Macromolecules 1999, 32, 6977-6980 |
| Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | AIBN | 60 | 2 | 95 | 22,000 | 21,700 | 1.08 | Polymer Chemistry, 2013, 4, 1046-1058 |
| Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | AIBN | 60 | 3 | 98 | 21,500 | 21,700 | 1.10 | Polymer Chemistry, 2013, 4, 1046-158 |
Experimental Protocols
The following are generalized experimental protocols for RAFT polymerization and the determination of chain transfer constants, based on methodologies reported in the cited literature.
General Procedure for RAFT Polymerization
-
Reactant Preparation: The monomer (e.g., styrene, methyl acrylate) is typically purified by passing through a column of basic alumina to remove the inhibitor. The RAFT agent and initiator (e.g., AIBN) are used as received or recrystallized.
-
Reaction Setup: A stock solution of the monomer, RAFT agent, and initiator in a suitable solvent (e.g., benzene, toluene, or bulk) is prepared in a reaction vessel (e.g., a Schlenk tube or ampoule).
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can act as a radical scavenger and inhibit the polymerization.
-
Polymerization: The sealed reaction vessel is immersed in a thermostatically controlled oil bath at the desired temperature for a specified time.
-
Characterization: The polymerization is quenched by cooling the reaction vessel in an ice bath. The monomer conversion is determined gravimetrically or by 1H NMR spectroscopy. The molecular weight (Mn) and dispersity (Đ) of the resulting polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.
Determination of Chain Transfer Constant (Ctr)
The chain transfer constant (Ctr = ktr/kp) is a measure of the efficiency of the RAFT agent. A higher Ctr value generally indicates better control over the polymerization.
Mayo Method (for low conversions):
This method involves plotting the reciprocal of the number-average degree of polymerization (1/Xn) against the ratio of the concentrations of the RAFT agent and monomer ([RAFT]/[M]). The slope of the resulting linear plot gives the chain transfer constant. This method is generally applicable for low monomer conversions.[2]
Kinetic Modeling:
More accurate Ctr values can be obtained by fitting the experimental data (conversion vs. time, Mn vs. conversion) to a kinetic model of the RAFT polymerization process.[3] Software packages are available that can perform these simulations and extract the kinetic parameters.
Dispersity-Conversion Method:
An estimation of the apparent chain transfer constant (Ctrapp) can be obtained from the evolution of dispersity (Đ) with conversion (x) and the number-average degree of polymerization (Xn) using the following equation, particularly in the absence of significant termination:
Đ ≈ 1 + (1/Ctrapp) * (2/x - 1) / Xn
Visualizing RAFT Polymerization and Dithiocarbamate Structures
The following diagrams, generated using the DOT language, illustrate the fundamental RAFT mechanism and the structural variations of the dithiocarbamate RAFT agents discussed.
Caption: General mechanism of RAFT polymerization.
Caption: Structural comparison of dithiocarbamate RAFT agents.
References
Safety Operating Guide
Safe Disposal of Methyl (2-hydroxyethyl)carbamodithioate: A Procedural Guide
Proper disposal of laboratory waste is paramount to ensuring a safe working environment and protecting the ecosystem. Methyl (2-hydroxyethyl)carbamodithioate, belonging to the carbamodithioate class of compounds, requires careful handling and disposal due to the potential hazards associated with this chemical family. This guide provides a step-by-step operational plan for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is essential to be familiar with the appropriate personal protective equipment (PPE) and handling procedures.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
- All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves), must be treated as hazardous waste.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
2. Containerization:
- Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. A high-density polyethylene (HDPE) container with a secure screw-top lid is recommended.
- The container must be in good condition, free from cracks or residues from previous use.
3. Labeling:
- Clearly label the waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The CAS Number: "56158-48-6"
- An approximate concentration and total volume/mass of the waste.
- The date when the waste was first added to the container.
- The name of the principal investigator or research group.
4. Temporary Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- This area should be away from general laboratory traffic and incompatible chemicals.
- Ensure the storage area is cool, dry, and well-ventilated.
5. Requesting Disposal:
- Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's EHS department.
- Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (in a chemical fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS department or emergency response team immediately.
-
Prevent the spill from entering drains.
-
Quantitative Data and Operational Summary
| Parameter | Specification |
| CAS Number | 56158-48-6 |
| Waste Category | Hazardous Chemical Waste (based on chemical class) |
| Recommended PPE | Nitrile gloves, safety goggles, lab coat |
| Waste Container | High-Density Polyethylene (HDPE) with screw-top lid |
| Storage Location | Designated and labeled satellite accumulation area |
| Disposal Method | Via institutional EHS-approved hazardous waste vendor |
Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling Methyl (2-hydroxyethyl)carbamodithioate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Methyl (2-hydroxyethyl)carbamodithioate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general hazards associated with the dithiocarbamate chemical class. Dithiocarbamates can be irritating to the skin and eyes.[1] Some compounds in this class are considered probable human carcinogens and have been shown to cause reproductive and birth defects in laboratory animals.[1] Therefore, stringent adherence to these procedures is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] The following table summarizes the required personal protective equipment.
| Protection Type | Specific PPE | Standard/Specification |
| Hand Protection | Neoprene or other chemically resistant gloves.[4] | EN 374:2016 or equivalent. |
| Body Protection | Type 3 or Type 4 chemical-resistant coveralls or a lab coat worn over long-sleeved clothing with a chemical-resistant apron.[2][4] | EN 14605:2005 or equivalent. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[2][5] | ANSI Z87.1 or equivalent. |
| Respiratory Protection | An air-purifying respirator (APR) with a combination chemical cartridge and particulate filter may be necessary if not handled in a fume hood.[6][7] | NIOSH TC-84A or equivalent. |
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water, removing all contaminated clothing.[2] Seek medical attention if irritation develops.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3][8] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risks. The following workflow outlines the key steps.
Caption: Workflow for Handling and Disposing of this compound.
Procedural Guidance
Handling Protocol
-
Preparation:
-
Before handling the compound, ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all required equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing and Transfer:
-
Use a tared, sealed container for weighing to prevent dissemination of the powder.
-
If transferring the solid, use a spatula and ensure slow, deliberate movements to avoid creating dust.
-
For dissolution, add the solvent to the container with the compound slowly to avoid splashing.
-
-
Experimental Use:
-
Keep all containers with this compound sealed when not in use.
-
Conduct all manipulations within the fume hood.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Liquid Waste: Collect all solutions and contaminated solvents in a dedicated, labeled, and sealed waste container. The container should be compatible with the chemical nature of the waste.
-
Solid Waste: All contaminated consumables, including gloves, weigh boats, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.[9]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Disposal of chemical waste must be in accordance with all federal, state, and local regulations.[10][11]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing this compound down the drain.[9]
-
References
- 1. nj.gov [nj.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. DSpace [open.fsc.org]
- 5. dupont.com [dupont.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Ethidium Bromide Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 10. osha.gov [osha.gov]
- 11. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
